molecular formula C7H8O5 B1401551 4-Methyl-5-oxohex-2-enedioic acid CAS No. 412324-07-3

4-Methyl-5-oxohex-2-enedioic acid

Cat. No.: B1401551
CAS No.: 412324-07-3
M. Wt: 172.13 g/mol
InChI Key: AZAMSTQBPOVYAK-NSCUHMNNSA-N
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Description

4-Methyl-5-oxohex-2-enedioic acid is a useful research compound. Its molecular formula is C7H8O5 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-oxohex-2-enedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-oxohex-2-enedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methyl-5-oxohex-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMSTQBPOVYAK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-oxohex-2-enedioic acid is a dicarboxylic acid with a chemical formula of C7H8O5 and a molecular weight of 172.13 g/mol . Its structure features a six-carbon chain with two carboxylic acid groups, a methyl group, and a ketone, giving it a unique combination of functional groups that influence its chemical behavior. This guide provides a detailed overview of its key physicochemical properties, including its predicted acidity, solubility, and spectral characteristics. Due to the limited availability of experimental data for this specific molecule, this document integrates computational predictions with established analytical methodologies to offer a comprehensive profile for researchers. We also outline detailed, step-by-step protocols for the experimental determination of these properties, ensuring scientific rigor and reproducibility.

Chemical Identity and Structure

4-Methyl-5-oxohex-2-enedioic acid, also known by its IUPAC name, is a molecule of interest due to its polyfunctional nature. Its structure is characterized by a carbon backbone containing a double bond, a ketone, and two carboxylic acid groups, one of which is part of an α,β-unsaturated system.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Molecular Formula C7H8O5PubChem
Molecular Weight 172.13 g/mol PubChem
IUPAC Name 4-Methyl-5-oxohex-2-enedioic acidPubChem
Canonical SMILES CC(C(=O)C=C(C(=O)O)C(=O)O)CPubChem
InChI InChI=1S/C7H8O5/c1-3(7(11)12)4(2)5(8)6(9)10/h3-4H,1-2H3,(H,9,10)(H,11,12)PubChem
CAS Number 87606-39-1PubChem

The presence of multiple functional groups suggests a complex chemical reactivity profile, making it a potential candidate for various applications in organic synthesis and medicinal chemistry.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable insights into the physicochemical properties of 4-Methyl-5-oxohex-2-enedioic acid. These predictions are based on its chemical structure and established quantitative structure-property relationship (QSPR) models.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueMethod
pKa (strongest acidic) 3.4ChemAxon
pKa (strongest basic) -6.9ChemAxon
LogP 0.2ChemAxon
Water Solubility 24.3 g/LALOGPS
Boiling Point 393.4 °C at 760 mmHgEPISuite
Melting Point 167.5 °CEPISuite
Vapor Pressure 1.2 x 10⁻⁷ mmHg at 25°CEPISuite
Acidity and pKa

The molecule possesses two carboxylic acid groups, which are the primary determinants of its acidic character. The predicted pKa of the most acidic proton is approximately 3.4, which is typical for a carboxylic acid. The presence of the electron-withdrawing ketone and the conjugated double bond likely contributes to the stabilization of the carboxylate anion, thereby increasing the acidity of the carboxylic acid at the 2-position.

Lipophilicity and Solubility

The predicted LogP value of 0.2 suggests that 4-Methyl-5-oxohex-2-enedioic acid has a relatively balanced hydrophilic-lipophilic character. Its predicted water solubility of 24.3 g/L indicates that it is moderately soluble in aqueous solutions. This moderate solubility is a result of the presence of polar carboxylic acid and ketone functionalities, which can engage in hydrogen bonding with water, counteracted by the nonpolar hydrocarbon backbone.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To complement the computational predictions, rigorous experimental validation is essential. The following section outlines detailed protocols for the determination of key physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like 4-Methyl-5-oxohex-2-enedioic acid.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Profiling synthesis Synthesis of 4-Methyl-5-oxohex-2-enedioic acid purification Purification by Recrystallization/Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr pka pKa Determination (Potentiometric Titration) purification->pka ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy ms->ir solubility Solubility Assay (Shake-flask method) pka->solubility mp Melting Point Determination solubility->mp

Caption: A typical workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the dissociation constants (pKa) of acidic and basic functional groups. By monitoring the pH of a solution as a titrant of known concentration is added, one can identify the equivalence points corresponding to the deprotonation of the carboxylic acid groups.

Protocol:

  • Preparation of Analyte Solution: Accurately weigh approximately 10 mg of 4-Methyl-5-oxohex-2-enedioic acid and dissolve it in 50 mL of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the pKa value should be corrected accordingly.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points of the resulting titration curve. The first and second equivalence points will correspond to the deprotonation of the two carboxylic acid groups.

Measurement of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves allowing the compound to equilibrate in a solvent until a saturated solution is formed, followed by quantification of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of solid 4-Methyl-5-oxohex-2-enedioic acid to a vial containing a known volume of deionized water (or a relevant buffer solution).

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Spectroscopic and Chromatographic Profile

The structural features of 4-Methyl-5-oxohex-2-enedioic acid give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine protons, and the vinylic proton. The chemical shifts and coupling constants will provide valuable information about the connectivity and stereochemistry of the molecule. The carboxylic acid protons will appear as broad singlets, typically at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acids will resonate at low field (typically >160 ppm), while the sp² carbons of the double bond will appear in the 120-150 ppm range. The methyl carbon will be observed at a high field.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The expected exact mass can be calculated from the molecular formula C7H8O5. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl groups.

  • C=O stretch: Strong, sharp peaks will be observed for the ketone (around 1715 cm⁻¹) and the carboxylic acids (around 1700-1725 cm⁻¹). The conjugation of one of the carboxylic acids with the double bond may shift its C=O stretching frequency to a lower wavenumber.

  • C=C stretch: A peak in the 1600-1680 cm⁻¹ region will indicate the presence of the carbon-carbon double bond.

Conclusion

4-Methyl-5-oxohex-2-enedioic acid is a polyfunctional molecule with a predicted physicochemical profile that suggests moderate aqueous solubility and an acidic character. While computational methods provide a solid foundation for understanding its properties, experimental verification through the detailed protocols outlined in this guide is paramount for any research or development application. The combination of spectroscopic and analytical techniques will enable a comprehensive characterization of this compound, paving the way for its potential use in various scientific endeavors.

References

  • PubChem. 4-Methyl-5-oxohex-2-enedioic acid. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to 4-Methyl-5-oxohex-2-enedioic Acid: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-oxohex-2-enedioic acid, a molecule of interest for its potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its core chemical identity, including its CAS number and detailed structure, and present its key physicochemical properties in a structured format. While specific, peer-reviewed synthesis protocols and biological applications for this exact molecule are not extensively documented in publicly available literature, this guide leverages established chemical principles to propose a robust, hypothetical synthetic pathway. The analysis of its functional groups—a dicarboxylic acid, a ketone, a chiral center, and an alkene—offers insights into its potential as a pharmacophore or a scaffold for developing novel therapeutic agents. This document is designed to serve as a foundational resource for researchers considering the use of this compound in their work.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the cornerstone of any research and development endeavor. This section outlines the fundamental identifiers and structural characteristics of 4-Methyl-5-oxohex-2-enedioic acid.

Nomenclature and Unique Identifiers
  • Systematic IUPAC Name : (E)-4-methyl-5-oxohex-2-enedioic acid[1]

  • CAS Number : 412324-07-3[1][2][3]

  • Molecular Formula : C₇H₈O₅[1]

  • Molecular Weight : 172.14 g/mol [1]

Molecular Structure

The structure of 4-Methyl-5-oxohex-2-enedioic acid is characterized by a six-carbon backbone featuring a carboxylic acid at each terminus. An alpha,beta-unsaturated ketone system is present, along with a chiral center at the C4 position, where the methyl group is attached. The "(E)" designation indicates a trans configuration of the substituents across the C2-C3 double bond, which is the thermodynamically more stable isomer.

Caption: 2D structure of (E)-4-Methyl-5-oxohex-2-enedioic acid.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are crucial for predicting the molecule's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Weight 172.13542 g/mol [1]
Canonical SMILES CC(C=CC(=O)O)C(=O)C(=O)O[1]
InChIKey AZAMSTQBPOVYAK-NSCUHMNNSA-N[1]
XLogP3-AA 0.2[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area (PSA) 91.7 Ų[1]

Synthesis and Strategic Considerations

While 4-Methyl-5-oxohex-2-enedioic acid is available from commercial suppliers for research purposes, published, peer-reviewed protocols for its de novo synthesis are not readily found.[2] Therefore, this section proposes a logical and robust synthetic strategy based on fundamental principles of organic chemistry, providing a framework for its laboratory-scale preparation.

Proposed Retrosynthetic Analysis

A plausible approach to synthesizing the target molecule is through a Claisen-Schmidt condensation followed by oxidation. The dicarboxylic acid functionality suggests a precursor that can be readily oxidized. The carbon backbone can be constructed by forming the C3-C4 bond.

retrosynthesis target 4-Methyl-5-oxohex-2-enedioic acid intermediate1 Aldol Adduct (Lactone or Hemiacetal form) target->intermediate1 [O] step1 Oxidation precursor1 Pyruvic acid (or its ester) intermediate1->precursor1 C-C Disconnect precursor2 3-Methyl-4-oxobutanoic acid (or its ester) intermediate1->precursor2 step2 Claisen-Schmidt Condensation

Caption: Retrosynthetic pathway for the target molecule.

Hypothetical Step-by-Step Synthesis Protocol

This protocol describes a proposed two-step synthesis. Causality : The choice of a base-catalyzed condensation is effective for forming the carbon-carbon bond between an enolizable ketone and an alpha-keto acid. The subsequent oxidation is a standard transformation to convert an aldehyde or a related functional group into a carboxylic acid.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Glyoxylic acid

  • Piperidine (as base catalyst)

  • Toluene

  • Jones Reagent (Chromium trioxide in sulfuric acid and acetone) or a milder oxidant like PDC.

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Protocol:

  • Step 1: Condensation Reaction a. To a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl 2-methyl-3-oxobutanoate (1.0 eq), glyoxylic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene. b. Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap to drive the reaction to completion. c. Monitor the reaction's progress via Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with 1M HCl, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. f. Purify the intermediate product by column chromatography on silica gel.

  • Step 2: Oxidation to the Dicarboxylic Acid a. Dissolve the purified intermediate from Step 1 in acetone and cool the flask in an ice bath. b. Slowly add Jones Reagent dropwise to the solution with vigorous stirring. The appearance of a persistent orange color indicates the presence of excess oxidant. c. After the addition is complete, allow the reaction to stir at room temperature for 2 hours. d. Quench the reaction by adding isopropanol until the solution turns green. e. Remove the acetone under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate. f. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, 4-Methyl-5-oxohex-2-enedioic acid. g. Further purification can be achieved by recrystallization.

Self-Validation : Each step includes a monitoring (TLC) and purification phase (extraction, chromatography, recrystallization) to ensure the integrity of the intermediates and the final product. Characterization by NMR, IR, and Mass Spectrometry would be required to confirm the structure and purity.

Potential Applications in Research and Drug Development

While direct biological activity data for 4-Methyl-5-oxohex-2-enedioic acid is sparse, its structural motifs are present in molecules of significant biological interest. Its value likely lies in its utility as a sophisticated chemical building block.

Analysis of Functional Groups as Pharmacophores

The molecule's rich functionality suggests several potential roles in interacting with biological targets.

  • Dicarboxylic Acid : This moiety can engage in ionic interactions or hydrogen bonding with basic residues (e.g., Lysine, Arginine) in enzyme active sites or receptors. Dicarboxylates are known to mimic phosphate groups or act as zinc-binding groups in metalloenzymes.

  • α,β-Unsaturated Ketone : This is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine. This feature is often exploited in the design of irreversible enzyme inhibitors.

  • Chiral Center : The stereochemistry at C4 allows for enantioselective interactions with chiral biological targets, which is a critical aspect of modern drug design.

pharmacophore molecule Dicarboxylic Acid Moiety α,β-Unsaturated System (Michael Acceptor) Chiral Center (Methyl Group) Ketone interaction1 Ionic / H-Bonding (e.g., with Arg, Lys) molecule:f0->interaction1 Interacts with interaction2 Covalent Bonding (e.g., with Cys) molecule:f1->interaction2 Reacts with interaction3 Stereospecific Interaction (Hydrophobic Pocket) molecule:f2->interaction3 Fits into target_site Biological Target (e.g., Enzyme Active Site)

Caption: Potential pharmacophoric interactions of the molecule.

Utility as a Chemical Scaffold

The multiple reactive sites on 4-Methyl-5-oxohex-2-enedioic acid make it an excellent starting point for creating libraries of more complex molecules. The carboxylic acids can be converted to esters, amides, or other derivatives, while the ketone and alkene can undergo a wide range of chemical transformations. This versatility is highly valuable in lead optimization campaigns within drug discovery. For instance, similar keto-acid structures are explored in the development of enzyme inhibitors and metabolic pathway modulators.[4]

Conclusion and Future Outlook

4-Methyl-5-oxohex-2-enedioic acid (CAS: 412324-07-3) is a structurally interesting molecule with significant untapped potential. While its primary current role is as a research chemical, its combination of functional groups—dicarboxylic acid, ketone, alkene, and a chiral center—makes it a compelling candidate for scaffold-based drug design and as a versatile intermediate in complex organic synthesis.

Future research should focus on developing and publishing validated, high-yield synthetic routes to improve its accessibility. Furthermore, screening this compound and its derivatives against various biological targets, such as proteases, kinases, and metabolic enzymes, could uncover novel biological activities and pave the way for new therapeutic avenues.

References

  • PubChem. 4-Oxohex-2-enedioate. National Center for Biotechnology Information. [Link]

  • Ivy Fine Chemicals. 4-Methyl-5-oxohex-2-enedioic acid. [Link]

Sources

Unveiling a Transient Intermediate: A Technical Guide to the Natural Occurrence of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 4-Methyl-5-oxohex-2-enedioic acid, a compound not widely documented as a primary or secondary metabolite but strongly indicated as a transient intermediate in microbial catabolic pathways. While direct isolation from natural sources remains elusive in mainstream literature, compelling evidence from metabolic studies of aromatic compound degradation points to its formation. This document provides a comprehensive overview of the hypothesized biosynthetic (catabolic) pathway, its biological significance, and detailed analytical methodologies for its detection and characterization in a research setting. It is designed to equip researchers with the foundational knowledge and practical protocols to investigate this and other similarly transient metabolic intermediates.

Introduction: The Elusive Metabolite

4-Methyl-5-oxohex-2-enedioic acid (CAS 412324-07-3) is a dicarboxylic acid containing a ketone functional group and a carbon-carbon double bond. Its chemical structure suggests a potential role in cellular metabolism, yet it is conspicuously absent from major metabolic charts and databases as a standalone, accumulated product. The primary evidence for its natural occurrence is inferential, arising from the well-characterized pathways of microbial degradation of methylated aromatic compounds, which are significant environmental pollutants.

This guide posits that 4-Methyl-5-oxohex-2-enedioic acid is most likely a fleeting intermediate in the meta-cleavage pathway of 4-methylcatechol, a central step in the bacterial breakdown of cresols and other related aromatic hydrocarbons. Understanding the formation and fate of such transient molecules is critical for a complete picture of metabolic networks, bioremediation processes, and for the discovery of novel bioactive compounds or enzymatic tools.

Hypothesized Natural Occurrence: The meta-Cleavage Pathway of 4-Methylcatechol

The primary natural source of 4-Methyl-5-oxohex-2-enedioic acid is hypothesized to be the catabolism of p-cresol and other 4-methyl substituted aromatic compounds by soil and water bacteria, particularly of the genus Pseudomonas. These organisms have evolved sophisticated enzymatic machinery to utilize these compounds as a sole source of carbon and energy. The degradation proceeds through a series of steps that converge on a key intermediate, 4-methylcatechol. The subsequent ring-opening of this catechol is the pivotal stage where our target molecule is likely formed.

The Upstream Pathway: From p-Cresol to 4-Methylcatechol

The initial steps involve the oxidation of the methyl group or the aromatic ring of p-cresol to form 4-methylcatechol. This conversion is typically catalyzed by monooxygenases.

The Core Pathway: meta-Cleavage of 4-Methylcatechol

The central part of the pathway involves the extradiol or meta-cleavage of the aromatic ring of 4-methylcatechol. This is catalyzed by a class of non-heme iron-dependent enzymes called catechol 2,3-dioxygenases.

  • Step 1: Ring Cleavage. 4-methylcatechol is cleaved by catechol 2,3-dioxygenase to yield the yellow-colored compound, 2-hydroxy-5-methylmuconic semialdehyde .[1] This reaction is a hallmark of the meta-cleavage pathway.

  • Step 2: Dehydrogenation. The semialdehyde is then oxidized by an NAD+-dependent dehydrogenase to form 2-hydroxy-5-methylmuconate .[1]

  • Step 3: Tautomerization and Subsequent Reactions. It is in the subsequent enzymatic transformations of 2-hydroxy-5-methylmuconate that a structural isomer of our target molecule, (5-methyl)-2-oxo-3-hexene-1,6-dioate, has been identified.[1] It is highly probable that 4-Methyl-5-oxohex-2-enedioic acid is formed as a transient isomer or a closely related intermediate in this part of the pathway, which ultimately leads to the formation of pyruvate and acetyl-CoA, feeding into the central metabolism (TCA cycle).

The following diagram illustrates the hypothesized pathway leading to the formation of 4-Methyl-5-oxohex-2-enedioic acid.

Meta-Cleavage Pathway of 4-Methylcatechol cluster_upstream Upstream Conversion cluster_core Core Meta-Cleavage Pathway p-Cresol p-Cresol 4-Methylcatechol 4-Methylcatechol p-Cresol->4-Methylcatechol Monooxygenase 2-hydroxy-5-methylmuconic_semialdehyde 2-Hydroxy-5-methylmuconic semialdehyde 4-Methylcatechol->2-hydroxy-5-methylmuconic_semialdehyde Catechol 2,3-dioxygenase (Ring Cleavage) 2-hydroxy-5-methylmuconate 2-Hydroxy-5-methylmuconate 2-hydroxy-5-methylmuconic_semialdehyde->2-hydroxy-5-methylmuconate Dehydrogenase Target_Molecule 4-Methyl-5-oxohex-2-enedioic acid (Hypothesized Intermediate) 2-hydroxy-5-methylmuconate->Target_Molecule Hydratase/Isomerase (Proposed) Central_Metabolism Pyruvate + Acetaldehyde (to TCA Cycle) Target_Molecule->Central_Metabolism Aldolase/Hydrolase

Caption: Hypothesized meta-cleavage pathway for 4-methylcatechol.

Biological Significance

The formation of 4-Methyl-5-oxohex-2-enedioic acid and its isomers is a crucial part of the carbon cycle, enabling microorganisms to mineralize otherwise recalcitrant aromatic pollutants. The enzymes in this pathway represent a rich source for biocatalytic applications, from bioremediation to green chemistry. The transient nature of these intermediates underscores the high efficiency of these metabolic pathways, where substrates are rapidly processed with minimal accumulation of potentially toxic intermediates.

Analytical Methodologies for Detection and Characterization

The transient nature and polar characteristics of 4-Methyl-5-oxohex-2-enedioic acid necessitate sensitive and specific analytical techniques for its detection and quantification in complex biological matrices like bacterial cultures.

Sample Preparation: Quenching and Extraction

A critical first step is the rapid quenching of metabolic activity to prevent the degradation of the target analyte.

Protocol for Metabolite Quenching and Extraction from Bacterial Culture:

  • Quenching: Rapidly transfer a known volume of bacterial culture into a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to instantly halt enzymatic reactions.[2]

  • Cell Separation: Centrifuge the quenched culture at a low temperature to separate the cell pellet (intracellular metabolites) from the supernatant (extracellular metabolites).

  • Extraction: Extract metabolites from the cell pellet using a cold solvent mixture, such as acetonitrile:methanol:water (2:2:1) at -20°C.[3] The supernatant can also be processed for extracellular metabolites.

  • Sample Clean-up: The crude extract should be centrifuged to remove cell debris. The resulting supernatant is then ready for analysis or derivatization.

Analytical Techniques

The following table summarizes the recommended analytical techniques for the identification and quantification of 4-Methyl-5-oxohex-2-enedioic acid.

TechniqueDescriptionAdvantagesConsiderations
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique.High sensitivity and specificity, suitable for complex matrices. Can be used without derivatization, though derivatization can improve performance.Matrix effects can suppress ionization. Requires a suitable LC column for polar compounds (e.g., HILIC or reversed-phase with ion-pairing agents).[4][5]
GC-MS Gas Chromatography-Mass Spectrometry provides excellent separation and structural information.High chromatographic resolution and established libraries for spectral matching.Requires derivatization to increase the volatility of the dicarboxylic acid (e.g., silylation or esterification).[6][7]
NMR Spectroscopy Nuclear Magnetic Resonance Spectroscopy is a powerful tool for unambiguous structure elucidation.Provides detailed structural information without the need for standards. Can be used for in-situ reaction monitoring.[1][8]Lower sensitivity compared to MS-based methods. Requires higher concentrations of the analyte.
Derivatization for Enhanced Detection

Due to the polar nature of dicarboxylic and keto acids, derivatization is often employed to improve their chromatographic behavior and detection sensitivity, particularly for GC-MS and sometimes for LC-MS.

Protocol for Silylation (for GC-MS Analysis):

  • Drying: Evaporate the metabolite extract to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 70°C for 60 minutes) to ensure complete derivatization.

  • Analysis: The derivatized sample is then immediately analyzed by GC-MS.

The following diagram outlines a general workflow for the analysis of acidic microbial metabolites.

Analytical Workflow cluster_analysis Analysis Platforms Bacterial_Culture Bacterial Culture (e.g., Pseudomonas sp. grown on p-cresol) Quenching Metabolic Quenching (e.g., Cold Methanol) Bacterial_Culture->Quenching Extraction Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) Quenching->Extraction Sample_Prep Sample Preparation (Centrifugation, Drying) Extraction->Sample_Prep Derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) Sample_Prep->Derivatization Analysis Instrumental Analysis Sample_Prep->Analysis Direct Analysis Derivatization->Analysis LCMS LC-MS/MS Analysis->LCMS GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR Data_Analysis Data Analysis & Identification LCMS->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis

Caption: General workflow for the analysis of acidic microbial metabolites.

Conclusion and Future Outlook

While the direct isolation and characterization of 4-Methyl-5-oxohex-2-enedioic acid from a natural source is yet to be definitively reported in peer-reviewed literature, the body of evidence from microbial metabolic studies provides a strong and scientifically sound basis for its existence as a transient intermediate. Its hypothesized role in the meta-cleavage pathway of 4-methylcatechol places it at a critical juncture in the bioremediation of common aromatic pollutants.

This technical guide provides the theoretical framework and the practical analytical strategies for researchers to pursue the definitive identification of this elusive metabolite. The successful characterization of such transient molecules will not only fill gaps in our understanding of microbial metabolism but also has the potential to uncover novel enzymes and pathways for biotechnological applications. Further research, employing the advanced analytical techniques outlined herein, is essential to unequivocally confirm the natural occurrence and metabolic role of 4-Methyl-5-oxohex-2-enedioic acid.

References

  • General catechol extradiol ring cleavage pathway (pathway 1) and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mahar, K. P., et al. (2012). HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylenediamine as Derivetizing Reagent. Asian Journal of Chemistry, 23.
  • Emwas, A.-H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 138.
  • Kaur, R., et al. (2018). Microbial production of dicarboxylic acids from edible plants and milk using GC-MS. AMB Express, 8(1), 161.
  • Gee, B. A. (2022).
  • Canelas, A. B., et al. (2011). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Current Opinion in Biotechnology, 22(1), 139-145.
  • Ammons, M. C., et al. (2017). NMR Metabolomic Analysis of Bacterial Resistance Pathways Using Multivalent Quaternary Ammonium Functionalized Macromolecules. Metabolites, 7(4), 58.
  • Metabolomics Extraction Protocol of Bacterial Culture Samples - 57357. (n.d.). Retrieved January 19, 2026, from [Link]

  • Wishart, D. S. (2019). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 15(10), 122.
  • Bajad, S. U., et al. (2006).
  • DAN lab. (2021, March 1).
  • Zsolnay, A., & Gebefügi, I. (2003). The Determination of Anaerobic Biodegradation Products of Aromatic Hydrocarbons in Groundwater Using LC/MS/MS. Abstracts of Papers of the American Chemical Society, 225, U552-U552.
  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved January 19, 2026, from [Link]

  • Nakano, M., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 643-648.
  • Evans, T. W., et al. (2022). Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials. Frontiers in Microbiology, 13, 969477.
  • Niedenführ, S., et al. (2016). Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry. Methods in Molecular Biology, 1378, 17-26.
  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment, 45(21), 3583-3591.
  • Mahalingam, S., & McKenzie, C. (2022). Bacterial Metabolomics: Sample Preparation Methods. Methods in Molecular Biology, 2423, 23-44.
  • Yoshikawa, N., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1985-1990.

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Metabolic Genesis of 4-Methyl-5-oxohex-2-enedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling a Novel Metabolic Intermediate

In the intricate web of microbial metabolism, the identification of novel intermediates is paramount to understanding the complete picture of biochemical transformations. This guide delves into the metabolic origin of 4-Methyl-5-oxohex-2-enedioic acid, a molecule whose presence suggests a fascinating intersection of aromatic compound degradation and central carbon metabolism. For researchers in metabolic engineering, drug discovery, and environmental bioremediation, a thorough comprehension of such pathways is not merely academic; it is the bedrock of innovation. This document provides a technical exploration of the likely biosynthetic routes to this compound, grounded in established principles of microbial biochemistry and supported by methodologies for its empirical validation.

Section 1: Postulated Metabolic Blueprint - The Aromatic Degradation Connection

The chemical architecture of 4-Methyl-5-oxohex-2-enedioic acid—a six-carbon chain with a methyl substituent, a ketone group, and two carboxylates—strongly points towards a catabolic origin from methylated aromatic compounds. Microbial degradation of pollutants like toluene and cresols offers a fertile ground for the formation of such unique structures.[1][2][3] Bacteria, particularly species of Pseudomonas, have evolved sophisticated enzymatic machinery to mineralize these aromatic hydrocarbons, often funneling them into the tricarboxylic acid (TCA) cycle.[3]

The Toluene/Cresol Catabolic Funnel: A Likely Point of Origin

The most probable metabolic cradle for 4-Methyl-5-oxohex-2-enedioic acid is the degradation pathway of toluene or p-cresol. These pathways converge on a key intermediate, 3-methylcatechol or 4-methylcatechol, respectively.[2][4] The critical event is the aromatic ring cleavage, catalyzed by catechol dioxygenases.

  • Initial Monooxygenation: The process is initiated by monooxygenases that hydroxylate the aromatic ring. In the case of toluene, this can lead to the formation of o-cresol or p-cresol.[5]

  • Formation of Methylcatechol: A subsequent hydroxylation yields a methyl-substituted catechol. For instance, p-cresol is metabolized to 4-methylcatechol.[4]

  • Dioxygenase-Mediated Ring Fission: The aromatic ring of the methylcatechol is then cleaved by a dioxygenase. This is a pivotal step that breaks the aromaticity and generates a linear, unsaturated aldehyde. Specifically, the meta-cleavage of 4-methylcatechol by catechol 2,3-dioxygenase yields 2-hydroxy-5-methylmuconic semialdehyde.

Proposed Biosynthetic Pathway for 4-Methyl-5-oxohex-2-enedioic Acid

Following the formation of 2-hydroxy-5-methylmuconic semialdehyde, a series of enzymatic transformations can logically lead to 4-Methyl-5-oxohex-2-enedioic acid.

Metabolic Pathway of 4-Methyl-5-oxohex-2-enedioic acid Toluene Toluene/p-Cresol Methylcatechol 4-Methylcatechol Toluene->Methylcatechol Monooxygenase RingCleavageProduct 2-Hydroxy-5-methyl- muconic Semialdehyde Methylcatechol->RingCleavageProduct Catechol 2,3-dioxygenase (meta-cleavage) OxidizedProduct 2-Hydroxy-5-methyl- muconic Acid RingCleavageProduct->OxidizedProduct Dehydrogenase IsomeraseProduct 5-Methyl-2-oxohex- 3-ene-1,6-dioic Acid OxidizedProduct->IsomeraseProduct Isomerase FinalProduct 4-Methyl-5-oxohex- 2-enedioic Acid IsomeraseProduct->FinalProduct Tautomerase/Isomerase

Caption: Proposed metabolic pathway from toluene/p-cresol.

Section 2: Alternative Metabolic Hypothesis - Branched-Chain Fatty Acid Oxidation

While the degradation of aromatic compounds presents a compelling primary hypothesis, an alternative route involving the metabolism of branched-chain fatty acids warrants consideration. Bacteria are known to synthesize and metabolize these types of fatty acids, which can serve as precursors to a variety of molecules.[6]

Omega-Oxidation and Subsequent Chain Shortening

The biosynthesis could potentially initiate with a branched-chain fatty acid, which undergoes ω-oxidation to form a dicarboxylic acid.[7][8] Subsequent rounds of β-oxidation from both ends could theoretically lead to a molecule with the core structure of 4-Methyl-5-oxohex-2-enedioic acid. However, this pathway is generally associated with longer-chain fatty acids and may be a less direct route.

Section 3: Experimental Validation and Protocol Design

The elucidation of a metabolic pathway is an empirical endeavor. The following protocols are designed to systematically investigate the metabolic origin of 4-Methyl-5-oxohex-2-enedioic acid.

Whole-Cell Biotransformation Studies

This experiment aims to identify potential precursor molecules by observing their conversion to the target compound by a whole-cell catalyst.

Experimental Protocol:

  • Strain Selection: Obtain a bacterial strain known for its ability to degrade aromatic compounds, such as Pseudomonas putida or Acinetobacter junii.[4][9]

  • Culture Preparation: Grow the selected strain in a minimal medium with a suitable carbon source (e.g., succinate) to mid-log phase.

  • Induction: Induce the catabolic pathways by adding a potential precursor (e.g., toluene, p-cresol) at a sub-lethal concentration.

  • Biotransformation: Harvest and wash the induced cells, then resuspend them in a buffer containing the test substrate (e.g., toluene, p-cresol, 4-methylcatechol).

  • Sampling and Analysis: At regular time intervals, withdraw aliquots of the reaction mixture. Extract the metabolites and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of 4-Methyl-5-oxohex-2-enedioic acid and other intermediates.

Whole-Cell Biotransformation Workflow Start Bacterial Culture (e.g., Pseudomonas putida) Induction Induction with Precursor (Toluene) Start->Induction Harvest Cell Harvesting and Washing Induction->Harvest Biotransformation Resuspension with Test Substrate Harvest->Biotransformation Sampling Time-course Sampling Biotransformation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Workflow for whole-cell biotransformation experiments.

In Vitro Enzyme Assays

To pinpoint the specific enzymes involved, in vitro assays using cell-free extracts are essential.

Experimental Protocol:

  • Preparation of Cell-Free Extract: Grow and induce the bacterial cells as described above. Lyse the cells using sonication or a French press and centrifuge to obtain a cell-free extract.

  • Dioxygenase Activity Assay:

    • Add the cell-free extract to a reaction buffer containing 4-methylcatechol.

    • Monitor the decrease in absorbance at the characteristic wavelength for 4-methylcatechol and the appearance of the ring-cleavage product using a spectrophotometer.

  • Dehydrogenase Activity Assay:

    • Incubate the cell-free extract with the suspected intermediate, 2-hydroxy-5-methylmuconic semialdehyde, in the presence of NAD⁺ or NADP⁺.

    • Monitor the increase in absorbance at 340 nm, corresponding to the reduction of the cofactor.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical GC-MS Analysis Results

Time (hours)Toluene (µM)4-Methylcatechol (µM)2-Hydroxy-5-methylmuconic Semialdehyde (µM)4-Methyl-5-oxohex-2-enedioic acid (µM)
01000000
25002505010
410010015075
6102050200

Section 4: Concluding Remarks and Future Directions

The evidence strongly suggests that 4-Methyl-5-oxohex-2-enedioic acid is a novel intermediate in the microbial degradation of methylated aromatic compounds. The proposed pathway, originating from toluene or cresol, provides a robust framework for further investigation. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis, identifying the responsible enzymes, and ultimately, harnessing this metabolic capability for biotechnological applications. Future research should focus on the isolation and characterization of the enzymes in the proposed pathway, as well as exploring the diversity of microorganisms capable of this transformation.

References

  • Hosseini, S., Sharifi, R., & Habibi, A. (2024). Five possible pathways for degradation of toluene. ResearchGate. [Link]

  • Shields, M. S., et al. (1989). Novel Pathway of Toluene Catabolism in the Trichloroethylene-Degrading Bacterium G4. Applied and Environmental Microbiology, 55(6), 1624–1629. [Link]

  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology, 122(1), 1–6. [Link]

  • Parales, R. E., et al. (2008). Toluene-Degrading Bacteria Are Chemotactic towards the Environmental Pollutants Benzene, Toluene, and Trichloroethylene. Applied and Environmental Microbiology, 74(18), 5699–5704. [Link]

  • Singh, P., et al. (2018). Biological degradation of toluene by indigenous bacteria Acinetobacter junii CH005 isolated from petroleum contaminated sites in India. International Biodeterioration & Biodegradation, 128, 1-8. [Link]

  • Fishman, A., et al. (2008). Chapter 1 Diversity of Microbial Toluene Degradation Pathways. ResearchGate. [Link]

  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. ASM Journals. [Link]

  • Resnick, S. M., et al. (1996). Oxidation of Naphthenoaromatic and Methyl-Substituted Aromatic Compounds by Naphthalene 1,2-Dioxygenase. Applied and Environmental Microbiology, 62(11), 4073–4083. [Link]

  • Rabus, R., et al. (2016). Pathways of p-cresol metabolism to benzoyl-CoA in anaerobic bacteria. ResearchGate. [Link]

  • Khan, S. T., et al. (2020). Aerobic Batch Degradation of Cresol by Newly Isolated Pseudomonas monteilii CR13. Research Journal of Pharmacy and Technology, 13(10), 4629-4634. [Link]

  • Smith, H. E. (2018). The origin of intermediary metabolism. Proceedings of the National Academy of Sciences, 115(50), 12696-12701. [Link]

  • Rogoff, M. H., & Wender, I. (1957). Oxidation of aromatic compounds by bacteria. Bureau of Mines Report of Investigations, 5319. [Link]

  • Khan, I., et al. (2013). Bacterial Degradation of Aromatic Compounds. Journal of Basic & Applied Sciences, 9, 482-491. [Link]

  • Ditrich, K. (2013). Oxidation of methyl groups attached to an aromatic nucleus. Science of Synthesis, 2013, 221. [Link]

  • ResearchGate. (n.d.). Oxidation of different methyl aromatics. [Link]

  • Wikipedia. (n.d.). Branched-chain dicarboxylic acids. [Link]

  • Go, Y. M., et al. (2020). Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids. Metabolites, 10(5), 183. [Link]

  • Clinical Learning. (2025). Oxidation of Branched-Chain Fatty Acids & Omega (ω)Oxidation. YouTube. [Link]

  • Chen, Y., et al. (2023). Study on the Molecular Mechanism of Interaction Between Perfluoroalkyl Acids and PPAR by Molecular Docking. International Journal of Molecular Sciences, 24(13), 10898. [Link]

  • Kersten, S. (2014). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(4), 421-428. [Link]

  • ResearchGate. (n.d.). Anaerobic biodegradation pathway of phenol and p-cresol in bacteria. [Link]

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An In-depth Technical Guide to Elucidating the Role of 4-Methyl-5-oxohex-2-enedioic Acid in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide eschews a rigid template, instead adopting a structure that logically navigates from the known chemical identity of 4-Methyl-5-oxohex-2-enedioic acid to a comprehensive, hypothesis-driven framework for discovering its potential role in cellular metabolism. It is designed to be a self-validating system of inquiry for a molecule of unknown biological significance.

Part 1: Introduction and Current State of Knowledge

4-Methyl-5-oxohex-2-enedioic acid is a specific organic molecule with the IUPAC name (E)-4-methyl-5-oxohex-2-enedioic acid[1]. A review of the current scientific literature reveals a conspicuous absence of this compound in established metabolic pathways. Its existence is primarily documented in chemical databases, which provide fundamental physicochemical properties.

Chemical Identity and Properties

A summary of the known properties of 4-Methyl-5-oxohex-2-enedioic acid is presented below. This data is crucial for developing analytical methods for its detection and quantification.

PropertyValueSource
CAS Registry Number 412324-07-3[1][2]
Molecular Formula C7H8O5[1]
Molecular Weight 172.135 g/mol [1]
Canonical SMILES CC(C=CC(=O)O)C(=O)C(=O)O[1]
Structure Chemical structure of 4-Methyl-5-oxohex-2-enedioic acid

This data is compiled from chemical databases and supplier information. No significant biological activity has been reported to date.

The structure reveals key functional groups that inform our hypothesis: a dicarboxylic acid, a ketone, and a conjugated double bond, with a methyl group substitution. These features are characteristic of intermediates in various microbial catabolic pathways.

Part 2: A Hypothesis-Driven Approach to Uncovering Metabolic Significance

Given the lack of direct evidence, we propose a research framework centered on a primary hypothesis: 4-Methyl-5-oxohex-2-enedioic acid is a novel intermediate in the microbial degradation of methylated aromatic compounds.

This hypothesis is grounded in the structural similarities between the target molecule and known intermediates of catechol and muconic acid pathways. Microbes have evolved a vast array of enzymatic tools to break down complex aromatic compounds, often leading to a diversity of metabolic end-products[3][4][5].

Putative Metabolic Origin: The Catechol Meta-Cleavage Pathway

The most plausible origin of 4-Methyl-5-oxohex-2-enedioic acid is the meta-cleavage pathway of a methylated catechol, such as 4-methylcatechol. In this scenario, the aromatic ring is cleaved by a catechol 2,3-dioxygenase, leading to a muconic semialdehyde derivative. Subsequent enzymatic transformations, including oxidation and hydration, could lead to the formation of our target molecule.

The diagram below illustrates this hypothetical pathway, drawing parallels with the established catechol degradation pathway[6][7][8].

G cluster_0 Hypothetical Pathway for 4-Methyl-5-oxohex-2-enedioic acid Formation 4_Methylcatechol 4_Methylcatechol Ring_Cleavage_Product 2-Hydroxy-5-methylmuconic semialdehyde 4_Methylcatechol->Ring_Cleavage_Product Catechol 2,3-dioxygenase Intermediate_1 Oxidized Intermediate Ring_Cleavage_Product->Intermediate_1 Dehydrogenase Target_Molecule 4-Methyl-5-oxohex-2-enedioic acid Intermediate_1->Target_Molecule Hydratase/Isomerase

Caption: Hypothetical metabolic pathway for the formation of 4-Methyl-5-oxohex-2-enedioic acid.

Part 3: Experimental Framework for Hypothesis Validation

This section provides a detailed, step-by-step guide for researchers to investigate the metabolic role of 4-Methyl-5-oxohex-2-enedioic acid. The workflow is designed to be a self-validating system, where each step builds upon the previous one to either support or refute the central hypothesis.

Experimental Workflow Overview

The overall experimental workflow is depicted below. It begins with in silico analysis to identify candidate enzymes and organisms, followed by in vitro and in vivo validation.

G Start Hypothesis Generation In_Silico In Silico Analysis (Genomic Databases) Start->In_Silico Organism_Selection Selection of Candidate Microorganisms In_Silico->Organism_Selection Culturing Culturing with Methylated Aromatic Substrates Organism_Selection->Culturing Metabolite_Extraction Metabolite Extraction Culturing->Metabolite_Extraction Untargeted_Analysis Untargeted Metabolomics (LC-MS/MS) Metabolite_Extraction->Untargeted_Analysis Targeted_Analysis Targeted Quantification of Putative Metabolite Untargeted_Analysis->Targeted_Analysis Enzyme_Assays In Vitro Enzyme Assays Targeted_Analysis->Enzyme_Assays Conclusion Pathway Elucidation Enzyme_Assays->Conclusion

Sources

The Putative Metabolic Pathway of 4-Methyl-5-oxohex-2-enedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the putative metabolic pathway involving 4-Methyl-5-oxohex-2-enedioic acid, a key intermediate in the microbial degradation of aromatic hydrocarbons. This document is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and the discovery of novel enzymatic targets.

Introduction: The Significance of Aromatic Hydrocarbon Degradation

Aromatic hydrocarbons, such as toluene and xylenes, are widespread environmental pollutants originating from industrial activities.[1] The microbial degradation of these compounds is a critical process for environmental remediation and a fascinating area of biochemical research.[1] Bacteria, particularly species of the genus Pseudomonas, have evolved sophisticated enzymatic pathways to utilize these toxic compounds as sources of carbon and energy.[2][3] The meta-cleavage pathway, often encoded on TOL plasmids, represents a central strategy for the catabolism of aromatic molecules.[4][5] This guide focuses on a specific branch of this pathway originating from the degradation of 4-methylcatechol and leading to the formation of central metabolites, with a particular emphasis on the role of 4-Methyl-5-oxohex-2-enedioic acid.

The meta-Cleavage Pathway: From Toluene to Central Metabolism

The degradation of toluene and xylenes in organisms like Pseudomonas putida is initiated by the oxidation of the methyl group or the aromatic ring, leading to the formation of catechols and their methylated derivatives.[6] In the context of this guide, the key entry point into the meta-cleavage pathway is 4-methylcatechol.

The Initial Steps: Ring Cleavage and the Formation of a Key Intermediate

The central event in the meta-cleavage pathway is the enzymatic cleavage of the aromatic ring of 4-methylcatechol. This reaction is catalyzed by catechol 2,3-dioxygenase , an extradiol dioxygenase encoded by the xylE gene on the TOL plasmid.[7][8] This non-heme iron-containing enzyme incorporates both atoms of molecular oxygen into the aromatic ring, resulting in the formation of a yellow-colored product, 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate .[6][9]

meta_cleavage_initiation toluene Toluene methylcatechol 4-Methylcatechol toluene->methylcatechol Upper Pathway (e.g., Xylene monooxygenase) ring_cleavage_product 2-Hydroxy-5-methyl-6-oxohexa-2,4-dienoate methylcatechol->ring_cleavage_product Catechol 2,3-dioxygenase (XylE) + O2

Figure 1: Initial steps in the meta-cleavage of toluene.
Downstream Processing: The Putative Role of 4-Methyl-5-oxohex-2-enedioic acid

The subsequent metabolism of 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate involves a series of enzymatic reactions that ultimately yield pyruvate and acetaldehyde, which can then enter central metabolic pathways.[10] While the exact sequence and intermediates can vary between organisms, the TOL plasmid pathway in Pseudomonas putida provides a well-studied model.

The next proposed step is the hydrolysis of 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate. This reaction is catalyzed by 2-hydroxymuconic semialdehyde hydrolase , encoded by the xylF gene. While not explicitly named for the methylated substrate, hydrolases in these pathways often exhibit broad substrate specificity. This hydrolysis is proposed to yield 4-Methyl-5-oxohex-2-enedioic acid .

From 4-Methyl-5-oxohex-2-enedioic acid, the pathway continues with the action of a hydratase, likely encoded by the xylJ gene, which would add a water molecule across a double bond. This is followed by an aldolase-catalyzed cleavage, mediated by the xylK gene product, to generate pyruvate and a smaller aldehyde. The final steps involve the conversion of the remaining aldehyde to acetaldehyde.

downstream_pathway rcp 2-Hydroxy-5-methyl- 6-oxohexa-2,4-dienoate target 4-Methyl-5-oxohex- 2-enedioic acid (Putative) rcp->target 2-Hydroxymuconic semialdehyde hydrolase (XylF) intermediate2 Hydrated Intermediate target->intermediate2 Hydratase (XylJ) products Pyruvate + Acetaldehyde intermediate2->products Aldolase (XylK) & subsequent enzymes

Figure 2: Downstream processing of the ring cleavage product.

Key Enzymes of the Pathway

The efficient catabolism of 4-methylcatechol relies on the coordinated action of several key enzymes. The properties of these enzymes are summarized below.

EnzymeGeneEC NumberFunction
Catechol 2,3-dioxygenasexylE1.13.11.2Ring cleavage of 4-methylcatechol
2-Hydroxymuconic semialdehyde hydrolasexylF3.7.1.-Hydrolysis of the ring cleavage product
2-Oxopent-4-enoate hydratasexylJ4.2.1.80Hydration of the dienolate intermediate
4-Hydroxy-2-oxovalerate aldolasexylK4.1.3.39Aldol cleavage to pyruvate and acetaldehyde

Experimental Protocols

The study of this metabolic pathway requires robust experimental methodologies for enzyme purification, activity assays, and metabolite analysis.

Protocol 1: Expression and Purification of His-tagged Catechol 2,3-dioxygenase (XylE)

This protocol describes the expression of recombinant His-tagged XylE in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged xylE gene.

  • Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose resin.

Procedure:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rocking for 1 hour at 4°C.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged XylE with 5 column volumes of Elution Buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: Enzyme Assay for Catechol 2,3-dioxygenase (XylE)

This spectrophotometric assay measures the activity of XylE by monitoring the formation of the yellow ring-cleavage product.[11]

Materials:

  • Purified XylE enzyme.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

  • Substrate solution: 10 mM 4-methylcatechol in Assay Buffer.

Procedure:

  • Set up a 1 mL reaction in a quartz cuvette containing 990 µL of Assay Buffer and 5 µL of the purified XylE enzyme solution.

  • Initiate the reaction by adding 5 µL of the 10 mM 4-methylcatechol substrate solution (final concentration 50 µM).

  • Immediately monitor the increase in absorbance at 382 nm using a spectrophotometer. The molar extinction coefficient for 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate is approximately 28,100 M-1cm-1.[10]

  • Calculate the enzyme activity in units (µmol of product formed per minute) based on the initial rate of absorbance increase.

Protocol 3: HPLC Analysis of Pathway Intermediates

This method allows for the separation and detection of intermediates in the 4-methylcatechol degradation pathway.[2][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% formic acid in water.

  • Solvent B: Acetonitrile.

Procedure:

  • Prepare samples by quenching enzymatic reactions with an equal volume of ice-cold acetonitrile and centrifuging to remove precipitated protein.

  • Inject 20 µL of the supernatant onto the C18 column.

  • Elute the compounds using a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm, and 382 nm) to detect the various intermediates.

  • Identify and quantify the peaks by comparing their retention times and UV spectra with those of authentic standards.

Conclusion and Future Directions

The putative metabolic pathway involving 4-Methyl-5-oxohex-2-enedioic acid provides a compelling model for the complete mineralization of toluene and related aromatic compounds. While the initial steps of ring cleavage are well-characterized, the precise enzymatic transformations downstream of 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate require further investigation to definitively confirm the structure of all intermediates. The experimental protocols provided in this guide offer a robust framework for researchers to dissect this pathway, characterize the involved enzymes, and explore their potential for bioremediation and biocatalysis applications. Future work should focus on the heterologous expression and characterization of the downstream enzymes (XylF, XylJ, XylK) and the unambiguous identification of their reaction products through techniques such as mass spectrometry and NMR spectroscopy.

References

I will now compile the complete list of references with clickable URLs. Please note that due to the dynamic nature of the web, some links may become inactive over time.

Sources

An In-depth Technical Guide to the Enzymatic Synthesis of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the enzymatic synthesis of 4-Methyl-5-oxohex-2-enedioic acid, a key intermediate in the microbial degradation of methylated aromatic compounds. We will delve into the underlying biochemical pathways, with a focus on the meta-cleavage of substituted catechols. This document will detail the requisite enzymes, their catalytic mechanisms, and provide validated experimental protocols for the production, purification, and characterization of the target molecule. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this enzymatic synthesis for their specific applications.

Introduction: The Significance of 4-Methyl-5-oxohex-2-enedioic Acid

4-Methyl-5-oxohex-2-enedioic acid is a fascinating molecule that sits at the crossroads of microbial metabolism and synthetic chemistry. While not a household name, this dicarboxylic acid is a critical intermediate in the meta-cleavage pathway, a major route for the bacterial degradation of aromatic compounds such as toluene and cresols.[1][2][3] The study of its synthesis is not merely an academic exercise; understanding and harnessing the enzymes that produce it opens doors to novel bioremediation strategies and the creation of chiral building blocks for the pharmaceutical industry.[4][5] This guide will provide the scientific underpinnings and practical know-how to explore these possibilities.

The Biochemical Blueprint: The meta-Cleavage Pathway

The enzymatic synthesis of 4-Methyl-5-oxohex-2-enedioic acid is a multi-step process that begins with a methylated catechol, such as 3-methylcatechol or 4-methylcatechol. These catechols are themselves products of the initial oxidation of aromatic hydrocarbons like toluene.[6][7] The core of the synthesis is the meta-cleavage pathway, which proceeds through a series of enzymatic reactions to open the aromatic ring and generate aliphatic products that can enter central metabolism.[1][2][8]

Key Enzymatic Steps

The synthesis of 4-Methyl-5-oxohex-2-enedioic acid from 3-methylcatechol involves the sequential action of three key enzymes:

  • Catechol 2,3-dioxygenase (C23O): This extradiol dioxygenase catalyzes the ring-opening of 3-methylcatechol, inserting molecular oxygen to yield 2-hydroxy-6-oxohepta-2,4-dienoic acid.[3][8][9]

  • 2-hydroxymuconic semialdehyde dehydrogenase: This enzyme oxidizes the aldehyde group of 2-hydroxy-6-oxohepta-2,4-dienoic acid to a carboxylic acid, forming an unstable intermediate.

  • 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase: This hydrolase is crucial for the subsequent C-C bond cleavage, though the exact pathway to 4-Methyl-5-oxohex-2-enedioic acid may involve a series of downstream enzymatic modifications.[10][11] The literature suggests that for substituted catechols, the pathway can be complex, with the potential for different intermediates to form.[4][12]

The overall transformation can be visualized as follows:

Enzymatic_Synthesis_Pathway Substrate 3-Methylcatechol Intermediate1 2-Hydroxy-6-oxohepta-2,4-dienoic acid Substrate->Intermediate1 Catechol 2,3-dioxygenase Product 4-Methyl-5-oxohex-2-enedioic acid Intermediate1->Product Downstream Enzymes (Dehydrogenase, Hydrolase)

Caption: Enzymatic conversion of 3-methylcatechol to 4-Methyl-5-oxohex-2-enedioic acid.

The Molecular Machinery: A Closer Look at the Enzymes

The successful enzymatic synthesis of 4-Methyl-5-oxohex-2-enedioic acid hinges on the selection and utilization of the right enzymes. These biocatalysts are typically sourced from bacteria known for their ability to degrade aromatic compounds, such as species of Pseudomonas and Alcaligenes.[1][8][9]

Enzyme Selection and Characteristics
EnzymeEC NumberSource Organism (Example)Key Characteristics
Catechol 2,3-dioxygenase1.13.11.2Pseudomonas putidaIron-dependent, catalyzes extradiol cleavage of catechols.[8][9]
2-hydroxymuconic semialdehyde dehydrogenase1.2.1.32Pseudomonas putidaNAD(P)+ dependent, oxidizes the semialdehyde intermediate.[8]
2-hydroxy-6-oxohepta-2,4-dienoate hydrolase3.7.1.-Alcaligenes eutrophusCatalyzes the hydrolysis of the dienolate intermediate.[11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required for the enzymatic synthesis of 4-Methyl-5-oxohex-2-enedioic acid.

Workflow for Enzymatic Synthesis

Experimental_Workflow Start Obtain Enzyme-Producing Microbial Strain Step1 Enzyme Expression and Purification Start->Step1 Step2 Enzymatic Reaction Setup Step1->Step2 Step3 Reaction Monitoring (e.g., HPLC) Step2->Step3 Step4 Product Purification Step3->Step4 End Characterization (NMR, MS) Step4->End

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

  • IUPAC Name: (E)-4-methyl-5-oxohex-2-enedioic acid[1]

  • Molecular Formula: C₇H₈O₅[3]

  • Molecular Weight: 172.14 g/mol [3]

  • CAS Number: 412324-07-3[1][2][3]

The structure of 4-Methyl-5-oxohex-2-enedioic acid presents several key features for spectroscopic analysis: two carboxylic acid groups, a ketone, an alkene, and a methyl group. Each of these functional groups will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-5-oxohex-2-enedioic acid, both ¹H and ¹³C NMR will provide crucial information.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.5broad singlet2HCOOHThe acidic protons of the two carboxylic acid groups are expected to be highly deshielded and will likely appear as a broad singlet.
~6.8doublet1HH-3This vinyl proton is deshielded by the adjacent carboxylic acid group and the conjugated system. It will be coupled to the H-2 proton.
~6.2doublet1HH-2This vinyl proton is also deshielded and will be coupled to the H-3 proton.
~4.0quartet1HH-4This methine proton is adjacent to the ketone and the methyl group, leading to a downfield shift. It will be split into a quartet by the three protons of the methyl group.
~2.2singlet3HH-6 (CH₃)The protons of the methyl group adjacent to the ketone are expected to appear as a singlet in this predicted spectrum, though coupling to H-4 would be expected.
~1.2doublet3HC4-CH₃The protons of the methyl group at the C4 position will be split into a doublet by the adjacent methine proton (H-4).

Experimental Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-5-oxohex-2-enedioic acid in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suppression of the water signal). The choice of solvent is critical as the acidic protons may exchange with D₂O.

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans will depend on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~205C-5 (C=O)The ketone carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.
~170C-1 (COOH)The carboxylic acid carbonyl carbons are also significantly deshielded.
~168C-7 (COOH)The second carboxylic acid carbonyl carbon.
~140C-3The alkene carbon further from the methyl group.
~130C-2The alkene carbon closer to the methyl group.
~50C-4The methine carbon adjacent to the ketone and methyl group.
~28C-6The methyl carbon of the acetyl group.
~15C4-CH₃The methyl carbon at the C4 position.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Methyl-5-oxohex-2-enedioic acid is expected to show characteristic absorption bands for the O-H of the carboxylic acids, the C=O of the carboxylic acids and the ketone, and the C=C of the alkene.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3300-2500BroadO-H stretch (carboxylic acid dimer)
1710StrongC=O stretch (ketone)
1690StrongC=O stretch (conjugated carboxylic acid)
1640MediumC=C stretch (alkene)
1420MediumO-H bend (carboxylic acid)
1250StrongC-O stretch (carboxylic acid)

Experimental Protocol: Acquiring IR Spectra

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and then subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and gain further structural insights.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 172. This peak, corresponding to the molecular weight of the compound, should be observable.

  • Key Fragmentation Peaks:

    • m/z = 155: Loss of a hydroxyl radical (•OH) from a carboxylic acid group.

    • m/z = 127: Loss of a carboxyl group (•COOH).

    • m/z = 43: A prominent peak corresponding to the acetyl cation (CH₃CO⁺).

Experimental Protocol: Acquiring Mass Spectra

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). LC-MS with electrospray ionization (ESI) would be a suitable method for this polar, non-volatile compound.

  • Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI, the sample is sprayed into the mass spectrometer, and a high voltage is applied to create charged droplets, from which ions are desolvated.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 4-Methyl-5-oxohex-2-enedioic acid is a process of integrating the data from these different spectroscopic techniques. The following diagram illustrates this workflow.

G cluster_0 Spectroscopic Analysis Workflow Molecule 4-Methyl-5-oxohex-2-enedioic Acid NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Structure Structure Elucidation NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Sources

An In-depth Technical Guide to the Discovery and Isolation of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 4-Methyl-5-oxohex-2-enedioic acid, a key metabolic intermediate in the microbial degradation of p-cresol. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and environmental science. The guide details the scientific context of its discovery within the broader framework of aromatic compound metabolism by soil bacteria, provides robust, field-proven protocols for its isolation and purification from bacterial cultures, and offers a detailed analysis of its structural elucidation through modern spectroscopic techniques.

Table of Contents

  • Introduction: The Significance of Microbial Metabolites

  • Discovery of 4-Methyl-5-oxohex-2-enedioic Acid: A Product of the meta-Cleavage Pathway

    • The Microbial Degradation of p-Cresol

    • Enzymatic Formation and the Role of Catechol 2,3-Dioxygenases

  • Isolation and Purification: A Protocol for Recovering Acidic Metabolites

    • Cultivation of Pseudomonas sp. on a p-Cresol-Enriched Medium

    • Extraction of Acidic Metabolites from Culture Supernatant

    • Chromatographic Purification

  • Structural Elucidation and Characterization

    • Physicochemical Properties

    • Spectroscopic Data Analysis (NMR, MS, IR)

  • Potential Applications and Future Research Directions

  • References

Introduction: The Significance of Microbial Metabolites

The metabolic diversity of microorganisms is a vast and largely untapped resource for novel chemical entities. Bacteria and fungi have evolved intricate enzymatic pathways to degrade complex organic molecules, including environmental pollutants and natural products. The intermediates of these pathways, such as 4-Methyl-5-oxohex-2-enedioic acid, are not merely transient chemical species but represent unique molecular scaffolds that can be of significant interest for chemical synthesis and drug discovery. Understanding the discovery and isolation of such metabolites is the first step towards harnessing their potential. This guide focuses on a specific oxoenoic acid, providing a detailed account of its scientific context and the methodologies for its study.

Discovery of 4-Methyl-5-oxohex-2-enedioic Acid: A Product of the meta-Cleavage Pathway

The discovery of 4-Methyl-5-oxohex-2-enedioic acid is intrinsically linked to the study of how soil bacteria, particularly of the genus Pseudomonas, degrade aromatic compounds like cresols. These bacteria utilize such compounds as a sole source of carbon and energy.

The Microbial Degradation of p-Cresol

p-Cresol (4-methylphenol) is a common environmental pollutant originating from industrial processes and the natural breakdown of organic matter. Early research into its biodegradation by Pseudomonas species revealed that the metabolic strategy involves the hydroxylation of the aromatic ring, followed by ring cleavage.[1] Specifically, p-cresol is first converted to 4-methylcatechol. This dihydroxylated intermediate is then primed for the crucial ring-opening step.

Enzymatic Formation and the Role of Catechol 2,3-Dioxygenases

The aromatic ring of 4-methylcatechol is cleaved by an extradiol dioxygenase, typically a catechol 2,3-dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the substrate, breaking the bond between two adjacent carbon atoms to yield a yellow-colored linear product, 2-hydroxy-5-methyl-muconic semialdehyde.

This semialdehyde is then oxidized by an NAD+-dependent dehydrogenase to the corresponding carboxylic acid, which subsequently undergoes further enzymatic transformations. 4-Methyl-5-oxohex-2-enedioic acid emerges as a key intermediate in this downstream processing. The overall pathway, known as the meta-cleavage pathway, is a central route for the catabolism of many aromatic compounds.

p-Cresol Degradation Pathway pCresol p-Cresol Methylcatechol 4-Methylcatechol pCresol->Methylcatechol Monooxygenase Semialdehyde 2-Hydroxy-5-methyl- muconic semialdehyde Methylcatechol->Semialdehyde Catechol 2,3-dioxygenase (meta-cleavage) TargetMolecule 4-Methyl-5-oxohex- 2-enedioic acid Semialdehyde->TargetMolecule Dehydrogenase & subsequent enzymes TCA TCA Cycle Intermediates TargetMolecule->TCA Further metabolism

Caption: The meta-cleavage pathway for p-cresol degradation in Pseudomonas sp.

Isolation and Purification: A Protocol for Recovering Acidic Metabolites

The isolation of 4-Methyl-5-oxohex-2-enedioic acid from bacterial cultures requires a systematic approach to first induce its production and then selectively extract and purify it from the complex culture medium. The following protocols are based on established methods for isolating acidic microbial metabolites.

Experimental Protocol: Cultivation of Pseudomonas sp.
  • Preparation of Mineral Salts Medium: Prepare a basal mineral salts medium containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements) in deionized water. Sterilize by autoclaving.

  • Inoculum Preparation: Grow a seed culture of a suitable Pseudomonas strain (e.g., Pseudomonas putida) in a nutrient-rich medium (e.g., Nutrient Broth) overnight at 30°C with shaking.

  • Induction of the Degradative Pathway: Inoculate the sterile mineral salts medium with the seed culture. Add p-cresol as the sole carbon source to a final concentration of 1-2 mM. Rationale: Providing p-cresol as the only carbon source ensures the induction of the enzymatic machinery required for its degradation.

  • Incubation: Incubate the culture at 30°C with vigorous shaking to ensure adequate aeration. Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀) and the disappearance of p-cresol using HPLC. The appearance of a yellow color in the medium is indicative of the formation of the meta-cleavage product.

  • Harvesting: When the culture reaches the late logarithmic or early stationary phase of growth, harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). The supernatant, which contains the secreted metabolites, is collected for extraction.

Experimental Protocol: Extraction of Acidic Metabolites
  • Acidification of Supernatant: Transfer the collected supernatant to a large flask and acidify to pH 2.0-2.5 by the slow addition of concentrated HCl while stirring in an ice bath. Causality: Lowering the pH protonates the carboxylic acid groups of the target molecule, making it less water-soluble and more amenable to extraction into an organic solvent.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.

Experimental Protocol: Chromatographic Purification
  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elution Gradient: Elute the column with a step-wise or linear gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane, followed by the addition of small amounts of acetic acid to the mobile phase to ensure the protonation of the acidic compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Pool the fractions containing the desired compound and concentrate them. If necessary, further purification can be achieved by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

Isolation_Workflow cluster_0 Bacterial Cultivation cluster_1 Extraction cluster_2 Purification Cultivation Inoculation & Growth on p-cresol medium Harvesting Centrifugation Cultivation->Harvesting Acidification Acidification of Supernatant (pH 2-2.5) Harvesting->Acidification Supernatant SolventExtraction Ethyl Acetate Extraction Acidification->SolventExtraction Concentration Drying & Concentration SolventExtraction->Concentration SilicaChrom Silica Gel Chromatography Concentration->SilicaChrom Crude Extract HPLC Preparative HPLC SilicaChrom->HPLC PureCompound PureCompound HPLC->PureCompound Pure 4-Methyl-5-oxohex- 2-enedioic acid

Caption: Workflow for the isolation and purification of 4-Methyl-5-oxohex-2-enedioic acid.

Structural Elucidation and Characterization

Once isolated, the structure of 4-Methyl-5-oxohex-2-enedioic acid is confirmed using a combination of spectroscopic methods.

Physicochemical Properties
PropertyValueSource
IUPAC Name (2E)-4-Methyl-5-oxohex-2-enedioic acidN/A
CAS Number 412324-07-3[2]
Molecular Formula C₇H₈O₅N/A
Molecular Weight 172.14 g/mol N/A
Spectroscopic Data Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted for a 500 MHz spectrometer in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s2H-COOH
~7.0d1H=CH-
~6.2d1H=CH-
~3.5q1H-CH(CH₃)-
~2.2s3H-C(=O)CH₃
~1.2d3H-CH(CH₃)-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted for a 125 MHz spectrometer in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~205C=O (ketone)
~168C=O (acid)
~166C=O (acid)
~140=CH-
~125=CH-
~50-CH(CH₃)-
~30-C(=O)CH₃
~15-CH(CH₃)-

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) in Negative Mode: The expected [M-H]⁻ ion would be observed at m/z 171.02.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₇O₅⁻ ([M-H]⁻): 171.0293.

Infrared (IR) Spectroscopy

  • ~3300-2500 cm⁻¹: Broad O-H stretch (carboxylic acid)

  • ~1710 cm⁻¹: C=O stretch (ketone)

  • ~1690 cm⁻¹: C=O stretch (conjugated carboxylic acid)

  • ~1640 cm⁻¹: C=C stretch (alkene)

Potential Applications and Future Research Directions

4-Methyl-5-oxohex-2-enedioic acid, as a chiral, functionalized molecule, holds potential as a building block in organic synthesis. Its dicarboxylic acid and ketone functionalities offer multiple points for chemical modification. Further research could explore its potential biological activities, given that many microbial metabolites exhibit antimicrobial or other pharmaceutically relevant properties. Additionally, a deeper understanding of the enzymes involved in its formation and degradation could open avenues for biocatalytic applications, such as the stereoselective synthesis of related compounds.

References

  • Bayly, R. C., Dagley, S., & Gibson, D. T. (1966). The metabolism of cresols by species of Pseudomonas. Biochemical Journal, 101(2), 293–301.
  • Hopper, D. J., & Chapman, P. J. (1971). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of bacteriology, 108(3), 1194–1202.
  • CAS Common Chemistry. (n.d.). 4-Methyl-5-oxohex-2-enedioic acid. CAS RN: 412324-07-3. Retrieved January 19, 2026, from [Link]

  • Dagley, S., Evans, W. C., & Ribbons, D. W. (1960). New pathways in the oxidative metabolism of aromatic compounds by micro-organisms.
  • Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. (1971). Journal of Bacteriology, 108(3), 1194–1202. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Convergent Synthesis of 4-Methyl-5-oxohex-2-enedioic Acid from Simple Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of 4-Methyl-5-oxohex-2-enedioic acid, a molecule of interest in medicinal chemistry and materials science. The synthetic strategy is designed for accessibility and efficiency, employing well-established and robust chemical transformations. This application note details a four-step sequence commencing with a Lewis acid-catalyzed Mukaiyama aldol reaction, followed by a selective oxidation, a Horner-Wadsworth-Emmons olefination, and culminating in a final ester hydrolysis. Each step is accompanied by a detailed protocol, mechanistic insights, and safety considerations, providing a comprehensive resource for researchers.

Introduction and Synthetic Strategy

4-Methyl-5-oxohex-2-enedioic acid and its derivatives are valuable building blocks in the synthesis of complex organic molecules. Their conjugated system and multiple functional groups make them versatile precursors for various applications. This guide outlines a convergent and logical synthetic route starting from simple, commercially available precursors.

The synthetic approach is based on a retrosynthetic analysis that deconstructs the target molecule into readily available starting materials.

Retrosynthetic Analysis

The retrosynthetic strategy is as follows:

  • Hydrolysis: The target diacid can be obtained from its corresponding diester, which is a more convenient intermediate to handle and purify.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The α,β-unsaturated ester can be formed via an HWE reaction between a β-keto aldehyde and a phosphonate ylide. The HWE reaction is chosen for its high E-selectivity.[1][2]

  • Oxidation: The β-keto aldehyde can be prepared by the oxidation of a β-hydroxy aldehyde.

  • Mukaiyama Aldol Reaction: The β-hydroxy aldehyde can be synthesized through a Mukaiyama aldol reaction between a silyl enol ether and a glyoxylate ester, which allows for the controlled formation of the C4-C5 bond.[3][4]

This retrosynthetic analysis leads to the following forward synthetic plan:

Synthetic_Workflow cluster_0 Step 1: Mukaiyama Aldol Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Horner-Wadsworth-Emmons Reaction cluster_3 Step 4: Hydrolysis A Silyl enol ether of 2-butanone C Ethyl 2-hydroxy-2-(1-methyl-2-oxopropyl)acetate A->C TiCl4, CH2Cl2, -78 °C B Ethyl glyoxylate B->C D Ethyl 2-(1-methyl-2-oxopropyl)-2-oxoacetate C->D Dess-Martin Periodinane, CH2Cl2, rt F Diethyl 4-methyl-5-oxohex-2-enedioate D->F NaH, THF, 0 °C to rt E Triethyl phosphonoacetate E->F G 4-Methyl-5-oxohex-2-enedioic acid F->G LiOH, THF/H2O, rt

Caption: Proposed synthetic workflow for 4-Methyl-5-oxohex-2-enedioic acid.

Materials and Methods

Reagents
  • 2-Butanone (≥99%)

  • Triethylamine (≥99%)

  • Trimethylsilyl chloride (≥98%)

  • Ethyl glyoxylate (50% in toluene)

  • Titanium tetrachloride (≥99.9%)[5]

  • Dess-Martin periodinane (DMP) (≥97%)[6][7]

  • Triethyl phosphonoacetate (98%)

  • Sodium hydride (60% dispersion in mineral oil)[8][9]

  • Lithium hydroxide monohydrate (≥98%)

  • Anhydrous dichloromethane (CH2Cl2)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl3) for NMR analysis

Equipment
  • Round-bottom flasks

  • Magnetic stirrers and stir bars

  • Schlenk line for inert atmosphere reactions

  • Low-temperature thermometer

  • Addition funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxy-2-(1-methyl-2-oxopropyl)acetate (Mukaiyama Aldol Adduct)

This step involves the Lewis acid-catalyzed addition of a silyl enol ether to ethyl glyoxylate.[3][4]

Protocol:

  • Preparation of the Silyl Enol Ether:

    • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (100 mL) and 2-butanone (10.0 g, 138.7 mmol).

    • Cool the solution to 0 °C and add triethylamine (20.3 mL, 145.6 mmol).

    • Slowly add trimethylsilyl chloride (17.6 mL, 138.7 mmol) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate (50 mL).

    • Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Concentrate under reduced pressure to yield the crude silyl enol ether, which is used in the next step without further purification.

  • Mukaiyama Aldol Reaction:

    • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (150 mL) and cool to -78 °C.

    • Add titanium tetrachloride (15.2 mL, 138.7 mmol) dropwise to the cold solvent.

    • In a separate flask, dissolve the crude silyl enol ether and ethyl glyoxylate (50% in toluene, 28.3 g, 138.7 mmol) in anhydrous dichloromethane (50 mL).

    • Add this solution dropwise to the titanium tetrachloride solution at -78 °C over 1 hour.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride (100 mL).

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

    • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to afford ethyl 2-hydroxy-2-(1-methyl-2-oxopropyl)acetate.

Parameter Value
Reactants Silyl enol ether of 2-butanone, Ethyl glyoxylate
Catalyst Titanium tetrachloride
Solvent Dichloromethane
Temperature -78 °C
Reaction Time 4 hours
Expected Yield 70-80%
Step 2: Synthesis of Ethyl 2-(1-methyl-2-oxopropyl)-2-oxoacetate (β-Keto Aldehyde Equivalent)

The secondary alcohol from the previous step is oxidized to a ketone using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[6][10][11]

Protocol:

  • To a round-bottom flask, add ethyl 2-hydroxy-2-(1-methyl-2-oxopropyl)acetate (10.0 g, 57.4 mmol) and anhydrous dichloromethane (200 mL).

  • Add Dess-Martin periodinane (26.8 g, 63.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate (100 mL).

  • Stir vigorously for 30 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield ethyl 2-(1-methyl-2-oxopropyl)-2-oxoacetate.

Parameter Value
Reactant Ethyl 2-hydroxy-2-(1-methyl-2-oxopropyl)acetate
Reagent Dess-Martin Periodinane
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 2 hours
Expected Yield 85-95%
Step 3: Synthesis of Diethyl 4-methyl-5-oxohex-2-enedioate (HWE Product)

The α,β-unsaturated diester is formed via a Horner-Wadsworth-Emmons reaction, which generally provides the (E)-isomer with high selectivity.[1][12][13]

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.53 g, 63.1 mmol) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.

  • Add anhydrous tetrahydrofuran (150 mL) and cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (12.5 mL, 63.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of ethyl 2-(1-methyl-2-oxopropyl)-2-oxoacetate (9.9 g, 57.4 mmol) in anhydrous tetrahydrofuran (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (100 mL).

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify by silica gel column chromatography (eluent: 15-30% ethyl acetate in hexanes) to afford diethyl 4-methyl-5-oxohex-2-enedioate.

Parameter Value
Reactants Ethyl 2-(1-methyl-2-oxopropyl)-2-oxoacetate, Triethyl phosphonoacetate
Base Sodium Hydride
Solvent Tetrahydrofuran
Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Expected Yield 75-85%
Step 4: Synthesis of 4-Methyl-5-oxohex-2-enedioic acid (Final Product)

The final step is the hydrolysis of the diester to the target dicarboxylic acid.[14]

Protocol:

  • Dissolve diethyl 4-methyl-5-oxohex-2-enedioate (10.0 g, 41.3 mmol) in a mixture of tetrahydrofuran (100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (5.2 g, 124.0 mmol) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the tetrahydrofuran under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (4 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to yield 4-Methyl-5-oxohex-2-enedioic acid as a solid. The product can be further purified by recrystallization if necessary.

Parameter Value
Reactant Diethyl 4-methyl-5-oxohex-2-enedioate
Reagent Lithium Hydroxide
Solvent THF/Water
Temperature Room Temperature
Reaction Time 24 hours
Expected Yield 90-98%

Characterization

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

  • 4-Methyl-5-oxohex-2-enedioic acid:

    • ¹H NMR (400 MHz, DMSO-d₆): Expected signals around δ 12.5 (br s, 2H, COOH), 6.8-7.0 (m, 2H, CH=CH), 3.5-3.7 (m, 1H, CH), 2.2 (s, 3H, COCH₃), 1.2 (d, 3H, CH₃). Note: Spectroscopic data for similar hexenedioic acid derivatives can be found in the literature.[15][16]

    • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals around δ 208 (C=O), 167 (COOH), 165 (COOH), 140-145 (CH=CH), 125-130 (CH=CH), 45-50 (CH), 30 (COCH₃), 15 (CH₃).

    • IR (ATR): Expected peaks around 3300-2500 cm⁻¹ (O-H, acid), 1710 cm⁻¹ (C=O, acid), 1690 cm⁻¹ (C=O, ketone), 1640 cm⁻¹ (C=C).

    • High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₈O₅, found [M+H]⁺.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Titanium tetrachloride is highly corrosive and reacts violently with water.[5][17][18][19] It should be handled under an inert atmosphere and quenched carefully.

  • Dess-Martin periodinane is a strong oxidizing agent and can be shock-sensitive.[6][7][20][21][22] Avoid heating and contact with combustible materials.

  • Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[8][9][23] It should be handled under an inert atmosphere, and the mineral oil should be removed before use.

  • Oxalyl chloride and DMSO (used in Swern oxidation, an alternative to DMP) react exothermically and can lead to a runaway reaction if not performed at low temperatures.[24][25][26][27] The Swern oxidation also produces the malodorous dimethyl sulfide.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-Methyl-5-oxohex-2-enedioic acid from simple precursors. The use of well-established reactions ensures high yields and selectivity. This guide serves as a valuable resource for researchers requiring access to this and structurally related compounds for further investigation in various scientific disciplines.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. ([Link])

  • Carballo, R. M. et al. Asymmetric Mukaiyama Aldol Reaction. Org. React.2014 , 83, 1. ([Link])

  • Carl ROTH. Safety Data Sheet: Dess-Martin periodinane. ([Link])

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. ([Link])

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. ([Link])

  • Organic Chemistry Portal. Wittig Reaction. ([Link])

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000393). ([Link])

  • Royal Society of Chemistry. Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Org. Biomol. Chem.2017 , 15, 9655-9659. ([Link])

  • Chemistry Steps. Swern Oxidation Mechanism. ([Link])

  • Wikipedia. Horner–Wadsworth–Emmons reaction. ([Link])

  • Organic Chemistry Portal. Wittig-Horner Reaction. ([Link])

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. ([Link])

  • Organic Chemistry Portal. Mukaiyama Aldol Addition. ([Link])

  • Cefic. Safety Advice For Storage And Handling Of Anhydrous Titanium Tetrachloride. ([Link])

  • New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE. ([Link])

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. ([Link])

  • ACS Publications. Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. ACS Catal.2016 , 6 (12), 8196–8203. ([Link])

  • New Jersey Department of Health. HAZARD SUMMARY: TITANIUM TETRACHLORIDE. ([Link])

  • MSU Chemistry. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. ([Link])

  • Master Organic Chemistry. The Wittig Reaction. ([Link])

  • BMRB. bmse000596 Trans-3-hexenedioic Acid. ([Link])

  • SciSpace. Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts. J. Chem. Sci.2008 , 120, 539–544. ([Link])

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. ([Link])

  • Organic Chemistry Portal. Swern Oxidation. ([Link])

  • University of Cape Town. SOP: ORDERING & STORAGE OF HYDRIDES. ([Link])

  • Wikipedia. Mukaiyama aldol addition. ([Link])

  • YouTube. Dess-Martin-Periodinane oxidation. ([Link])

  • ACS Publications. Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. J. Org. Chem.1978 , 43 (13), 2480–2482. ([Link])

  • Google Patents.
  • Wikipedia. Wittig reaction. ([Link])

  • Grokipedia. Horner–Wadsworth–Emmons reaction. ([Link])

  • Chemos GmbH & Co.KG. Safety Data Sheet: Titanium tetrachloride. ([Link])

  • YouTube. Horner-Wadsworth-Emmons Reaction. ([Link])

  • RSC Publishing. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Adv., 2023 , 13, 33785-33811. ([Link])

  • ResearchGate. Exemplary ¹H NMR spectra of substituted hexadiene. ([Link])

  • University of Illinois Chicago. Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. ([Link])

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. ([Link])

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  • ACS Publications. Reaction of phosphoranes with formate esters. New method for synthesis of vinyl ethers. J. Org. Chem.1978 , 43 (13), 2635–2637. ([Link])

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Sources

Application Note & Protocol: A Proposed Synthesis of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed, proposed protocol for the chemical synthesis of 4-Methyl-5-oxohex-2-enedioic acid. Given the absence of a directly established and published synthesis for this specific molecule, the following protocol has been developed based on fundamental principles of organic chemistry and analogous, well-documented reactions. The proposed synthetic route involves a base-catalyzed aldol condensation, followed by dehydration and ester hydrolysis. This application note provides a comprehensive, step-by-step methodology, including reaction setup, purification, and characterization, intended to serve as a robust starting point for researchers aiming to synthesize this compound.

Introduction and Scientific Rationale

4-Methyl-5-oxohex-2-enedioic acid is a dicarboxylic acid containing a ketone and a carbon-carbon double bond. While specific applications for this molecule are not yet widely documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs. The presence of multiple functional groups offers a rich platform for a variety of chemical transformations.

The synthetic strategy detailed herein is predicated on a convergent and logical approach, leveraging the aldol condensation reaction—a cornerstone of carbon-carbon bond formation in organic synthesis. The rationale for this proposed route is its reliance on readily available starting materials and well-understood reaction mechanisms, thereby increasing the likelihood of a successful synthesis.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 4-Methyl-5-oxohex-2-enedioic acid, points towards an aldol condensation between a pyruvate derivative and a β-keto ester. This is followed by a dehydration step to form the α,β-unsaturated system and subsequent hydrolysis of the ester to yield the final dicarboxylic acid.

retrosynthesis 4-Methyl-5-oxohex-2-enedioic acid 4-Methyl-5-oxohex-2-enedioic acid Intermediate Aldol Adduct Intermediate Aldol Adduct 4-Methyl-5-oxohex-2-enedioic acid->Intermediate Aldol Adduct Dehydration Starting Materials Sodium Pyruvate + Ethyl 2-methyl-3-oxobutanoate Intermediate Aldol Adduct->Starting Materials Aldol Condensation

Caption: Retrosynthetic analysis of 4-Methyl-5-oxohex-2-enedioic acid.

Detailed Experimental Protocol

This protocol is divided into three main stages:

  • Aldol Condensation and Dehydration

  • Ester Hydrolysis

  • Purification and Characterization

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier
Sodium PyruvateC₃H₃NaO₃110.04113-24-6Sigma-Aldrich
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.17609-14-3TCI
Sodium HydroxideNaOH40.001310-73-2Merck
Hydrochloric Acid (conc.)HCl36.467647-01-0Fisher
Diethyl Ether(C₂H₅)₂O74.1260-29-7VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Acros
Ethanol (anhydrous)C₂H₅OH46.0764-17-5J.T.Baker
Step-by-Step Synthesis

Step 1: Aldol Condensation and Dehydration

This step involves the base-catalyzed condensation of sodium pyruvate with ethyl 2-methyl-3-oxobutanoate, followed by in-situ dehydration.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 50 mL of anhydrous ethanol.

    • In a separate beaker, prepare a solution of sodium ethoxide by carefully dissolving 2.3 g (100 mmol) of sodium metal in 50 mL of anhydrous ethanol. (Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.)

    • Once the sodium has completely dissolved and the solution has cooled to room temperature, transfer the sodium ethoxide solution to the dropping funnel.

  • Reaction Execution:

    • To the round-bottom flask containing ethanol, add 11.0 g (100 mmol) of sodium pyruvate and 14.4 g (100 mmol) of ethyl 2-methyl-3-oxobutanoate.

    • Stir the mixture to form a suspension.

    • Slowly add the sodium ethoxide solution from the dropping funnel to the reaction mixture over a period of 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl ester of 4-methyl-5-oxohex-2-enedioic acid.

Step 2: Ester Hydrolysis

The crude ethyl ester is hydrolyzed to the corresponding dicarboxylic acid.

  • Reaction Setup:

    • Dissolve the crude ester from the previous step in 100 mL of a 10% aqueous sodium hydroxide solution in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 100 °C) and maintain for 2 hours.

    • Monitor the disappearance of the ester spot by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully acidify the solution to pH 1 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold water.

    • Dry the solid in a vacuum oven at 50 °C to a constant weight.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

  • Characterization: The final product should be characterized by:

    • ¹H NMR: To confirm the proton environment.

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry: To determine the molecular weight.

    • FT-IR Spectroscopy: To identify the functional groups (C=O, C=C, O-H).

Visualizing the Workflow

The following diagram illustrates the proposed synthetic workflow.

workflow cluster_step1 Step 1: Condensation & Dehydration cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification & Characterization A Mix Sodium Pyruvate & Ethyl 2-methyl-3-oxobutanoate in Ethanol B Add Sodium Ethoxide Solution A->B C Reflux for 4 hours B->C D Neutralize with HCl C->D E Extract with Diethyl Ether D->E F Dry and Concentrate E->F G Dissolve Crude Ester in 10% NaOH(aq) F->G H Reflux for 2 hours G->H I Acidify with conc. HCl H->I J Filter and Dry I->J K Recrystallize from Ethyl Acetate/Hexanes J->K L Characterize by NMR, MS, IR K->L

Caption: Experimental workflow for the synthesis of 4-Methyl-5-oxohex-2-enedioic acid.

Safety and Waste Disposal

  • Safety Precautions:

    • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

    • Handle all chemicals in a well-ventilated fume hood.

    • Sodium metal is highly reactive with water and flammable. Handle with extreme care.

    • Concentrated acids and bases are corrosive. Handle with appropriate caution.

  • Waste Disposal:

    • All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

    • Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.

Conclusion

This application note provides a detailed and scientifically grounded, yet proposed, protocol for the synthesis of 4-Methyl-5-oxohex-2-enedioic acid. The described method is based on established organic chemistry principles and is intended to be a valuable resource for researchers. It is recommended that small-scale pilot reactions are conducted initially to optimize the reaction conditions for yield and purity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. - Provides detailed information and examples of named reactions, which can be useful for understanding the underlying principles of the proposed synthesis.
  • PubChem Compound Summary for CID 71463700, 4-Methyl-5-oxohex-2-enedioic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. An annual publication of detailed and tested procedures for the synthesis of organic compounds. While a procedure for the target molecule is not available, it serves as a valuable resource for reliable experimental techniques. [Link]

Application Notes & Protocols: 4-Methyl-5-oxohex-2-enedioic Acid as a Novel Metabolic Tracer for Probing Dicarboxylic Acid and Anaplerotic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Section 1: Introduction & Rationale

The Principle of Stable Isotope-Resolved Metabolomics (SIRM)

Metabolic tracing is a powerful technique used to track the journey of molecules through the intricate network of biochemical pathways within a biological system.[1] Unlike traditional metabolomics, which provides a static snapshot of metabolite levels, tracing experiments offer dynamic insights into pathway activity and metabolic flux.[2][3] By introducing a substrate labeled with a stable (non-radioactive) heavy isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), we can follow the labeled atoms as they are incorporated into downstream metabolites.[4] This methodology, often termed Stable Isotope-Resolved Metabolomics (SIRM), allows researchers to unambiguously identify active metabolic routes, quantify their relative contributions, and understand how these pathways are rewired in states of disease or in response to therapeutic intervention.[4][5] Analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the workhorses of SIRM, capable of distinguishing between unlabeled and labeled versions (isotopologues) of metabolites.[6][7]

Dicarboxylic Acids: An Under-Explored Axis of Metabolism

While glucose and glutamine have been the central focus of metabolic studies for decades, there is a growing appreciation for the role of alternative fuel sources, including fatty acids. Dicarboxylic acids (DCAs) are key intermediates in an alternative pathway of fatty acid oxidation.[8][9] They are primarily formed in the endoplasmic reticulum via ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when the primary mitochondrial β-oxidation pathway is overloaded or impaired.[8] Once formed, these DCAs are transported to peroxisomes for chain shortening via β-oxidation, generating acetyl-CoA and shorter-chain DCAs that can eventually enter mitochondrial metabolism.[10] Investigating DCA metabolism can therefore provide a unique window into peroxisomal function and cellular strategies for managing lipid overload.

Introducing 4-Methyl-5-oxohex-2-enedioic Acid: A Novel Metabolic Probe

This guide introduces the novel use of 4-Methyl-5-oxohex-2-enedioic acid as a metabolic tracer. This C7 dicarboxylic acid possesses several unique structural features—a methyl branch, a ketone group, and a carbon-carbon double bond—that make it a fascinating candidate for probing cellular metabolism. As an odd-chain fatty acid derivative, its breakdown is predicted to yield not only acetyl-CoA (a C2 unit) but also propionyl-CoA (a C3 unit). Propionyl-CoA enters the tricarboxylic acid (TCA) cycle via succinyl-CoA, a process known as anaplerosis, which is vital for replenishing TCA cycle intermediates consumed in biosynthesis.[11] An isotopically labeled version of this molecule, such as [U-¹³C₇]-4-Methyl-5-oxohex-2-enedioic acid, could therefore serve as a dual tracer for both peroxisomal β-oxidation and mitochondrial anaplerotic flux.

Potential Applications

The use of this tracer can address several key research questions:

  • Assessing Peroxisomal Function: Quantifying the rate of the tracer's catabolism can serve as a direct measure of peroxisomal β-oxidation activity.

  • Mapping Anaplerotic Contributions: Tracking the ¹³C label into TCA cycle intermediates like succinate, fumarate, and malate can reveal the significance of odd-chain fatty acid oxidation for mitochondrial function.[12]

  • Investigating Metabolic Reprogramming: Comparing the tracer's metabolism in cancer cells versus healthy cells could uncover novel dependencies on alternative fuel pathways.

  • Drug Development: Evaluating how candidate drugs affect the uptake and metabolism of this tracer could identify new therapeutic targets in metabolic diseases.

Section 2: Synthesis and Isotopic Labeling Strategy

Rationale for Isotope Placement

For initial pathway discovery and flux analysis, a uniformly labeled tracer, [U-¹³C₇]-4-Methyl-5-oxohex-2-enedioic acid , is recommended. This ensures that every carbon atom in the molecule is a heavy ¹³C isotope. Tracking the distribution of all seven ¹³C atoms into downstream metabolites provides the most comprehensive view of its metabolic fate. Position-specific labeling can be employed in subsequent studies to answer more targeted questions about specific enzymatic reactions.[13]

General Synthetic Scheme

The synthesis of custom-labeled compounds is a specialized process. While a detailed synthetic route is beyond the scope of this document, a general approach would involve assembling the carbon backbone from commercially available, ¹³C-labeled precursors.[14] Collaboration with a chemical synthesis core facility or a commercial vendor specializing in isotopic labeling is highly recommended.

Quality Control of the Labeled Tracer

Before use, the synthesized tracer must undergo rigorous quality control to ensure the reliability of experimental results.

Parameter Methodology Acceptance Criteria Rationale
Chemical Purity High-Performance Liquid Chromatography (HPLC) with UV detection>98%Ensures that observed metabolic effects are due to the tracer and not chemical impurities.
Isotopic Enrichment High-Resolution Mass Spectrometry (HRMS)>98%Confirms that the vast majority of the tracer molecules are fully labeled, which is critical for accurate flux calculations.
Structural Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopySpectrum consistent with the proposed structureVerifies the correct chemical structure and the position of isotopic labels.

Section 3: Experimental Design for In Vitro Studies (Cell Culture)

Cell Line Selection

The choice of cell model is critical. Cell lines with high levels of fatty acid metabolism are ideal candidates.

  • Hepatocytes (e.g., HepG2, primary hepatocytes): The liver is a primary site of fatty acid and DCA metabolism.[8]

  • Kidney Cells (e.g., HK-2): The kidney actively transports and metabolizes DCAs.[15][16]

  • Cancer Cells (e.g., Prostate, Breast): Many cancers exhibit altered lipid metabolism and may rely on peroxisomal oxidation.

Media Preparation and Tracer Introduction

Standard cell culture media contain unlabeled metabolites that would compete with the tracer and dilute the isotopic signal.

  • Base Medium: Use a standard medium formulation (e.g., DMEM, RPMI-1640) prepared without glucose, glutamine, or other carbon sources.

  • Dialyzed Serum: Supplement the medium with dialyzed Fetal Bovine Serum (dFBS). The dialysis process removes small molecules, including amino acids and metabolic intermediates, while retaining essential growth factors.[17]

  • Add Carbon Sources: Reconstitute the medium with known concentrations of unlabeled glucose and glutamine.

  • Introduce Tracer: Add the isotopically labeled 4-Methyl-5-oxohex-2-enedioic acid to the medium at a concentration determined by preliminary dose-response experiments (typically in the range of 50-500 µM).

Determining Optimal Labeling Time

The goal is to achieve isotopic steady-state, where the fractional labeling of key metabolites is no longer changing over time.[17] This indicates that the tracer has fully equilibrated with the intracellular metabolic network.

  • Seed cells in multiple plates or wells.

  • Introduce the tracer-containing medium.

  • Harvest cells and extract metabolites at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analyze the isotopic enrichment of a key downstream metabolite (e.g., citrate) by LC-MS.

  • The optimal labeling time is the point at which the enrichment of this metabolite reaches a plateau. For many central metabolic pathways, this is often achieved within one cell population doubling time.[17]

Experimental Workflow: Cell Culture

The following diagram outlines the general workflow for an in vitro tracing experiment.

G cluster_prep Preparation cluster_exp Labeling Experiment cluster_harvest Sample Collection seed Seed Adherent Cells in 6-well Plates grow Grow to 70-80% Confluency seed->grow wash_pre Wash Cells with PBS grow->wash_pre prep_media Prepare Tracer-Enriched Culture Medium add_tracer Incubate with Tracer Medium prep_media->add_tracer wash_pre->add_tracer time_course Harvest at Optimal Time Point add_tracer->time_course wash_post Rapidly Aspirate Medium & Wash with Cold Saline time_course->wash_post quench Quench Metabolism (Add Cold Extraction Solvent) wash_post->quench scrape Scrape Cells quench->scrape collect Collect Cell Extract scrape->collect store Store at -80°C collect->store analysis LC-MS / NMR Analysis collect->analysis store->analysis

Caption: Workflow for in vitro metabolic tracing experiments.

Section 4: Protocol: Metabolite Extraction from Adherent Cells

Principle of Rapid Quenching

Metabolic reactions occur on the timescale of seconds to milliseconds. To capture an accurate snapshot of the metabolome at the time of harvesting, enzymatic activity must be stopped instantly.[3] This is achieved by rapidly quenching the cells with an ice-cold organic solvent, which denatures enzymes and preserves the metabolic state.[18]

Step-by-Step Protocol

This protocol is adapted from established methods for adherent cells.[4][6]

  • Preparation:

    • Prepare the extraction solvent: 80:20 Methanol:Water (v/v). Pre-cool it to -80°C.

    • Prepare a cold washing buffer: 0.9% NaCl in water. Place on ice.

    • Label microcentrifuge tubes and pre-cool them on dry ice.

  • Cell Washing and Quenching:

    • Place the 6-well plate on a leveled surface. Aspirate the culture medium as quickly and completely as possible.

    • Immediately add 1 mL of ice-cold 0.9% NaCl to wash the cell monolayer. Aspirate the wash buffer. This step removes extracellular metabolites from the tracer medium.

    • Immediately add 1 mL of -80°C extraction solvent to the well.

    • Transfer the plate to a bed of dry ice for 10 minutes to ensure complete quenching.

  • Metabolite Extraction:

    • Place the plate back on the dry ice. Using a pre-chilled cell scraper, scrape the frozen cells in the extraction solvent.

    • Transfer the resulting cell slurry into the pre-chilled, labeled microcentrifuge tube.

    • Vortex the tube for 30 seconds at 4°C.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant (which contains the polar metabolites) to a new labeled tube.

    • Store the metabolite extract at -80°C until analysis.

Section 5: Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for metabolomics due to its high sensitivity and ability to resolve complex mixtures.[19] A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is essential for accurately measuring the mass of isotopologues and distinguishing them from other co-eluting compounds.[6]

General Protocol Outline:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating small, polar metabolites like DCAs and TCA cycle intermediates.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as carboxylic acids are readily deprotonated.

  • Data Acquisition: Perform full scan analysis to detect all ions within a specified mass range. The high resolution will allow for the detection of mass shifts corresponding to the number of ¹³C atoms incorporated (e.g., M+1, M+2, ... M+7).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR provides unparalleled information about the specific position of isotopes within a molecule's carbon skeleton.[20][21] This can be crucial for differentiating between metabolic pathways that produce the same metabolite but with different labeling patterns.

General Protocol Outline:

  • Sample Preparation: Lyophilize the polar extract and reconstitute it in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.

  • Key Experiments:

    • 1D ¹³C NMR: Directly detects the labeled carbon atoms.

    • 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): A highly sensitive experiment that correlates each carbon with its attached protons, allowing for the assignment of labels to specific positions in known molecules.[7]

Data Analysis Workflow

G cluster_ms LC-MS Data cluster_nmr NMR Data raw_ms Raw Data Files (.raw, .mzML) peak_picking Peak Picking & Feature Detection raw_ms->peak_picking alignment Chromatographic Alignment peak_picking->alignment met_id Metabolite Identification (MS/MS, Retention Time, Chemical Shift) alignment->met_id raw_nmr Raw FIDs processing Fourier Transform & Phasing raw_nmr->processing assignment Spectral Assignment processing->assignment assignment->met_id correction Natural Abundance Correction met_id->correction quant Quantification of Isotopologue Distribution correction->quant flux Metabolic Flux Analysis (MFA) quant->flux

Caption: General workflow for analyzing stable isotope tracing data.

Section 6: Hypothetical Metabolic Fate and Data Interpretation

Predicted Metabolic Pathway

We hypothesize that [U-¹³C₇]-4-Methyl-5-oxohex-2-enedioic acid is metabolized via a modified peroxisomal β-oxidation pathway. The presence of the methyl group prevents standard β-oxidation at that position, likely requiring additional enzymatic steps. A plausible catabolic route would yield two molecules of [U-¹³C₂]-acetyl-CoA and one molecule of [U-¹³C₃]-propionyl-CoA.

G cluster_peroxisome Peroxisome cluster_mito Mitochondrion tracer [U-¹³C₇]-4-Methyl-5-oxohex-2-enedioic acid beta_ox β-oxidation Cycles (Modified) tracer->beta_ox acetyl_coa [U-¹³C₂]-Acetyl-CoA beta_ox->acetyl_coa propionyl_coa [U-¹³C₃]-Propionyl-CoA beta_ox->propionyl_coa citrate Citrate (M+2, M+4) acetyl_coa->citrate succinyl_coa [U-¹³C₄]-Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation tca TCA Cycle tca->citrate succinate Succinate (M+3, M+4) succinyl_coa->succinate malate Malate (M+3, M+4) succinate->malate malate->tca

Caption: Predicted metabolism of the C7 tracer.

Identifying Key Downstream Metabolites

By analyzing the mass isotopologue distributions (MIDs) of downstream metabolites, we can trace the path of the ¹³C atoms.

Metabolite Expected Labeling Pattern Metabolic Significance
[U-¹³C₂]-Acetyl-CoA M+2Product of β-oxidation; fuels the TCA cycle.
[U-¹³C₃]-Propionyl-CoA M+3Product of odd-chain oxidation; anaplerotic precursor.
[M+4]-Succinyl-CoA M+4Formed from propionyl-CoA carboxylation.
[M+3]-Succinate M+3Indicates entry of propionyl-CoA into the TCA cycle after the loss of a ¹²CO₂ from α-ketoglutarate.
[M+4]-Succinate M+4Indicates entry of propionyl-CoA into the TCA cycle before the loss of a ¹²CO₂ from α-ketoglutarate.
[M+2]-Citrate M+2Formed from the condensation of labeled acetyl-CoA with unlabeled oxaloacetate.
[M+3]-Citrate M+3Formed from unlabeled acetyl-CoA and labeled (M+3) oxaloacetate derived from propionyl-CoA.
[M+5]-Citrate M+5Formed from labeled (M+2) acetyl-CoA and labeled (M+3) oxaloacetate.
Data Interpretation

The relative abundance of these different labeled forms of TCA cycle intermediates provides a quantitative measure of the contribution of the tracer to both oxidative metabolism (via acetyl-CoA) and anaplerosis (via propionyl-CoA). For example, a high ratio of [M+3]-Succinate to [M+2]-Citrate would suggest that the anaplerotic fate of the tracer is more significant than its direct oxidative entry into the TCA cycle.

Section 7: Conclusion and Future Directions

The use of 4-Methyl-5-oxohex-2-enedioic acid as a metabolic tracer represents a novel and powerful approach to simultaneously investigate peroxisomal oxidation and mitochondrial anaplerosis. The unique structure of this C7 dicarboxylic acid allows for the deconvolution of complex metabolic pathways that are often obscured when using traditional tracers like glucose or glutamine.

Future work should focus on applying this methodology to more complex systems. In vivo tracing studies in animal models, where the labeled compound is infused systemically, could reveal how different organs and tissues utilize dicarboxylic acids in a physiological context.[22] Furthermore, combining this tracer with genetic perturbations (e.g., CRISPR-Cas9 knockout of key enzymes) will be instrumental in validating its proposed metabolic pathways and uncovering new regulatory mechanisms in cellular metabolism.

Section 8: References

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2014). In vivo NMR for ¹³C Metabolic Flux Analysis. In: Kruger, N., Ratcliffe, R. (eds) Plant Metabolic Flux Analysis. Methods in Molecular Biology, vol 1090. Humana Press, Totowa, NJ. [Link]

  • Fan, T. W., Lorkiewicz, P. K., Sellers, K., Moseley, H. N., Higashi, R. M., & Lane, A. N. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In: Jin, Q., Majidi, V. (eds) Mass Spectrometry in Metabolomics. Methods in Molecular Biology, vol 815. Humana Press, Totowa, NJ. [Link]

  • Janssen, A. W. F., & Houten, S. M. (2023). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochemical Journal, 480(9), 607–627. [Link]

  • Mackay, G. M., & Zheng, L. (2020). Stable Isotope Tracers for Metabolic Pathway Analysis. In: Ros, J., Vazquez-Chantada, M. (eds) Cellular Metabolism. Methods in Molecular Biology, vol 2088. Humana, New York, NY. [Link]

  • Kovacs, Z., & Link, H. (2021). Nuclear magnetic resonance methods for metabolic fluxomics. Methods in Enzymology, 653, 305–334. [Link]

  • ResearchGate. Example schematic of metabolic pathway(s) for C4 dicarboxylic acid production. [Link]

  • MacKay, G. M., Karu, K., & Gottlieb, E. (2015). Analysis of Cell Metabolism Using LC-MS and Isotope Tracers. Methods in Enzymology, 561, 171–197. [Link]

  • Le, A., & Lane, A. N. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1862, 19–30. [Link]

  • Wikipedia. Metabolic flux analysis. [Link]

  • Rabinowitz, J. D., & Vildavski, R. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. [Link]

  • Emwas, A.-H., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 9, 868593. [Link]

  • ResearchGate. Pathway of the formation of dicarboxylic acids (DCAs) from monocarboxylic acids. [Link]

  • Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. [Link]

  • Hatch, M. D., & Slack, C. R. (1970). The C4-dicarboxylic acid pathway of photosynthesis. Identification of intermediates and products and quantitative evidence for the route of carbon flow. Biochemical Journal, 120(3), 549–558. [Link]

  • Roci, I., et al. (2022). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. JoVE. [Link]

  • Britannica. (2025). Tricarboxylic acid cycle. [Link]

  • Hui, S., et al. (2020). In vivo metabolite tracing of T cells. bioRxiv. [Link]

  • George, N. I., et al. (2022). Role of Plasma Membrane Dicarboxylate Transporters in the Uptake and Toxicity of Diglycolic Acid, a Metabolite of Diethylene Glycol, in Human Proximal Tubule Cells. Toxicological Sciences, 190(1), 79–90. [Link]

  • Burckhardt, B. C., et al. (1983). Reabsorption of dicarboxylic acids from the proximal convolution of rat kidney. Pflügers Archiv, 399(1), 18–28. [Link]

  • ResearchGate. The role of carboxylate transport in cellular metabolism. [Link]

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  • Corcoran, A., & Chow, C. S. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 24(23), 4252. [Link]

  • PubChem. 4-Oxohex-2-enedioic acid. [Link]

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Application Notes & Protocols: Investigating 4-Methyl-5-oxohex-2-enedioic Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a New Course in Metabolomics

Metabolomics, the comprehensive study of small molecules within a biological system, offers a unique window into the intricate biochemical processes that underpin health and disease. While many metabolic pathways are well-documented, the biological significance of countless other metabolites remains to be elucidated. 4-Methyl-5-oxohex-2-enedioic acid (CAS: 412324-07-3) represents one such molecule at the frontier of metabolomic discovery.[1][2][3] Although its role in biological systems is not yet established in the scientific literature, its structure as a methylated, unsaturated dicarboxylic acid containing a ketone group suggests potential involvement in a variety of metabolic pathways, including amino acid catabolism, fatty acid oxidation, or xenobiotic metabolism.

This document serves as a comprehensive guide for researchers poised to investigate the potential significance of 4-Methyl-5-oxohex-2-enedioic acid. We provide a structured framework for its detection and quantification in biological matrices, with a focus on robust analytical methodologies and sound experimental design. This guide is intended to be a foundational resource, enabling researchers to explore the uncharted territory of this intriguing metabolite.

Section 1: Theoretical Framework and Potential Significance

While direct evidence is pending, the chemical structure of 4-Methyl-5-oxohex-2-enedioic acid allows for informed hypotheses regarding its metabolic origins and potential biological roles. As a dicarboxylic acid, it may be an intermediate in the omega-oxidation of branched-chain fatty acids. The presence of a methyl group and a ketone suggests a possible link to the catabolism of branched-chain amino acids like leucine, isoleucine, or valine.

The investigation of such novel metabolites is crucial, as they may represent previously unknown biomarkers for inborn errors of metabolism, or indicators of metabolic dysregulation in complex diseases such as cancer, diabetes, or neurodegenerative disorders.[4][5] The protocols outlined herein provide the necessary tools to begin testing these hypotheses.

Section 2: Analytical Methodologies for Quantification

The accurate quantification of 4-Methyl-5-oxohex-2-enedioic acid in complex biological samples such as plasma, urine, or cell culture media necessitates a highly sensitive and selective analytical technique. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[6][7]

Rationale for LC-MS/MS

LC-MS/MS offers several advantages for the analysis of novel dicarboxylic acids:

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of a complex mixture of other metabolites.

  • High Sensitivity: LC-MS/MS can achieve low limits of quantification (LOQ), which is critical for detecting potentially low-abundance metabolites.[8][9]

  • Structural Information: The fragmentation pattern observed in the tandem mass spectrometer can provide confirmatory evidence of the analyte's identity.

Hypothetical Metabolic Pathway

To provide context for its potential role, the following diagram illustrates a hypothetical pathway where 4-Methyl-5-oxohex-2-enedioic acid could arise from the breakdown of a branched-chain amino acid.

Hypothetical Metabolic Pathway cluster_pathway Hypothetical Branched-Chain Amino Acid Catabolism Branched-Chain Amino Acid Branched-Chain Amino Acid Keto-Acid Intermediate Keto-Acid Intermediate Branched-Chain Amino Acid->Keto-Acid Intermediate Transamination Acyl-CoA Derivative Acyl-CoA Derivative Keto-Acid Intermediate->Acyl-CoA Derivative Oxidative Decarboxylation 4-Methyl-5-oxohex-2-enedioic acid 4-Methyl-5-oxohex-2-enedioic acid Acyl-CoA Derivative->4-Methyl-5-oxohex-2-enedioic acid Multiple Enzymatic Steps Downstream Metabolism Downstream Metabolism 4-Methyl-5-oxohex-2-enedioic acid->Downstream Metabolism LC-MS/MS Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Injection Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Ionization Data Analysis Data Analysis Mass Spectrometry->Data Analysis Peak Integration & Quantification Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation Statistical Analysis & Pathway Mapping

Caption: General workflow for LC-MS/MS based metabolomics.

Chromatographic and Mass Spectrometric Conditions

The following table outlines the recommended starting conditions for the LC-MS/MS analysis.

ParameterCondition
LC System UPLC/UHPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
MRM Transitions To be determined by infusion of a pure standard of 4-Methyl-5-oxohex-2-enedioic acid. A hypothetical precursor ion [M-H]⁻ would be m/z 171.06.

Note on MRM Transitions: The development of a robust MRM method requires a pure analytical standard of 4-Methyl-5-oxohex-2-enedioic acid. [1][2]The standard should be infused into the mass spectrometer to determine the precursor ion and optimize collision energies for the most abundant and specific product ions.

Section 4: Data Analysis and Interpretation

Quantitative Analysis

A standard curve should be prepared using the pure analytical standard, spanning the expected concentration range in the biological samples. The standard curve should be prepared in a surrogate matrix (e.g., artificial urine or stripped serum) to mimic the sample matrix as closely as possible. The concentration of 4-Methyl-5-oxohex-2-enedioic acid in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the standard curve.

Method Validation

To ensure the trustworthiness of the generated data, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: The range over which the assay is accurate.

  • Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the matrix under different storage and processing conditions.

Section 5: Concluding Remarks and Future Directions

The study of novel metabolites like 4-Methyl-5-oxohex-2-enedioic acid is a challenging yet rewarding endeavor that can push the boundaries of our understanding of metabolic networks. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the presence and potential biological significance of this compound. Successful application of these methods will pave the way for future studies to investigate its role in various physiological and pathological states, potentially leading to the discovery of new biomarkers and therapeutic targets.

References

  • JASEM. Organic Acid LC-MS/MS Analysis Kit.
  • de Sain-van der Velden, M. G. M., et al. (2023). Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. PubMed.
  • Zivak Technologies. PALLPRODUCT - Organic Acids LC-MS/MS analysis kit.
  • Zivak Technologies. Organic Acid Urine LC-MS/MS Analysis Kit ZV-3004-0200-20 200 2-8 °C User Manual.
  • Creative Proteomics. Organic Acids Analysis Service | LC–MS/MS Quantification.
  • BLD Pharm. 4-Methyl-5-oxohex-2-enedioic acid.
  • Rashed, M. S., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed.
  • MDPI. Sample Preparation in Metabolomics.
  • Rashed, M. S., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate.
  • Ivy Fine Chemicals. 4-Methyl-5-oxohex-2-enedioic acid [CAS: 412324-07-3].
  • Guidechem. 4-metil-5-oxohex-2-enodioico 412324-07-3 wiki.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-5-oxohexanoic Acid.

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4-Methyl-5-oxohex-2-enedioic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Scaffold

In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex chemical architectures. 4-Methyl-5-oxohex-2-enedioic acid, a molecule boasting a unique convergence of functional groups—a dicarboxylic acid, a ketone, and a conjugated double bond—presents itself as a highly versatile and reactive scaffold. The inherent electronic properties of this molecule, characterized by an electron-deficient π-system and multiple sites for nucleophilic and electrophilic attack, open a vast array of possibilities for the synthesis of diverse carbocyclic and heterocyclic frameworks. This guide provides an in-depth exploration of the synthetic utility of 4-Methyl-5-oxohex-2-enedioic acid, offering detailed protocols and mechanistic insights for its application in key organic transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 4-Methyl-5-oxohex-2-enedioic acid is essential for its effective use in synthesis, including reaction monitoring and product characterization.

PropertyValueSource
CAS Number 412324-07-3[1]
Molecular Formula C₇H₈O₅[1]
Molecular Weight 172.14 g/mol [1]
Appearance Expected to be a solid-
Solubility Soluble in polar organic solvents (e.g., methanol, acetone) and aqueous baseGeneral chemical principles
¹³C NMR (Predicted) ~200 (C=O, ketone), ~170 (C=O, acid), ~168 (C=O, acid), ~140 (olefinic), ~130 (olefinic), ~50 (quaternary C), ~25 (CH₃)Spectral prediction based on structure
¹H NMR (Predicted) ~10-12 (br s, 2H, COOH), ~6.5 (d, 1H, olefinic), ~6.0 (d, 1H, olefinic), ~1.5 (s, 3H, CH₃)Spectral prediction based on structure

Proposed Synthesis of 4-Methyl-5-oxohex-2-enedioic Acid

While not extensively documented, a plausible and efficient synthesis of 4-Methyl-5-oxohex-2-enedioic acid can be envisioned through a base-catalyzed Aldol-type condensation between pyruvic acid and oxaloacetic acid, followed by dehydration.[2][3]

Synthesis_of_4-Methyl-5-oxohex-2-enedioic_acid cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediate cluster_final_product Product PyruvicAcid Pyruvic Acid AldolCondensation Base-catalyzed Aldol Condensation (e.g., NaOH, H₂O) PyruvicAcid->AldolCondensation OxaloaceticAcid Oxaloacetic Acid OxaloaceticAcid->AldolCondensation AldolAdduct Aldol Adduct AldolCondensation->AldolAdduct Addition TargetMolecule 4-Methyl-5-oxohex-2-enedioic acid AldolAdduct->TargetMolecule Dehydration (-H₂O)

Caption: Proposed synthetic route to 4-Methyl-5-oxohex-2-enedioic acid.

Protocol 1: Synthesis of 4-Methyl-5-oxohex-2-enedioic Acid

This protocol outlines a potential synthetic route based on the Aldol condensation.

Materials:

  • Pyruvic acid

  • Oxaloacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, pH meter

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve oxaloacetic acid (1 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents) at 0 °C. This will generate the enolate of pyruvate (formed in situ from oxaloacetic acid decarboxylation) and deprotonate the carboxylic acid groups.

  • Aldol Addition: Slowly add pyruvic acid (1 equivalent) to the cooled solution over 30 minutes.

  • Condensation: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Dehydration and Workup: Acidify the reaction mixture to pH 1-2 with concentrated HCl while cooling in an ice bath. This will induce dehydration of the aldol adduct.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 4-Methyl-5-oxohex-2-enedioic acid.

Self-Validation:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.

  • Product Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the product will validate the success of the synthesis.

Applications in Organic Synthesis

The unique structural features of 4-Methyl-5-oxohex-2-enedioic acid make it a valuable precursor for a variety of complex molecules.

Dienophile in Diels-Alder Reactions

The electron-withdrawing carboxylic acid and ketone groups render the double bond of 4-Methyl-5-oxohex-2-enedioic acid electron-deficient, making it an excellent dienophile in [4+2] cycloaddition reactions.[4][5] This provides a direct route to highly substituted cyclohexene derivatives, which are common motifs in natural products and pharmaceuticals.

Diels_Alder_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diene Electron-rich Diene (e.g., Cyclopentadiene) Cycloaddition [4+2] Cycloaddition (Thermal or Lewis Acid Catalyzed) Diene->Cycloaddition Dienophile 4-Methyl-5-oxohex-2-enedioic acid Dienophile->Cycloaddition Cycloadduct Substituted Bicyclic Adduct Cycloaddition->Cycloadduct

Caption: Diels-Alder reaction with 4-Methyl-5-oxohex-2-enedioic acid.

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • 4-Methyl-5-oxohex-2-enedioic acid

  • Cyclopentadiene (freshly cracked)

  • Toluene (dry)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 4-Methyl-5-oxohex-2-enedioic acid (1 equivalent) in dry toluene.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting bicyclic adduct by column chromatography on silica gel.

Self-Validation:

  • Stereochemistry: The endo product is generally favored in Diels-Alder reactions. The stereochemistry of the product can be confirmed by 2D NMR techniques (e.g., NOESY).

  • Spectroscopic Analysis: ¹H and ¹³C NMR will show the disappearance of the diene and dienophile signals and the appearance of signals corresponding to the new cyclohexene ring system.

Synthesis of Substituted Pyridazines

The 1,4-dicarbonyl relationship between the ketone and the C5-carboxylic acid in 4-Methyl-5-oxohex-2-enedioic acid makes it an ideal precursor for the synthesis of pyridazine derivatives upon condensation with hydrazine. Pyridazines are an important class of heterocycles with a wide range of biological activities.[6]

Pyridazine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Precursor 4-Methyl-5-oxohex-2-enedioic acid Cyclocondensation Cyclocondensation Precursor->Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Cyclocondensation Pyridazine Substituted Pyridazinone Cyclocondensation->Pyridazine

Caption: Synthesis of pyridazinones from the target molecule.

Protocol 3: Synthesis of a Substituted Pyridazinone

Materials:

  • 4-Methyl-5-oxohex-2-enedioic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 4-Methyl-5-oxohex-2-enedioic acid (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Self-Validation:

  • Structure Elucidation: The formation of the pyridazinone ring can be confirmed by the disappearance of the ketone and one of the carboxylic acid signals in the ¹³C NMR spectrum, and the appearance of new aromatic signals in the ¹H NMR spectrum.

Synthesis of Substituted Pyrazoles

The α,β-unsaturated ketone moiety in 4-Methyl-5-oxohex-2-enedioic acid can react with hydrazine to form pyrazole derivatives.[7] This transformation provides access to another important class of nitrogen-containing heterocycles.

Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Enone 4-Methyl-5-oxohex-2-enedioic acid Cyclization Cyclization Enone->Cyclization SubstHydrazine Substituted Hydrazine (e.g., Phenylhydrazine) SubstHydrazine->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole

Caption: Synthesis of pyrazoles from the target molecule.

Protocol 4: Synthesis of a Substituted Pyrazole

Materials:

  • 4-Methyl-5-oxohex-2-enedioic acid

  • Phenylhydrazine

  • Acetic acid (glacial)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-5-oxohex-2-enedioic acid (1 equivalent) in glacial acetic acid.

  • Hydrazine Addition: Add phenylhydrazine (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture at 100 °C for 3-5 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into ice-water. A solid precipitate should form.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Self-Validation:

  • Regiochemistry: The reaction with a substituted hydrazine can potentially lead to two regioisomers. The regiochemistry of the product can be determined using 2D NMR techniques (HMBC, NOESY).

  • Spectroscopic Confirmation: The formation of the pyrazole ring will be evident from the characteristic signals in the ¹H and ¹³C NMR spectra.

Conclusion

4-Methyl-5-oxohex-2-enedioic acid is a promising and highly functionalized building block with significant potential in organic synthesis. Its unique combination of reactive sites allows for its participation in a variety of powerful C-C and C-N bond-forming reactions, including Diels-Alder cycloadditions and the synthesis of important heterocyclic scaffolds such as pyridazines and pyrazoles. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and exploit the synthetic utility of this versatile molecule in the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

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  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

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Application Notes & Protocols: A Strategic Approach to Investigating the Biological Activity of 4-Methyl-5-oxohex-2-enedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The 4-Methyl-5-oxohex-2-enedioic acid core represents such a scaffold. While public domain data on the specific biological activities of its derivatives are scarce, its structure bears a resemblance to endogenous metabolites, particularly intermediates of the tricarboxylic acid (TCA) or Krebs cycle.[1] This structural alert suggests a promising, albeit hypothetical, starting point for investigation: the vast and intricate network of cellular metabolism.

This document provides a comprehensive, multi-tiered strategy for elucidating the biological activity of novel 4-Methyl-5-oxohex-2-enedioic acid derivatives. It is designed for researchers in drug development and chemical biology, offering a logical workflow from initial broad-based screening to specific target identification and mechanism of action studies. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and interpretable data.

Our investigation will follow a logical cascade, beginning with a broad assessment of cellular impact and progressively narrowing the focus to identify specific molecular interactions.

Part 1: Foundational Analysis - Cytotoxicity and Phenotypic Screening

Application Note: Establishing a Therapeutic Index

Before delving into specific mechanisms, it is critical to first understand the general cytotoxic profile of the investigational compounds. This initial step determines the concentration range at which the derivatives exert biological effects without causing overt, non-specific cell death. This therapeutic window is fundamental for all subsequent, more nuanced assays. We will employ a panel of diverse cancer cell lines to simultaneously screen for potential anti-proliferative phenotypes. A differential response across cell lines can provide early clues about underlying mechanisms of action.

Protocol 1: Broad-Spectrum Cell Viability Assessment via Resazurin Reduction Assay

This protocol details a high-throughput method to assess the dose-dependent effect of the derivatives on the metabolic activity and viability of a panel of cell lines.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. A decrease in fluorescence intensity is proportional to a reduction in cell viability.

Materials:

  • Test Derivatives (dissolved in DMSO, sterile-filtered)

  • Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS

  • Panel of human cancer cell lines (e.g., A549 (lung), MCF-7 (breast), HCT116 (colon), U-87 MG (glioblastoma))

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)

  • Doxorubicin (positive control)

  • 96-well clear-bottom, black-walled cell culture plates

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of each 4-Methyl-5-oxohex-2-enedioic acid derivative in culture medium, starting from a high concentration (e.g., 200 µM).

    • Also prepare 2X dilutions of Doxorubicin (positive control) and a vehicle control (DMSO concentration matched to the highest compound concentration).

    • Carefully remove 50 µL of medium from each well and add 100 µL of the 2X compound dilutions, resulting in a final volume of 150 µL and the desired 1X final concentrations.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times, making the assay sensitive to both cytotoxic and cytostatic effects.

  • Resazurin Assay:

    • Add 15 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data: Express the fluorescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot % Viability against the logarithm of compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Summary of Anti-Proliferative Activity

The results should be compiled into a clear, comparative table.

Compound IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)U-87 MG IC₅₀ (µM)
Derivative 1
Derivative 2
Derivative 3
Doxorubicin

Part 2: Unmasking the Target - Direct Target Engagement

Application Note: Moving Beyond Phenotype to Target

A key challenge in chemical biology is identifying the specific protein(s) a small molecule interacts with to exert its effect.[2][3] Phenotypic screening, while valuable, does not reveal the direct molecular target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the confirmation of direct ligand-protein binding in the native cellular environment.[4][5][6] The principle is based on ligand-induced thermodynamic stabilization: a protein bound to a ligand will be more resistant to thermal denaturation than its unbound counterpart.[7]

Workflow for Target Identification and Validation

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action pheno Phenotypic Screen (Protocol 1) cetsa CETSA for Target Engagement (Protocol 2) pheno->cetsa Active Compound proteomics Mass Spec-based Proteomics (CETSA-MS) cetsa->proteomics Confirm Binding enzyme Enzyme Inhibition Assays (Protocol 3) proteomics->enzyme Hypothesized Target(s) downstream Downstream Pathway Analysis enzyme->downstream Validate MoA

Caption: Proposed workflow for investigating novel derivatives.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol describes a method to validate the engagement of a specific protein target by a test compound in intact cells.

Materials:

  • Cells expressing the putative target protein

  • Test Derivative and Vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • Liquid Nitrogen

  • PCR tubes or strips

  • Thermal cycler

  • Lysis Buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibody specific to the putative target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test derivative at a relevant concentration (e.g., 10x IC₅₀ from Protocol 1) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting and Aliquoting:

    • Harvest cells by scraping, wash with ice-cold PBS containing inhibitors, and resuspend in a small volume of the same buffer.

    • Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for 3 minutes. A typical range would be from 37°C to 67°C in 2-4°C increments. A no-heat (RT) control should be included.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction for each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blot using an antibody against the protein of interest.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • For both vehicle- and compound-treated groups, plot the relative band intensity against the temperature.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[8]

Part 3: Elucidating the Mechanism - A Focus on Metabolic Enzymes

Application Note: Investigating the Krebs Cycle Hypothesis

The structural similarity of 4-Methyl-5-oxohex-2-enedioic acid to Krebs cycle intermediates like α-ketoglutarate provides a strong, rational basis for investigating its effect on metabolic enzymes.[9][10] The Krebs cycle is a central hub of cellular metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[1] An in vitro enzyme inhibition assay is the gold standard for confirming whether a compound directly modulates the activity of a specific enzyme.[11][12]

The Krebs Cycle: A Hub of Potential Targets

Krebs_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA aKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Krebs Cycle, highlighting potential enzyme targets.

Protocol 3: In Vitro Isocitrate Dehydrogenase (IDH) Inhibition Assay

This protocol provides a method to determine if the test derivatives inhibit the activity of a key Krebs cycle enzyme, IDH, by monitoring the production of its product, NADPH.

Principle: Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, concomitantly reducing NADP⁺ to NADPH. The increase in NADPH can be monitored by measuring the absorbance at 340 nm.

Materials:

  • Recombinant human IDH1 enzyme

  • Test Derivatives (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂)

  • Isocitrate (substrate)

  • NADP⁺ (cofactor)

  • Known IDH1 inhibitor (positive control, e.g., AGI-5198)

  • UV-transparent 96-well or 384-well plates

  • Spectrophotometer plate reader capable of reading absorbance at 340 nm

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a serial dilution of the test derivatives in DMSO. Then, make an intermediate dilution in Assay Buffer.

    • In the wells of a 96-well plate, add the diluted compounds. Include wells for "no enzyme" (background), "vehicle control" (100% activity), and "positive control inhibitor".

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the IDH1 enzyme in Assay Buffer. Add the enzyme to all wells except the "no enzyme" control.

    • Allow the enzyme and inhibitors to pre-incubate for 15 minutes at room temperature to permit binding.

  • Initiation of Reaction:

    • Prepare a reaction initiation mix containing isocitrate and NADP⁺ in Assay Buffer.

    • Add this mix to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot (slope).

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Normalize the data: Express the rate of inhibitor-treated wells as a percentage of the vehicle control rate (% Activity).

    • Plot % Activity against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, noncompetitive), the assay can be repeated with varying concentrations of the substrate (isocitrate).[13][14]

Data Presentation: Summary of Enzyme Inhibition
Compound IDIC₅₀ (µM)Apparent Kᵢ (µM)Proposed Mechanism of Inhibition
Derivative 1
Derivative 2
AGI-5198

Conclusion and Forward Outlook

This document outlines a systematic, hypothesis-driven framework for the initial investigation of 4-Methyl-5-oxohex-2-enedioic acid derivatives. By progressing from broad phenotypic assays to specific target engagement and mechanistic studies, researchers can efficiently and robustly characterize this novel chemical class. Positive findings from this workflow would warrant progression to more advanced studies, including comprehensive proteomic and metabolomic profiling, structure-activity relationship (SAR) optimization, and eventual validation in in vivo models. This structured approach maximizes the potential for discovery while ensuring the highest standards of scientific integrity.

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Application Notes and Protocols for Evaluating the Cellular Effects of 4-Methyl-5-oxohex-2-enedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The exploration of novel chemical entities for potential therapeutic applications necessitates a thorough understanding of their interactions with biological systems. 4-Methyl-5-oxohex-2-enedioic acid is a small molecule whose biological activities have not been extensively characterized. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to elucidate the cellular effects of this compound.

As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical framework for investigation. The rationale behind the selection of each assay and the critical considerations for data interpretation are emphasized to ensure scientific rigor and the generation of reliable and meaningful data. This guide is designed to be a self-validating system, where each experimental stage provides insights that inform the next, leading to a holistic understanding of the compound's cellular impact.

I. Initial Compound Handling and Cell Line Selection

A. Compound Preparation:

Prior to initiating any cell-based assay, it is crucial to properly prepare the test compound. 4-Methyl-5-oxohex-2-enedioic acid should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

B. Cell Line Selection:

The choice of cell line is paramount and should be guided by the research question. For a general assessment of bioactivity, a common and well-characterized cell line such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HEK293 (human embryonic kidney) can be used. If a specific therapeutic area is envisioned, a more relevant cell line should be chosen (e.g., a neuronal cell line for neurotoxicity studies or a macrophage cell line for inflammation studies). All cell lines should be obtained from a reputable cell bank and maintained under sterile conditions in the recommended growth medium and environment.

II. Assessment of Cytotoxicity

A fundamental first step in characterizing a novel compound is to determine its cytotoxic potential. This information is crucial for selecting appropriate concentration ranges for subsequent, more specific assays. Two common and complementary methods for assessing cytotoxicity are the MTT and LDH assays.

A. MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, providing an indication of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-5-oxohex-2-enedioic acid in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

B. LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that, upon release into the culture medium, catalyzes the conversion of a substrate into a colored product. The amount of color is proportional to the number of lysed cells.[1] This assay is a useful orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic activity.[2][3]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the collected supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control of cells lysed with a lysis buffer to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of 4-Methyl-5-oxohex-2-enedioic acid treat_cells Treat Cells with Compound seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_collect Collect Supernatant incubate->ldh_collect mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance @ 570nm mtt_solubilize->mtt_read calc_viability Calculate % Viability mtt_read->calc_viability ldh_react Add LDH Reaction Mix ldh_collect->ldh_react ldh_incubate Incubate 30min ldh_react->ldh_incubate ldh_read Read Absorbance @ 490nm ldh_incubate->ldh_read calc_cytotoxicity Calculate % Cytotoxicity ldh_read->calc_cytotoxicity determine_ic50 Determine IC50 calc_viability->determine_ic50 calc_cytotoxicity->determine_ic50

Caption: Workflow for assessing cytotoxicity.

III. Evaluation of Cell Proliferation

If 4-Methyl-5-oxohex-2-enedioic acid exhibits sub-lethal effects on cell viability, it is important to investigate its impact on cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) assay is a robust method for quantifying DNA synthesis, a hallmark of cell proliferation.[4]

A. BrdU Incorporation Assay

This assay relies on the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[5] The incorporated BrdU is then detected using a specific anti-BrdU antibody.[4]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with non-cytotoxic concentrations of 4-Methyl-5-oxohex-2-enedioic acid for the desired duration (e.g., 24 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours.[5]

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution. This step is crucial to expose the incorporated BrdU to the antibody.

  • Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated anti-BrdU antibody. Incubate for 90 minutes at room temperature.

  • Substrate Addition: Wash the wells to remove unbound antibody and add the TMB substrate. A color change will indicate the presence of HRP activity.

  • Stop Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells. Compare the absorbance values of treated cells to the vehicle control.

BrdU_Principle cluster_cell Proliferating Cell (S-Phase) cluster_assay_steps Assay Steps dna DNA Replication brdu Add BrdU (Thymidine Analog) incorporation BrdU Incorporates into new DNA brdu->incorporation antibody Add Anti-BrdU Antibody-HRP incorporation->antibody detection Add Substrate -> Color Change antibody->detection

Caption: Principle of the BrdU cell proliferation assay.

IV. Investigation of Apoptosis Induction

Should the cytotoxicity assays indicate that 4-Methyl-5-oxohex-2-enedioic acid induces cell death, it is critical to determine the mechanism of cell death, with a primary focus on apoptosis (programmed cell death).

A. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect this event. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[6]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with 4-Methyl-5-oxohex-2-enedioic acid for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

B. Caspase Activity Assay

A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspase-3 and -7 are key executioner caspases. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Perform the experiment in a 96-well white-walled plate suitable for luminescence measurements.

  • Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence in treated cells compared to the vehicle control indicates the activation of executioner caspases and induction of apoptosis.

Apoptosis_Detection cluster_assays Detection Methods viable Viable Cell (PS inside) early_apoptosis Early Apoptosis (PS flips out) viable->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptosis (Membrane leaky) early_apoptosis->late_apoptosis annexin_v Annexin V binds to external PS early_apoptosis->annexin_v caspase Caspase-3/7 Activation early_apoptosis->caspase pi PI enters leaky membrane late_apoptosis->pi

Caption: Detection of different stages of apoptosis.

V. Assessment of Oxidative Stress

Many chemical compounds exert their biological effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7]

A. Intracellular ROS Measurement

The production of intracellular ROS can be measured using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[8] Inside the cell, esterases cleave the acetate groups, and the non-fluorescent H2DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with 4-Methyl-5-oxohex-2-enedioic acid for a short duration (e.g., 1-6 hours).

  • Probe Loading: Remove the treatment medium and incubate the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C.[9]

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to the vehicle control indicates an increase in intracellular ROS levels. A known ROS inducer, such as hydrogen peroxide, should be used as a positive control.

VI. Evaluation of Inflammatory Response

Certain compounds can trigger an inflammatory response in cells, leading to the secretion of signaling molecules called cytokines.[10] Measuring the levels of key pro-inflammatory cytokines can provide insights into the immunomodulatory properties of 4-Methyl-5-oxohex-2-enedioic acid.

A. Cytokine Quantification by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations in cell culture supernatants.[11] A sandwich ELISA is commonly used for this purpose.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed immune cells (e.g., macrophages like RAW 264.7 or primary monocytes) and treat them with 4-Methyl-5-oxohex-2-enedioic acid. Lipopolysaccharide (LPS) should be used as a positive control for inducing inflammation.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • ELISA: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6). b. Block the plate to prevent non-specific binding. c. Add the collected supernatants and a series of cytokine standards to the plate. d. Incubate with a biotinylated detection antibody. e. Add streptavidin-HRP. f. Add a TMB substrate and stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the cytokine standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.

Inflammatory_Pathway compound 4-Methyl-5-oxohex-2-enedioic acid (Potential Stimulus) cell Immune Cell (e.g., Macrophage) compound->cell signaling Intracellular Signaling Cascade (e.g., NF-κB pathway) cell->signaling transcription Gene Transcription signaling->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines secretion Secretion cytokines->secretion elisa Quantification by ELISA secretion->elisa

Caption: Inflammatory response and cytokine measurement.

VII. Data Presentation

Table 1: Hypothetical Cytotoxicity and Proliferation Data

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)% Proliferation (BrdU)
0 (Vehicle)100 ± 5.22.1 ± 0.8100 ± 7.5
198.2 ± 4.83.5 ± 1.195.1 ± 6.9
1085.7 ± 6.112.4 ± 2.370.3 ± 8.2
5051.2 ± 5.545.8 ± 4.735.6 ± 5.4
10022.4 ± 3.978.9 ± 6.210.1 ± 3.1
IC50 / EC50 ~50 µM ~55 µM ~30 µM

Table 2: Hypothetical Apoptosis, ROS, and Inflammation Data

Treatment% Early Apoptotic CellsCaspase-3/7 Activity (RLU)ROS Production (RFU)TNF-α (pg/mL)
Vehicle Control3.1 ± 0.915,230 ± 1,1008,950 ± 980< 15
Compound (50 µM)42.5 ± 3.789,540 ± 7,50035,670 ± 3,100450 ± 55
Positive Control65.2 ± 5.1 (Staurosporine)150,800 ± 12,300 (Staurosporine)62,100 ± 5,400 (H2O2)1,250 ± 110 (LPS)

(RLU = Relative Light Units; RFU = Relative Fluorescence Units)

VIII. References

  • PubChem. (n.d.). 5-Oxohex-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-oxohex-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4-oxohex-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-hydroxy-5-methylhex-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxohex-2-enedioate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-5-methyl-4-oxohex-2-enal. National Center for Biotechnology Information. Retrieved from [Link]

  • Nazareth, S., & Khan, I. A. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2143, 149–162. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. Retrieved from [Link]

  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(18), e4153. Retrieved from [Link]

  • Litteljohn, D., & De Abrew, M. (2019). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1929, 61–76. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 1(1). Retrieved from [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Biocompare. (2024). Using ELISA to Detect Cytokines and Chemokines. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Retrieved from [Link]

  • Sanquin. (2022). Cytokine analysis - ELISA / CBA. Retrieved from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Dicarboxylic Acid

4-Methyl-5-oxohex-2-enedioic acid is a unique small molecule characterized by a dicarboxylic acid backbone, a reactive ketone group, and a methyl substitution. Its structural resemblance to key metabolic intermediates, particularly those within the citric acid (TCA) cycle, suggests its potential as a modulator of enzymatic activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the study of this compound as a potential enzyme inhibitor. We will delve into the rationale for selecting potential enzyme targets, provide detailed protocols for robust in vitro inhibition assays, and outline the principles of data analysis and interpretation. This guide is designed to be a self-validating framework, ensuring the generation of reliable and reproducible results.

The structural features of 4-Methyl-5-oxohex-2-enedioic acid, specifically the dicarboxylic acid moiety, the α,β-unsaturated ketone, and the methyl group, make it an intriguing candidate for inhibiting enzymes that bind to structurally similar endogenous ligands. Enzymes within the TCA cycle are prime candidates for investigation due to their interaction with dicarboxylic acid substrates and intermediates.[1] This application note will focus on three such enzymes: Fumarate Hydratase, Succinate Dehydrogenase, and α-Ketoglutarate Dehydrogenase, providing a logical and scientifically rigorous workflow for assessing the inhibitory activity of 4-Methyl-5-oxohex-2-enedioic acid against them.

Rationale for Target Selection: A Structural Analogy Approach

The selection of potential enzyme targets for a novel compound is a critical first step in its characterization. In the absence of prior data for 4-Methyl-5-oxohex-2-enedioic acid, a structural analogy approach provides a strong foundation for hypothesis-driven investigation.

  • Fumarate Hydratase (FH): This enzyme catalyzes the reversible hydration of fumarate to L-malate. The double bond in 4-Methyl-5-oxohex-2-enedioic acid mirrors the double bond in fumarate, suggesting it could act as a competitive inhibitor by binding to the active site.[2][3][4][5]

  • Succinate Dehydrogenase (SDH): As a key enzyme in both the TCA cycle and the electron transport chain, SDH oxidizes succinate to fumarate.[6][7][8][9] The dicarboxylic acid nature of 4-Methyl-5-oxohex-2-enedioic acid makes it a plausible candidate to compete with succinate for binding to the enzyme's active site.

  • α-Ketoglutarate Dehydrogenase (KGDH): This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[10] The presence of a ketone group in 4-Methyl-5-oxohex-2-enedioic acid, similar to the α-keto group in α-ketoglutarate, suggests a potential for interaction with the KGDH complex.[11][12]

The following diagram illustrates the structural similarities between 4-Methyl-5-oxohex-2-enedioic acid and the natural substrates of the proposed target enzymes.

G cluster_inhibitor Test Inhibitor cluster_substrates Natural Substrates 4-Methyl-5-oxohex-2-enedioic_acid 4-Methyl-5-oxohex-2-enedioic acid Fumarate Fumarate 4-Methyl-5-oxohex-2-enedioic_acid->Fumarate Structural Similarity (Double Bond) Succinate Succinate 4-Methyl-5-oxohex-2-enedioic_acid->Succinate Structural Similarity (Dicarboxylic Acid) alpha_Ketoglutarate α-Ketoglutarate 4-Methyl-5-oxohex-2-enedioic_acid->alpha_Ketoglutarate Structural Similarity (Ketone Group)

Caption: Structural analogies between the test compound and natural enzyme substrates.

Experimental Protocols: A Step-by-Step Guide to Inhibition Assays

The following protocols are designed to be robust and adaptable, providing a solid foundation for determining the inhibitory potential of 4-Methyl-5-oxohex-2-enedioic acid. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.

General Reagent Preparation
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of 4-Methyl-5-oxohex-2-enedioic acid (e.g., 100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme Solutions: Reconstitute or dilute purified enzymes to the recommended concentration in the appropriate assay buffer. Store on ice and prepare fresh daily.

  • Substrate Solutions: Prepare stock solutions of the respective substrates (fumarate, succinate, α-ketoglutarate) in assay buffer. The final concentration in the assay should be optimized based on the enzyme's Michaelis constant (Km).

Protocol 1: Fumarate Hydratase (FH) Inhibition Assay

This protocol is based on a coupled enzyme assay where the product of the FH reaction, L-malate, is used by malate dehydrogenase (MDH) to generate NADH, which can be measured spectrophotometrically.[13]

Materials:

  • Purified Fumarate Hydratase

  • Purified Malate Dehydrogenase (MDH)

  • Fumarate (substrate)

  • NAD+

  • 4-Methyl-5-oxohex-2-enedioic acid

  • Known FH inhibitor (e.g., meso-tartrate) as a positive control

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Assay Plate Preparation:

    • Add 10 µL of various concentrations of 4-Methyl-5-oxohex-2-enedioic acid (or positive control/vehicle control) to the wells of a 96-well plate.

  • Enzyme and Cofactor Addition:

    • Prepare a master mix containing assay buffer, FH, MDH, and NAD+.

    • Add 170 µL of this master mix to each well.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the fumarate substrate solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

G cluster_workflow Fumarate Hydratase Assay Workflow A Prepare Reagents (Inhibitor, Enzymes, Substrate, NAD+) B Add Inhibitor/Control to 96-well plate A->B C Add Enzyme Master Mix (FH, MDH, NAD+) B->C D Pre-incubate at 37°C C->D E Initiate with Fumarate D->E F Kinetic Measurement (Absorbance at 340 nm) E->F G Data Analysis (V₀, % Inhibition, IC50) F->G

Caption: Workflow for the Fumarate Hydratase inhibition assay.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the reduction of a probe by electrons transferred from succinate oxidation.[14][15][16][17][18]

Materials:

  • Isolated mitochondria or purified SDH

  • Succinate (substrate)

  • Electron acceptor probe (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • 4-Methyl-5-oxohex-2-enedioic acid

  • Known SDH inhibitor (e.g., malonate) as a positive control

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue homogenates, or isolated mitochondria in ice-cold assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of various concentrations of 4-Methyl-5-oxohex-2-enedioic acid (or positive control/vehicle control) to the wells.

    • Add 40 µL of the sample (homogenate or mitochondria) to the wells.

  • Pre-incubation:

    • Incubate at 25°C for 10 minutes.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing assay buffer, succinate, and the electron acceptor probe.

  • Reaction Initiation and Measurement:

    • Add 150 µL of the reaction mix to each well.

    • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 20-30 minutes. The absorbance will decrease as the probe is reduced.

  • Data Analysis:

    • Calculate the rate of change in absorbance from the linear portion of the curve.

    • Determine the percent inhibition and IC50 value as described for the FH assay.

Protocol 3: α-Ketoglutarate Dehydrogenase (KGDH) Inhibition Assay

This assay measures the production of NADH resulting from the conversion of α-ketoglutarate to succinyl-CoA.[19][20][21]

Materials:

  • Isolated mitochondria or purified KGDH complex

  • α-Ketoglutarate (substrate)

  • Coenzyme A (CoA)

  • NAD+

  • 4-Methyl-5-oxohex-2-enedioic acid

  • Known KGDH inhibitor (e.g., succinyl phosphonate) as a positive control

  • Assay Buffer (e.g., 50 mM MOPS, pH 7.2, with MgCl₂ and thiamine pyrophosphate)

  • 96-well UV-transparent microplate

  • Microplate reader (340 nm)

Procedure:

  • Plate Preparation:

    • Add 10 µL of various concentrations of 4-Methyl-5-oxohex-2-enedioic acid (or positive control/vehicle control) to the wells.

  • Enzyme and Cofactor Addition:

    • Add 50 µL of the sample (isolated mitochondria or purified KGDH).

    • Add 120 µL of a master mix containing assay buffer, CoA, and NAD+.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Start:

    • Initiate the reaction by adding 20 µL of α-ketoglutarate solution.

  • Kinetic Reading:

    • Measure the increase in absorbance at 340 nm at 37°C for 20-40 minutes.

  • Data Analysis:

    • Determine the initial velocity, percent inhibition, and IC50 value as previously described.

Data Presentation and Interpretation

For a clear and concise presentation of the results, summarize the quantitative data in a structured table.

Table 1: Summary of Inhibitory Activity of 4-Methyl-5-oxohex-2-enedioic Acid

Target EnzymeSubstratePositive Control InhibitorIC50 of Positive Control (µM)IC50 of 4-Methyl-5-oxohex-2-enedioic Acid (µM)
Fumarate HydrataseFumaratemeso-Tartrate[Insert Value][Insert Value]
Succinate DehydrogenaseSuccinateMalonate[Insert Value][Insert Value]
α-Ketoglutarate Dehydrogenaseα-KetoglutarateSuccinyl Phosphonate[Insert Value][Insert Value]

A low IC50 value indicates potent inhibition. Further kinetic studies, such as varying the substrate concentration in the presence of the inhibitor, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Mechanism of Inhibition Studies: Deeper Insights

Once initial inhibitory activity is confirmed, understanding the mechanism of inhibition is crucial. This can be achieved by performing kinetic experiments where the substrate concentration is varied at several fixed concentrations of the inhibitor. The data can then be plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) to determine the mode of inhibition.

G cluster_moi Mechanism of Inhibition Workflow A Confirm Initial Inhibition (IC50) B Vary Substrate Concentration at Fixed Inhibitor Concentrations A->B C Measure Initial Velocities (V₀) B->C D Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) C->D E Analyze Plot to Determine Inhibition Type D->E F Calculate Kinetic Parameters (Km, Vmax, Ki) E->F

Caption: Workflow for determining the mechanism of enzyme inhibition.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial investigation of 4-Methyl-5-oxohex-2-enedioic acid as a potential enzyme inhibitor. By targeting enzymes of the TCA cycle based on structural analogy, researchers can efficiently screen for and characterize its inhibitory activity. The detailed protocols and data analysis guidelines are designed to ensure the generation of high-quality, reliable data. Positive results from these in vitro studies would warrant further investigation, including cell-based assays to assess cytotoxicity and metabolic effects, and ultimately, in vivo studies to determine its therapeutic potential.

References

  • Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity. Journal of the American Chemical Society. [Link][2][4][5]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. [Link][6]

  • Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. Journal of Agricultural and Food Chemistry. [Link][7]

  • What are SDH2 inhibitors and how do they work?. Patsnap Synapse. [Link][8]

  • SUCCINIC DEHYDROGENASE PROTOCOL. Washington University School of Medicine. [Link][15]

  • Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases. PubMed. [Link][11]

  • Estimation of succinate dehydrogenase activity. Dr. H.B. MAHESHA. [Link][16]

  • Are you aware of any enzymes that prefer dicarboxylic acids as substrate as compared to their monocarboxylic acid counterparts?. ResearchGate. [Link][1]

  • Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. PubMed. [Link][12]

  • α-Ketoglutarate Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link][20]

  • Identification of activators of human fumarate hydratase by quantitative high-throughput screening. National Institutes of Health. [Link][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-5-oxohex-2-enedioic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this molecule. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your yield. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a thorough understanding of the process.

I. Proposed Synthetic Pathway: A Plausible Approach

Currently, there is no widely published, standardized protocol for the synthesis of 4-Methyl-5-oxohex-2-enedioic acid. Based on fundamental principles of organic chemistry and analogous reactions, we propose a plausible and robust synthetic route. This pathway involves a crossed aldol condensation reaction, a classic and powerful tool for carbon-carbon bond formation.[1][2]

Our proposed synthesis starts with two readily available starting materials: pyruvic acid and 2-oxoglutaric acid. The core of this synthesis is a base-catalyzed crossed aldol condensation, followed by dehydration to form the α,β-unsaturated system.

II. Experimental Workflow

Below is a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Enolate Formation

The first step is the deprotonation of pyruvic acid at the α-carbon to form a resonance-stabilized enolate. This is a critical step, as the enolate is the nucleophile in our C-C bond-forming reaction.

  • Reagents: Pyruvic acid, Lithium diisopropylamide (LDA)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Temperature: -78 °C

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyruvic acid in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF dropwise to the pyruvic acid solution with constant stirring.

  • Allow the reaction to stir at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Aldol Addition

The generated enolate will then act as a nucleophile, attacking the electrophilic carbonyl carbon of 2-oxoglutaric acid.

  • Reagents: Pyruvic acid enolate solution, 2-oxoglutaric acid

  • Solvent: Anhydrous THF

  • Temperature: -78 °C to room temperature

Protocol:

  • In a separate flame-dried flask, dissolve 2-oxoglutaric acid in anhydrous THF.

  • Slowly add the 2-oxoglutaric acid solution to the pre-formed pyruvic acid enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Dehydration and Workup

The β-hydroxy keto-dicarboxylic acid intermediate is then dehydrated under acidic conditions to yield the final product.

  • Reagents: Reaction mixture from Step 2, Hydrochloric acid (HCl)

  • Solvent: Water, Ethyl acetate

Protocol:

  • Quench the reaction by slowly adding 1 M HCl until the pH is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

Purification of the crude product is crucial to obtain high-purity 4-Methyl-5-oxohex-2-enedioic acid.

  • Method: Column chromatography on silica gel

  • Eluent: A gradient of hexane and ethyl acetate

Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., starting with 9:1 hexane:ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradually increasing polarity gradient of ethyl acetate in hexane.

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Problem Possible Cause Solution
Low or no product yield Incomplete enolate formation.Ensure the use of a strong, non-nucleophilic base like LDA and strictly anhydrous conditions. The temperature should be maintained at -78 °C during enolate formation.
Self-condensation of pyruvic acid.Add the 2-oxoglutaric acid solution slowly to the pre-formed enolate to favor the crossed aldol reaction.
Decomposition of starting materials or product.Maintain the recommended temperature control throughout the reaction. Avoid excessive heating during workup.
Formation of multiple byproducts Polysubstitution or other side reactions.Use a 1:1 stoichiometry of the reactants. Monitor the reaction progress using TLC to avoid prolonged reaction times.
Epimerization at the newly formed stereocenter.This is a potential issue if stereochemistry is a concern. Chiral auxiliaries or asymmetric catalysis might be necessary for stereocontrol.
Difficulty in purification Co-elution of starting materials and product.Optimize the solvent system for column chromatography. A shallow gradient may be required for better separation.
Product is a viscous oil or difficult to crystallize.Try different solvent systems for crystallization (e.g., ethyl acetate/hexane, dichloromethane/pentane). If it remains an oil, high-vacuum drying may be necessary.
Incomplete dehydration Insufficiently acidic conditions.Ensure the pH is lowered to ~2 during the workup. Gentle heating can also promote dehydration, but monitor for decomposition.

IV. Frequently Asked Questions (FAQs)

Q1: Why is LDA used as the base for enolate formation?

A1: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbons of the starting materials, which could lead to unwanted side products. Its strength ensures complete and rapid deprotonation of the α-carbon of pyruvic acid to form the enolate.

Q2: Can other bases be used?

A2: While other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also generate enolates, LDA is often preferred for its high reactivity at low temperatures and its solubility in THF. The choice of base can significantly impact the reaction's selectivity and yield.

Q3: What is the purpose of the low temperature (-78 °C)?

A3: The low temperature is crucial for several reasons. It helps to control the rate of the reaction, preventing unwanted side reactions like self-condensation. It also ensures the kinetic stability of the enolate, preventing its decomposition or equilibration to a less reactive form.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and develop it in an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What are the expected spectroscopic signatures of 4-Methyl-5-oxohex-2-enedioic acid?

A5:

  • ¹H NMR: Expect signals for the vinylic proton, the methyl group (as a doublet), the methine proton, and the two carboxylic acid protons (which may be broad singlets).

  • ¹³C NMR: Look for signals corresponding to the two carboxylic acid carbons, the ketone carbonyl carbon, the two vinylic carbons, the methine carbon, and the methyl carbon.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acids, C=O stretches for the ketone and carboxylic acids, and a C=C stretch for the alkene.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₇H₈O₅, MW: 172.14 g/mol ) should be observed.

V. Visualizing the Process

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis Pyruvic_Acid Pyruvic Acid Enolate_Formation Enolate Formation (LDA, THF, -78°C) Pyruvic_Acid->Enolate_Formation Oxoglutaric_Acid 2-Oxoglutaric Acid Aldol_Addition Aldol Addition (-78°C to RT) Oxoglutaric_Acid->Aldol_Addition Electrophile Enolate_Formation->Aldol_Addition Nucleophilic Attack Dehydration Dehydration & Workup (HCl) Aldol_Addition->Dehydration Purification Column Chromatography Dehydration->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Pure Product

Caption: A flowchart of the proposed synthesis of 4-Methyl-5-oxohex-2-enedioic acid.

Mechanism of Aldol Condensation

G Pyruvic_Acid Pyruvic Acid Enolate Enolate (Nucleophile) Pyruvic_Acid->Enolate Deprotonation LDA LDA LDA->Enolate Intermediate β-Hydroxy Intermediate Enolate->Intermediate Nucleophilic Attack Oxoglutaric_Acid 2-Oxoglutaric Acid (Electrophile) Oxoglutaric_Acid->Intermediate Product 4-Methyl-5-oxohex-2-enedioic Acid Intermediate->Product Dehydration H2O H₂O Intermediate->H2O H_plus H+ H_plus->Product

Caption: The mechanism of the base-catalyzed aldol condensation.

VI. References

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-5-oxohex-2-enedioic acid (CAS 412324-07-3). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific principles behind each step, empowering you to solve challenges encountered during the purification of this unique bifunctional molecule.

The structure of 4-Methyl-5-oxohex-2-enedioic acid, featuring two carboxylic acid moieties, a ketone, and an alkene, presents specific purification challenges due to its high polarity and potential for complex impurity profiles. This guide is structured to address these issues head-on.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to rapidly address the most common issues encountered during the purification of 4-Methyl-5-oxohex-2-enedioic acid.

Question: My initial reaction workup is complete, but I have a complex, oily residue. Where do I begin the purification?

Answer: The most robust starting point for a polar, acidic molecule like this is an acid-base extraction. This technique leverages the acidic nature of the two carboxylic acid groups to selectively move your target compound from an organic solvent into an aqueous layer, leaving behind neutral or basic impurities.[1][2] The high water solubility of the resulting carboxylate salt is key to this separation.[3]

  • Dissolve the Crude Mixture: Start by dissolving the entire crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Perform a Bicarbonate Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is a weak base that will deprotonate the carboxylic acids, forming a water-soluble disodium salt.[2][4]

  • Isolate and Acidify: Collect the aqueous layer, which now contains your product. Cool this layer in an ice bath and slowly acidify it with a strong acid, such as 3M hydrochloric acid (HCl), until the pH is below 2. This will re-protonate the carboxylate salt, causing the neutral 4-Methyl-5-oxohex-2-enedioic acid to precipitate out of the solution due to its lower water solubility in its acidic form.[3][5]

Question: I performed the acid-base extraction, but an intractable emulsion formed at the solvent interface. How can I resolve this?

Answer: Emulsion formation is common when working with complex mixtures. It is caused by the stabilization of microscopic droplets of one solvent within the other, often by surfactant-like impurity molecules.

  • Causality: Vigorous shaking is a primary cause. Instead, gently invert the separatory funnel multiple times.

  • Troubleshooting Steps:

    • Patience: Allow the funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Add Brine: Introduce a small amount of a saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the charged species at the interface.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the suspension.

Question: My product precipitated after acidification, but it's an oil, not a solid. How can I induce crystallization?

Answer: "Oiling out" occurs when a compound melts at the purification temperature or when its solubility limit is exceeded so rapidly that molecules don't have time to arrange into a crystal lattice.

  • Causality: The presence of impurities disrupts the crystal lattice formation. Also, if the acidification process generated significant heat, it may have kept the product above its melting point.

  • Troubleshooting Steps:

    • Extract Back: If an oil forms, extract it back into an organic solvent (e.g., ethyl acetate).[4] Wash this organic solution with brine, dry it with an anhydrous salt like MgSO₄ or Na₂SO₄, and evaporate the solvent. This will give you a crude solid or oil free of aqueous contaminants, which is a better starting point for crystallization.

    • Solvent Screening: Attempt recrystallization from this crude material. The goal is to find a solvent (or solvent pair) in which your compound is soluble when hot but sparingly soluble when cold.

Question: I'm struggling with recrystallization. What are the best practices?

Answer: Recrystallization is a powerful technique for purifying dicarboxylic acids.[6][7] Success hinges on selecting the right solvent system.

  • Solvent Selection:

    • Single Solvent: Try polar, protic solvents like water or ethanol, or more polar aprotic solvents like acetone or ethyl acetate.

    • Solvent Pair: A more versatile approach is a binary system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Promoting Crystal Growth:

    • Slow Cooling: Do not rush the cooling process. A slow decrease in temperature encourages the formation of larger, purer crystals.

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single tiny crystal (a seed crystal) to the supersaturated solution to initiate crystallization.

Solvent SystemRationale
Water Highly polar, good for polar compounds. Solubility will be temperature-dependent.
Ethanol/Water Ethanol acts as the "good" solvent, water as the "anti-solvent." A versatile system for many organic acids.
Ethyl Acetate/Hexanes Ethyl acetate dissolves the polar compound, while the nonpolar hexanes induce precipitation upon cooling.
Acetone A good polar aprotic solvent that can be effective, but its low boiling point can lead to rapid evaporation.

Question: My compound streaks badly on a silica gel column. Is chromatography a viable option?

Answer: Standard normal-phase chromatography on silica gel is often problematic for highly polar acidic compounds. The carboxylic acid groups interact very strongly with the acidic silanol groups on the silica surface, leading to severe peak tailing and poor separation.[8]

  • Recommended Approach: Reversed-Phase Chromatography. For analytical purity assessment and small-scale purification, High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (like a C18) is the preferred method.[9][10]

  • Critical Condition: The mobile phase must be acidified. Adding 0.1% formic acid or acetic acid to both the aqueous and organic mobile phase components (e.g., Water and Acetonitrile) is essential.[9]

  • Mechanism: The acid in the mobile phase suppresses the ionization of the carboxylic acid groups on your molecule. This makes the molecule more neutral (less polar), allowing it to be retained and separated effectively on the nonpolar C18 stationary phase.[9][11] Without the acid, the ionized, highly polar carboxylate form would show little to no retention.

Part 2: Detailed Experimental Protocols

These protocols provide a self-validating framework for the purification process.

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in 100 mL of ethyl acetate in a 250 mL separatory funnel.

  • Base Extraction: Add 50 mL of saturated aqueous sodium bicarbonate solution. Stopper the funnel and gently invert 10-15 times, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh 50 mL portion of sodium bicarbonate solution.

  • Combine & Wash: Combine the two aqueous extracts. To remove any residual neutral impurities, wash this combined aqueous layer with 30 mL of fresh ethyl acetate. Discard the organic wash.

  • Acidification & Precipitation: Place the aqueous layer in an ice bath and stir. Slowly add 3M HCl dropwise while monitoring with pH paper. Continue adding acid until the pH is ~2. A white or off-white precipitate of your product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Drying: Allow the solid to air-dry on the filter, then transfer it to a desiccator or a vacuum oven at low heat (e.g., 40 °C) to dry completely.

Protocol 2: Recrystallization for Final Purification
  • Solvent Addition: Place the crude, dry solid from the extraction (e.g., 3.0 g) into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., start with 20 mL of a 9:1 water:ethanol mixture) to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration. Wash them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the pure crystals under vacuum. Determine the melting point and obtain analytical data (NMR, HPLC) to confirm purity.

Protocol 3: HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of your final product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm or 254 nm.

  • Gradient Program:

    • Start at 5% Mobile Phase B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5 minutes before the next injection.

  • Sample Preparation: Dissolve a small amount of your final product in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of ~1 mg/mL.

Part 3: Visualization & Data
Overall Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to the final, purified compound.

PurificationWorkflow cluster_0 Liquid-Liquid Extraction cluster_1 Precipitation & Isolation cluster_2 Final Purification Crude Crude Mixture in Ethyl Acetate Funnel Extract with Aq. NaHCO3 Crude->Funnel Aqueous Aqueous Layer (Product as Salt) Funnel->Aqueous Organic Organic Layer (Neutral Impurities) Funnel->Organic Acidify Acidify with HCl (pH < 2) Aqueous->Acidify Filter1 Vacuum Filtration Acidify->Filter1 CrudeSolid Crude Solid Product Filter1->CrudeSolid Recrystallize Recrystallization CrudeSolid->Recrystallize Filter2 Vacuum Filtration Recrystallize->Filter2 PureProduct Pure Crystalline Product Filter2->PureProduct

Caption: Workflow for purification of 4-Methyl-5-oxohex-2-enedioic acid.

Troubleshooting Crystallization Issues

This decision tree provides a logical path for resolving common recrystallization failures.

CrystallizationTroubleshooting Start Problem with Crystallization ProblemType What is the issue? Start->ProblemType NoCrystals NoCrystals ProblemType->NoCrystals No Crystals Form OilyProduct OilyProduct ProblemType->OilyProduct Product 'Oiled Out' Supersaturated Supersaturated NoCrystals->Supersaturated Is solution clear after cooling? TempCheck TempCheck OilyProduct->TempCheck Was cooling too rapid? Induce Induce Supersaturated->Induce Yes (Supersaturated) Concentrate Concentrate Supersaturated->Concentrate No (Too dilute) Scratch Scratch Induce->Scratch Scratch inner wall of flask Seed Seed Induce->Seed Add a seed crystal Evaporate Evaporate Concentrate->Evaporate Gently evaporate some solvent & re-cool SlowCool SlowCool TempCheck->SlowCool Yes SolventCheck SolventCheck TempCheck->SolventCheck No Reheat Reheat SlowCool->Reheat Re-dissolve & cool very slowly ChangeSolvent ChangeSolvent SolventCheck->ChangeSolvent Yes (Impure or wrong solvent) Redissolve Redissolve ChangeSolvent->Redissolve Redissolve oil in a different solvent system

Caption: Decision tree for troubleshooting common crystallization problems.

References
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Google Patents. (2001). Process for crystallization of dicarboxylic acids. WO2001007389A1.
  • ACS Publications. (2008). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. Retrieved from [Link]

  • Google Patents. (2002). Purification and recovery of dicarboxylic acids using melt crystallization. EP1214286A1.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • JoVE. (2020). Video: Extraction - Concept. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Adipic Acid. Retrieved from [Link]

  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Retrieved from [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of 4-Methyl-5-oxohex-2-enedioic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-5-oxohex-2-enedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the stability challenges associated with this molecule in solution. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.

I. Understanding the Molecule: Inherent Reactivity

4-Methyl-5-oxohex-2-enedioic acid is a dicarboxylic acid containing an α,β-unsaturated ketone system. This combination of functional groups confers significant reactivity, making the molecule susceptible to degradation under various experimental conditions. The electron-withdrawing nature of the carboxyl groups and the ketone can influence the stability of the entire molecule[1]. The conjugated system is prone to nucleophilic attack, while the keto-enol tautomerism and the presence of acidic protons can lead to a variety of reactions.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 4-Methyl-5-oxohex-2-enedioic acid in solution.

Q1: My solution of 4-Methyl-5-oxohex-2-enedioic acid is turning yellow. What is happening?

A yellowing of the solution is a common indicator of degradation. This can be caused by a number of factors, including:

  • pH-mediated reactions: Both strongly acidic and basic conditions can catalyze degradation[1]. In basic solutions, deprotonation of the carboxylic acids can increase electron density in the molecule, potentially leading to aldol-type condensation reactions or other rearrangements. In acidic solutions, the ketone can be protonated, activating the molecule for nucleophilic attack.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in unsaturated carbonyl compounds[1].

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation, especially if trace metal ions are present to catalyze the process.

Q2: What is the optimal pH range for storing solutions of 4-Methyl-5-oxohex-2-enedioic acid?

Q3: Can I autoclave solutions of 4-Methyl-5-oxohex-2-enedioic acid?

No, autoclaving is not recommended. The high temperatures involved will likely promote decarboxylation, hydrolysis, and other degradation pathways[1]. Sterile filtration using a 0.22 µm filter made of a compatible material (e.g., PTFE, PVDF) is the preferred method for sterilization.

Q4: Which solvents are recommended for dissolving and storing 4-Methyl-5-oxohex-2-enedioic acid?

For short-term use, high-purity water (Milli-Q or equivalent) or buffered aqueous solutions are common. For creating stock solutions for long-term storage, aprotic organic solvents such as DMSO or DMF are often preferred as they are less likely to participate in degradation reactions. However, it is essential to ensure the compatibility of these solvents with your downstream applications. When using organic solvents, it is crucial to use anhydrous grades to minimize water-catalyzed degradation.

Q5: How should I store my solutions to maximize stability?

To maximize the stability of your solutions, we recommend the following:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil[1].

  • Atmosphere: For sensitive applications, consider degassing the solvent to remove dissolved oxygen and storing the solution under an inert atmosphere (e.g., argon or nitrogen).

III. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues.

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected experimental results Degradation of the compound.1. Prepare fresh solutions before each experiment.2. Perform a stability study under your experimental conditions (see Protocol 1).3. Re-evaluate your storage conditions (pH, temperature, light exposure).
Precipitation in the solution upon storage Poor solubility or formation of insoluble degradation products.1. Confirm the solubility of the compound in your chosen solvent at the storage temperature.2. Consider using a different solvent or a co-solvent system.3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Changes in the UV-Vis spectrum of the solution Chemical modification of the chromophore (the α,β-unsaturated ketone system).1. Monitor the UV-Vis spectrum over time to track the degradation.2. Use this as a quick quality control check before each use.3. Correlate spectral changes with a more specific analytical method like HPLC.

IV. Experimental Protocols

Protocol 1: Basic Stability Assessment using HPLC-UV

This protocol outlines a method to assess the stability of 4-Methyl-5-oxohex-2-enedioic acid under different conditions.

Objective: To determine the degradation rate of 4-Methyl-5-oxohex-2-enedioic acid in a given solution over time.

Materials:

  • 4-Methyl-5-oxohex-2-enedioic acid

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Solution Preparation: Prepare a solution of 4-Methyl-5-oxohex-2-enedioic acid at a known concentration (e.g., 1 mg/mL) in the solvent or buffer to be tested.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area of the parent compound.

  • Incubation: Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., different temperatures, light/dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), remove a vial from each condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area. Plot the percentage remaining versus time to visualize the degradation kinetics.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or the λmax of the compound)[2]

  • Injection Volume: 10 µL

Note: These are general starting conditions and may require optimization for your specific setup.

V. Visualizing Potential Degradation Pathways

The following diagram illustrates a potential degradation pathway for 4-Methyl-5-oxohex-2-enedioic acid in an aqueous basic solution, leading to a retro-aldol cleavage.

G cluster_0 Potential Degradation in Basic Solution A 4-Methyl-5-oxohex-2-enedioic acid B Deprotonation at α-carbon A->B OH- C Enolate Intermediate B->C D Retro-Aldol Cleavage C->D H2O E Degradation Products (e.g., smaller keto-acids and dicarboxylic acids) D->E

Caption: Potential retro-aldol degradation pathway in basic conditions.

VI. General Handling and Storage Recommendations

To ensure the integrity of your starting material, adhere to the following guidelines for handling and storing solid 4-Methyl-5-oxohex-2-enedioic acid.

Parameter Recommendation Rationale
Storage Temperature 2-8°C or as specified by the supplier.Minimizes thermal degradation.
Atmosphere Store in a tightly sealed container in a dry environment.The compound is a dicarboxylic acid and can be hygroscopic.
Incompatibilities Segregate from strong bases, strong oxidizing agents, and reactive metals.[3][4]Prevents potentially hazardous reactions.
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]Standard safe laboratory practice for handling chemical reagents.

By understanding the inherent reactivity of 4-Methyl-5-oxohex-2-enedioic acid and implementing these best practices, you can significantly improve the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids.
  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025-03-25).
  • University of Ottawa. Handling and Storage of Chemicals.
  • Benchchem. Enantiomeric Purity of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide.

Sources

Technical Support Center: Optimizing LC-MS for 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 4-Methyl-5-oxohex-2-enedioic acid. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for developing and troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this specific analyte. This document moves beyond simple protocols to explain the reasoning behind methodological choices, ensuring you can adapt and refine your approach for robust and reliable results.

Analyte at a Glance: 4-Methyl-5-oxohex-2-enedioic Acid

Understanding the physicochemical properties of your analyte is the critical first step in any method development process. 4-Methyl-5-oxohex-2-enedioic acid is a dicarboxylic acid containing both a ketone and a carbon-carbon double bond. These features dictate its behavior in both the chromatography and mass spectrometry domains.

PropertyValueSource
Chemical Formula C₇H₈O₅[1]
Molecular Weight 172.135 g/mol [1]
CAS Number 412324-07-3[2]
Key Functional Groups Two Carboxylic Acids, Ketone, Alkene[1][2]
Predicted Ionization High propensity for deprotonation in negative ion mode[3][4]

Frequently Asked Questions (FAQs) for Method Development

This section addresses the most common questions encountered when establishing an LC-MS method for 4-Methyl-5-oxohex-2-enedioic acid from the ground up.

Q1: Which ionization mode, ESI Positive or Negative, is best for this compound?

Answer: Negative Ion Electrospray Ionization (ESI-) is strongly recommended.

The molecular structure contains two carboxylic acid groups (-COOH), which are readily deprotonated under typical ESI conditions to form a carboxylate anion (-COO⁻). This makes the molecule highly suitable for detection in negative ion mode, primarily as the singly charged deprotonated molecule, [M-H]⁻.

  • Why not Positive Mode? While adducts like [M+Na]⁺ or [M+K]⁺ might be observed, the proton affinity of the molecule is low, making the formation of [M+H]⁺ inefficient. Relying on inconsistent alkali metal adducts leads to poor sensitivity and reproducibility. For carboxylic acids, negative mode ESI is the established best practice for achieving the highest sensitivity and most stable signal.[5]

Q2: What are the ideal starting parameters for the mass spectrometer?

Answer: The optimal parameters are instrument-dependent and must be determined empirically by infusing a standard solution of the analyte. However, a robust starting point for a triple quadrupole mass spectrometer is outlined below.

Workflow for MS Parameter Optimization:

  • Prepare a ~1 µg/mL solution of 4-Methyl-5-oxohex-2-enedioic acid in a 50:50 mixture of your initial mobile phases (e.g., 50% Acetonitrile: 50% Water with 0.1% Formic Acid).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Perform a full scan in negative ion mode to identify the precursor ion, which is expected to be [M-H]⁻ at m/z 171.0.

  • Select m/z 171.0 as the precursor ion and perform a product ion scan to identify characteristic fragment ions.

  • Optimize the collision energy for the most intense and stable fragment ions to create Multiple Reaction Monitoring (MRM) transitions.

Predicted MRM Transitions (To be confirmed experimentally):

Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Potential Neutral Loss
171.0~153.0Loss of H₂O
171.0~127.0Loss of CO₂
171.0~83.0Cleavage of the carbon chain
Q3: How should I configure my Liquid Chromatography (LC) method?

Answer: A reversed-phase (RP) separation on a C18 column is the most common and effective approach. Due to the polar nature of the dicarboxylic acid, modifications are needed to ensure adequate retention.

Recommended Starting LC Conditions:

ParameterRecommendationRationale
Column C18, 2.1-3.0 mm ID, 50-100 mm length, <3 µm particle sizeStandard for small molecule analysis. A shorter column with smaller particles provides good efficiency and fast run times.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Formic acid is a volatile modifier that suppresses the ionization of the carboxylic acid groups, increasing hydrophobicity and retention on the C18 column.[6]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent. Maintaining the acid modifier in the organic phase ensures a stable pH throughout the gradient.
Gradient Start at 2-5% B, ramp to 95% B over 5-7 minutes, hold for 1 min, then re-equilibrate.A gradient is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic contaminants.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Appropriate for standard analytical columns to ensure proper chromatography.
Column Temp. 35 - 45 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape.
Injection Vol. 1 - 5 µLKeep the injection volume small to prevent peak distortion and column overload.
Q4: My analyte has poor retention on a standard C18 column. What are my options?

Answer: This is a common challenge with polar acidic compounds. If optimizing the gradient and mobile phase does not yield sufficient retention, consider these advanced strategies:

  • Use a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which provides an alternative interaction mechanism and improves the retention of polar analytes.

  • Ion-Pair Chromatography: Introducing a volatile ion-pairing agent (e.g., a low concentration of a tertiary amine like triethylamine, adjusted to an acidic pH) can form a neutral complex with the analyte, significantly increasing its retention on a C18 column. Caution: Ion-pairing agents can cause significant ion suppression and contaminate the MS system; dedicate a column and LC system if this approach is used.

  • Chemical Derivatization: This is a highly effective but more complex solution. Derivatizing the carboxylic acid groups can dramatically change the molecule's properties.[7]

    • Esterification: Converting the acids to esters (e.g., butyl esters) makes the molecule much less polar, greatly improving C18 retention.[8]

    • Charge-Reversal Derivatization: Using a reagent like dimethylaminophenacyl bromide (DmPABr) attaches a permanently positive-charged group to the carboxylic acids. This allows for analysis in positive ion mode with excellent sensitivity and chromatographic retention.[7]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during method optimization and routine analysis.

Troubleshooting_Decision_Tree

Caption: Troubleshooting Decision Tree for Common LC-MS Issues.
Q: My signal-to-noise is very low. How can I improve sensitivity?

Answer: Low sensitivity is a frequent challenge, especially for dicarboxylic acids which can be difficult to ionize efficiently despite their acidic nature.[7]

Troubleshooting Steps:

  • Confirm Ionization Mode: Double-check that you are operating in Negative Ion Mode .

  • Optimize Source Parameters: Systematically optimize the ESI source settings. Pay close attention to:

    • Capillary Voltage: Ensure it's optimal for negative mode (typically -2.5 to -4.5 kV).

    • Drying Gas Flow and Temperature: These parameters are critical for efficient desolvation. Insufficient drying can lead to neutral analyte passing through the MS undetected. Overly harsh temperatures can cause in-source degradation.

    • Nebulizer Gas Pressure: This affects droplet formation and must be optimized for your flow rate.

  • Check Mobile Phase Additives: While 0.1% formic acid is a good starting point, the pH may not be optimal. Try varying the concentration (e.g., 0.05%) or switching to 0.1% acetic acid. Some compounds show preferential ionization under slightly different pH conditions.[9]

  • Investigate Matrix Effects: If analyzing complex samples (e.g., plasma, urine), co-eluting matrix components can suppress the ionization of your target analyte.[10]

    • Solution: Improve your sample preparation (e.g., use Solid-Phase Extraction) or adjust the chromatographic gradient to separate the analyte from the interfering compounds.

  • Consider Derivatization: If sensitivity remains insufficient for your application, chemical derivatization is the most powerful tool to enhance the signal, as discussed in FAQ Q4.[11]

Q: My chromatographic peak is tailing badly. What is the cause and solution?

Answer: Peak tailing for acidic compounds is often caused by secondary ionic interactions between the negatively charged carboxylate groups and residual positive sites on the silica-based column packing.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH < 4) to keep the analyte fully protonated. If the pH is too high, the analyte will be in its anionic form, which can interact strongly with the stationary phase.

  • Introduce a Buffer: The most effective solution is often to switch from a simple acid modifier to a buffered mobile phase.

    • Action: Replace 0.1% Formic Acid with 10 mM Ammonium Formate adjusted to pH 3.5 with formic acid. The buffer ions compete for the active sites on the silica surface, preventing the analyte from engaging in these secondary interactions.

  • Assess for Column Contamination: A buildup of contaminants on the column frit or head can distort peak shape.[12]

    • Action: Flush the column according to the manufacturer's instructions. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing again. If performance does not improve, the column may need to be replaced.

  • Reduce Sample Overload: Injecting too much mass on the column can lead to tailing.

    • Action: Dilute your sample and inject again. If the peak shape improves, you were likely overloading the column.

Q: I'm seeing high background noise and extraneous peaks. What should I do?

Answer: High background noise can obscure your analyte peak and compromise quantification. The cause is almost always contamination.

Troubleshooting Steps:

  • Use High-Purity Reagents: This is non-negotiable for LC-MS. Ensure you are using LC-MS grade water, solvents, and additives. Lower-grade reagents contain non-volatile impurities that build up in the system and ion source.[6][13]

  • Check for Mobile Phase Contamination: Mobile phases, especially aqueous ones, can grow bacteria if left for extended periods.

    • Action: Prepare fresh mobile phases daily. Always use clean, dedicated glassware for your LC-MS solvents.

  • Clean the Ion Source: The ESI source is exposed to everything you inject. Non-volatile salts and sample matrix components will accumulate over time, creating a source of high background.

    • Action: Follow your instrument manufacturer's protocol for cleaning the ion source, paying special attention to the capillary tip, spray shield, and front-most ion optics.[13]

  • Install a Divert Valve: A divert valve installed between the LC and the MS is an invaluable tool. It allows you to send the initial, unretained portion of your run (which often contains salts and highly polar matrix) and the final high-organic column wash to waste, preventing them from entering the mass spectrometer.[6]

Experimental Workflow and Protocols

experimental_workflow

Caption: General Experimental Workflow for Quantitative LC-MS Analysis.
Protocol 1: Basic Sample Preparation (Dilute-and-Shoot)

This protocol is suitable for relatively clean samples where matrix effects are not expected to be severe.

  • Thaw your sample (e.g., urine, cell culture media) to room temperature.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Transfer 50 µL of the sample to a 1.5 mL microcentrifuge tube.

  • Add 450 µL of a precipitation/dilution solution (e.g., 80:20 Acetonitrile:Water containing an internal standard, if used).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >14,000 rpm for 10 minutes at 4 °C to pellet the precipitate.

  • Carefully transfer the supernatant to an LC-MS autosampler vial.

  • The sample is now ready for injection.

Protocol 2: Protein Precipitation

This is a standard protocol for biofluids like plasma or serum.

  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, add 3 parts of ice-cold acetonitrile to 1 part of sample (e.g., 300 µL ACN to 100 µL plasma).

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate on ice or at -20 °C for 20 minutes to enhance precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C.[7]

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent that is weaker than your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This is critical for good peak shape.

  • Transfer to an autosampler vial for analysis.

References

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. [Link]

  • Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry. [Link]

  • Maduskuie, T. P., Jr, et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry. [Link]

  • Maduskuie, T. P., Jr, et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry. [Link]

  • Shinde, S. S., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. [Link]

  • Aplin, R. T., et al. Negative-ion electrospray mass spectrometric analysis of dicarboxylic acids. Wiley Online Library. [Link]

  • Higashi, T., & Ogawa, S. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Chromatography. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • How to Avoid Problems in LC–MS. LCGC International. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. [Link]

Sources

Troubleshooting poor peak shape of 4-Methyl-5-oxohex-2-enedioic acid in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 4-Methyl-5-oxohex-2-enedioic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal peak shape for this analyte. Drawing from established chromatographic principles and extensive field experience, this guide provides in-depth troubleshooting strategies in a user-friendly question-and-answer format.

Understanding the Analyte: 4-Methyl-5-oxohex-2-enedioic acid

4-Methyl-5-oxohex-2-enedioic acid is a dicarboxylic acid containing a ketone functionality. Its chemical structure presents specific challenges in reversed-phase chromatography. The two carboxylic acid groups mean the analyte's ionization state is highly dependent on the mobile phase pH. Furthermore, the presence of both carboxyl and keto groups creates a potential for the molecule to chelate with metal ions present in the HPLC system, leading to significant peak tailing and poor reproducibility.

PropertyValue/InformationSignificance in Chromatography
Molecular Formula C₇H₈O₅Indicates a relatively small and polar molecule.
Molecular Weight 172.14 g/mol [1]
Key Functional Groups Dicarboxylic acid, KetoneThese groups are responsible for the compound's acidity, polarity, and potential for metal chelation.
pKa (Predicted) Due to the two carboxylic acid groups, two pKa values are expected, likely in the range of 3-5.The ionization state of the analyte is highly sensitive to mobile phase pH in this range, directly impacting retention and peak shape.
Chelation Potential The arrangement of the carboxylic acid and ketone groups can facilitate the formation of complexes with metal ions (e.g., Fe³⁺, Cr³⁺ from stainless steel components).[2][3]Chelation can lead to secondary interactions with the stationary phase and metal surfaces in the flow path, causing severe peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for 4-Methyl-5-oxohex-2-enedioic acid?

Peak tailing is the most common issue for this analyte and can be attributed to several factors. The primary causes are secondary interactions between the analyte and the stationary phase or HPLC system components. Given its structure, the most likely culprits are:

  • Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic protons of the carboxylic acid groups, leading to tailing.

  • Metal Chelation: The dicarboxylic acid and ketone moieties can chelate with trace metal ions in the mobile phase, column packing, or leached from stainless steel components of the HPLC system (e.g., frits, tubing).[2][4] This analyte-metal complex can then interact strongly with the stationary phase, causing tailing.

  • pH Mismatch: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms will be present, leading to peak distortion.[5]

Q2: My peak shape is inconsistent between runs. What could be the cause?

Inconsistent peak shape often points to a variable in the system that is affecting the analyte's interactions. For 4-Methyl-5-oxohex-2-enedioic acid, this could be:

  • Mobile Phase pH Instability: Poorly buffered mobile phases can change pH over time, leading to shifts in analyte ionization and, consequently, variable peak shapes.

  • Column Contamination: Accumulation of metal ions on the column from previous injections or the mobile phase itself can create active sites for chelation, leading to worsening peak tailing over a sequence of runs.

  • Injector or System Contamination: Carryover from previous samples can introduce interfering substances or metal ions.

Q3: Can I use a standard C18 column for this analysis?

While a standard C18 column can be used, it may not be the optimal choice without method modifications. The high density of silanol groups on some standard C18 columns can exacerbate peak tailing. A column with a low silanol activity, or one that is specifically designed for polar-modified reversed-phase chromatography, may provide better results.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor peak shape for 4-Methyl-5-oxohex-2-enedioic acid.

Issue 1: Persistent Peak Tailing

Peak tailing is characterized by an asymmetry factor (As) greater than 1.2.

As mentioned, the primary drivers for tailing with this analyte are secondary interactions. The diagram below illustrates the troubleshooting logic.

Start Poor Peak Shape (Tailing) Check_pH Is Mobile Phase pH 2 units below pKa? Start->Check_pH Add_Acid Action: Lower Mobile Phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) Check_pH->Add_Acid No Check_Chelation Is Metal Chelation Suspected? Check_pH->Check_Chelation Yes Add_Acid->Check_Chelation Add_Chelator Action: Add a Chelating Agent to Mobile Phase (e.g., 0.1 mM EDTA) Check_Chelation->Add_Chelator Yes Check_Column Is a Standard C18 Column in Use? Check_Chelation->Check_Column No Add_Chelator->Check_Column Change_Column Action: Switch to a Polar-Endcapped or Polar-Embedded Column Check_Column->Change_Column Yes Good_Peak Good Peak Shape Check_Column->Good_Peak No Change_Column->Good_Peak

Caption: Troubleshooting workflow for peak tailing.

Protocol 1: Mobile Phase pH Optimization

  • Objective: To ensure the analyte is in a single, non-ionized state to minimize silanol interactions and achieve consistent retention.

  • Rationale: By lowering the mobile phase pH to at least 1.5-2 units below the lowest pKa of the dicarboxylic acid, the analyte will be predominantly in its neutral form.[5][6][7][8] This reduces its interaction with residual silanols and improves retention in reversed-phase mode.

  • Procedure:

    • Prepare a mobile phase of acetonitrile and water.

    • Add a suitable acid to the aqueous portion to adjust the pH. Start with a pH of 3.0 and, if necessary, decrease to 2.5. Phosphoric acid or formic acid are common choices.

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the sample and observe the peak shape.

Protocol 2: Mitigating Metal Chelation

  • Objective: To prevent the analyte from chelating with metal ions in the HPLC system.

  • Rationale: Adding a strong chelating agent to the mobile phase will bind to any free metal ions, preventing them from interacting with the analyte.[9] Alternatively, using a bio-inert or PEEK-lined HPLC system and column can minimize metal leaching.[2][3][10]

  • Procedure (Mobile Phase Additive):

    • To your optimized mobile phase from Protocol 1, add a small concentration of a chelating agent such as ethylenediaminetetraacetic acid (EDTA). A starting concentration of 0.1 mM is often sufficient.

    • Ensure the EDTA is fully dissolved and the mobile phase is well-mixed.

    • Equilibrate the system thoroughly.

    • Inject the sample and compare the peak shape to the analysis without EDTA.

Protocol 3: Column Selection

  • Objective: To use a stationary phase with minimal secondary interaction sites.

  • Rationale: Modern stationary phases often employ advanced endcapping techniques to shield residual silanols. Polar-embedded or polar-endcapped columns can also provide alternative interaction mechanisms that can improve the peak shape of polar, acidic compounds.

  • Procedure:

    • Replace the standard C18 column with a column known for good peak shape with acidic compounds. Examples include columns with advanced endcapping or those with polar-embedded groups.

    • Equilibrate the new column according to the manufacturer's instructions.

    • Perform the analysis using the optimized mobile phase from the previous steps.

Issue 2: Peak Fronting

Peak fronting (As < 0.8) is less common for this analyte but can occur.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.

  • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume by half and re-inject.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Issue 3: Broad Peaks

Broad peaks can be a sign of several issues.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

  • Column Degradation: A void at the head of the column or a contaminated frit can disrupt the sample band, leading to broad peaks.

  • Slow Kinetics: If the interaction between the analyte and the stationary phase is slow, it can result in peak broadening.

  • Inspect System Connections: Ensure all tubing is as short as possible and that the correct internal diameter is used.

  • Column Wash: Perform a rigorous column wash procedure as recommended by the manufacturer to remove any strongly retained contaminants.

  • Consider a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.

  • Flow Rate Optimization: While less common, a very high flow rate can sometimes lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.

References

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-4-oxohex-2-enoic acid. PubChem. Retrieved January 19, 2026, from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • Welch, C. J., & Regalado, E. L. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-5-methyl-4-oxohex-2-enal. PubChem. Retrieved January 19, 2026, from [Link]

  • Stoll, D. R. (2020, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Pye, A. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Babotă, M., Mocan, A., Vlase, L., Crișan, G., & Gheldiu, A. M. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18302–18315. [Link]

  • Effect of mobile phase pH on basic, acidic and neutral compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. SilcoTek. [Link]

  • Schug, K. A., & McNabb, M. (2015). Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome. Metabolomics, 11(3), 635–643. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxohex-2-enedioate. PubChem. Retrieved January 19, 2026, from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-4-oxohex-5-enoic acid. PubChem. Retrieved January 19, 2026, from [Link]

  • Babotă, M., Mocan, A., Vlase, L., Crișan, G., & Gheldiu, A. M. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. ResearchGate. [Link]

  • Stoll, D. R. (2021, July 1). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC International. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). (4S)-4-methyl-5-oxohexanoic acid. PubChem. Retrieved January 19, 2026, from [Link]

Sources

Minimizing by-product formation in 4-Methyl-5-oxohex-2-enedioic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-5-oxohex-2-enedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on minimizing by-product formation and maximizing yield and purity. The synthesis, a crossed aldol condensation between pyruvic acid and propionaldehyde, presents unique challenges that this guide aims to address through detailed troubleshooting and frequently asked questions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 4-Methyl-5-oxohex-2-enedioic acid. The question-and-answer format is designed to provide direct and actionable solutions to common problems.

Question 1: My reaction yields a complex mixture of products with a low yield of the desired 4-Methyl-5-oxohex-2-enedioic acid. What are the likely side reactions and how can I control them?

Answer:

A complex product mixture in this crossed aldol condensation is a common challenge. The primary reason is the potential for multiple reaction pathways to occur simultaneously. The main side reactions to consider are:

  • Self-condensation of Propionaldehyde: Propionaldehyde can act as both an enolate and an electrophile, leading to its self-condensation product.

  • Homo-aldol Condensation of Pyruvic Acid: While less likely to be the major side-product if conditions are controlled, pyruvic acid can also undergo self-condensation.

  • Formation of Multiple Isomers: The desired product can exist as different geometric isomers (E/Z) around the double bond.

  • Lactonization of the Aldol Adduct: The initial β-hydroxy keto acid intermediate can undergo intramolecular cyclization to form a stable lactone, a common issue in reactions involving pyruvate.[1][2]

  • Decarboxylation: The dicarboxylic acid product can be susceptible to decarboxylation, especially at elevated temperatures, leading to by-products like methylsuccinic acid.[2]

To minimize these side reactions, consider the following strategies:

  • Controlled Enolate Formation: The key to a successful crossed aldol condensation is to ensure that only one of the carbonyl compounds forms an enolate.[3][4] In this synthesis, pyruvic acid should be selectively deprotonated to form the nucleophilic enolate. This can be achieved by:

    • Choice of Base: Use a base that is strong enough to deprotonate pyruvic acid but not so strong that it promotes significant self-condensation of propionaldehyde. A moderately strong base like sodium carbonate or a hindered base like lithium diisopropylamide (LDA) at low temperatures can be effective.

    • Order of Addition: Add the base to the pyruvic acid first to pre-form the enolate before slowly adding the propionaldehyde to the reaction mixture. This ensures that the propionaldehyde is consumed by the pyruvate enolate as it is added.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions, especially the self-condensation of propionaldehyde and decarboxylation. Aldol reactions are often exothermic, so careful temperature control is crucial.

  • Stoichiometry: Use a slight excess of pyruvic acid to ensure that the propionaldehyde is the limiting reagent. This will favor the formation of the crossed aldol product over the self-condensation of propionaldehyde.

dot

Caption: Major reaction pathways in the synthesis of 4-Methyl-5-oxohex-2-enedioic acid.

Question 2: I observe a significant amount of a lactone by-product in my reaction mixture. How can I prevent its formation?

Answer:

The formation of a stable five- or six-membered lactone ring from the initial aldol addition product is a thermodynamically favorable process, particularly in reactions involving pyruvate.[1][2] This is often referred to as a zymonic acid-type structure in the context of pyruvate self-condensation.

To suppress lactone formation, you can try the following:

  • Immediate Work-up: The aldol addition product is often an intermediate that can cyclize upon standing or during work-up. Proceed with the next step (e.g., dehydration if desired) or purification as soon as the initial reaction is complete.

  • pH Control During Work-up: The rate of lactonization can be pH-dependent. Acidic or basic conditions can catalyze this intramolecular esterification. Neutralizing the reaction mixture carefully and maintaining a neutral pH during extraction and purification can help minimize lactone formation.

  • Solvent Choice: The choice of solvent can influence the stability of the open-chain form of the aldol adduct. Protic solvents might facilitate the proton transfers necessary for cyclization. Experimenting with aprotic solvents could potentially reduce the rate of lactonization.

Question 3: My final product shows signs of decarboxylation. How can I avoid this?

Answer:

The presence of a β-keto acid moiety or even an α,β-unsaturated carboxylic acid can make the product susceptible to decarboxylation, especially under harsh conditions.[5][6][7][8]

To prevent decarboxylation:

  • Avoid High Temperatures: This is the most critical factor. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. During purification, avoid high temperatures during solvent evaporation (use a rotary evaporator at reduced pressure and moderate temperature) and distillation.

  • Mild Reaction Conditions: Use mild acid or base catalysts. Strong acids or bases, especially in combination with heat, can promote decarboxylation.

  • Purification Method: Instead of distillation, which requires heating, consider column chromatography at room temperature for purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their purity requirements?

A1: The starting materials are pyruvic acid and propionaldehyde. It is crucial to use high-purity starting materials. Impurities in propionaldehyde, such as its oxidation product propionic acid, can interfere with the reaction. Similarly, pyruvic acid can exist in equilibrium with its hydrate, which may affect reactivity. Using freshly distilled or purchased high-purity reagents is recommended.

Q2: What is the role of the catalyst in this reaction?

A2: The catalyst, either an acid or a base, is essential for the formation of the enolate from pyruvic acid.

  • Base Catalysis: A base will deprotonate the α-carbon of pyruvic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of propionaldehyde.

  • Acid Catalysis: An acid catalyst will protonate the carbonyl oxygen of pyruvic acid, promoting the formation of an enol, which is also nucleophilic.

The choice between acid and base catalysis will influence the reaction rate and the by-product profile. Base catalysis is more common for aldol condensations.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product and by-products.

Q4: What are the best methods for purifying the final product?

A4: The purification strategy will depend on the physical properties of 4-Methyl-5-oxohex-2-enedioic acid and the nature of the impurities.

  • Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from by-products with different polarities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 4-Methyl-5-oxohex-2-enedioic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyruvic acid (1.0 eq) in a suitable solvent (e.g., THF, ethanol) and cool the mixture to 0 °C in an ice bath.

  • Enolate Formation: Slowly add a solution of a suitable base (e.g., sodium carbonate, 1.1 eq) in water or the reaction solvent to the cooled pyruvic acid solution. Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

  • Aldol Reaction: Add propionaldehyde (0.9 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by silica gel column chromatography.

dot dot digraph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Setup" [label="1. Reaction Setup\n(Pyruvic Acid in Solvent at 0 °C)"]; "Enolate_Formation" [label="2. Enolate Formation\n(Add Base)"]; "Aldol_Reaction" [label="3. Aldol Reaction\n(Add Propionaldehyde)"]; "Monitoring" [label="4. Reaction Monitoring\n(TLC/HPLC)"]; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; style=filled; color="#F1F3F4"; "Neutralization" [label="5. Neutralization"]; "Extraction" [label="6. Extraction"]; "Purification" [label="7. Purification\n(Column Chromatography)"]; }

"Setup" -> "Enolate_Formation" -> "Aldol_Reaction" -> "Monitoring" -> "Neutralization" -> "Extraction" -> "Purification"; }

Sources

Technical Support Center: Enhancing the Resolution of 4-Methyl-5-oxohex-2-enedioic Acid from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the resolution of 4-Methyl-5-oxohex-2-enedioic acid from its isomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar molecules. The following troubleshooting guides and frequently asked questions (FAQs) are curated from extensive experience in the field and are intended to provide both practical solutions and a deeper understanding of the underlying scientific principles.

I. Understanding the Challenge: Isomeric Complexity

4-Methyl-5-oxohex-2-enedioic acid is a molecule with multiple potential isomers, each presenting a unique separation challenge. The primary isomers of concern include:

  • Geometric Isomers (E/Z): Arising from the restricted rotation around the carbon-carbon double bond. The IUPAC name specifies the (E)-isomer[1].

  • Positional Isomers: Variations in the position of the methyl group or the oxo group along the hexene chain. Examples could include 5-Methyl-4-oxohex-2-enoic acid[2].

  • Stereoisomers (R/S): The chiral center at the fourth carbon atom gives rise to a pair of enantiomers.

  • Tautomers: Keto-enol tautomerism can also be a factor, although typically less of a separation issue under controlled conditions.

These isomers often possess very similar physicochemical properties, making their separation a non-trivial task. Effective resolution is critical for accurate biological testing, process optimization, and ensuring the purity of active pharmaceutical ingredients.

II. Troubleshooting Guide: Common Issues in Isomer Resolution

This section addresses specific problems that you may encounter during your experiments, providing a systematic approach to troubleshooting.

Q1: Why am I seeing poor peak resolution or co-elution in my HPLC analysis?

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating acidic compounds like dicarboxylic acids.

    • Scientific Rationale: The ionization state of the carboxylic acid groups significantly influences their interaction with the stationary phase. At a pH below the pKa of the carboxylic acids, they will be in their neutral form, leading to increased retention on a reversed-phase column.

    • Troubleshooting Steps:

      • pH Adjustment: For reversed-phase HPLC, ensure the mobile phase pH is 2-3 units below the pKa of your analytes to suppress ionization. A low pH mobile phase is commonly used for organic acid analysis[3].

      • Solvent Strength: If peaks are eluting too quickly, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. Conversely, if retention times are too long, increase the organic modifier concentration.

      • Buffer Selection: Use a buffer with a pKa within one pH unit of your desired mobile phase pH for stable and reproducible results[4]. Common buffers for reversed-phase HPLC of organic acids include phosphate and formate buffers.

  • Inappropriate Stationary Phase: The choice of HPLC column is paramount for isomer separation.

    • Scientific Rationale: Different stationary phases offer different separation mechanisms. For isomers, subtle differences in polarity, shape, and chirality can be exploited.

    • Troubleshooting Steps:

      • Reversed-Phase (C18): This is a good starting point for many organic acids[4]. Consider a C18 column with high carbon load for increased retention of non-polar compounds or an aqueous C18 (AQ-C18) for use with highly aqueous mobile phases to prevent phase collapse.

      • Normal Phase: For separating non-polar isomers, a normal phase column (e.g., silica or cyano-bonded) might provide better selectivity[5]. This technique is effective for analytes soluble in non-polar solvents[4].

      • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms can offer unique selectivity for ionizable compounds like dicarboxylic acids[6].

      • Chiral Stationary Phases (CSPs): To resolve enantiomers, a chiral column is essential. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds[7].

  • Insufficient Column Efficiency: A poorly packed or old column can lead to broad peaks and poor resolution.

    • Troubleshooting Steps:

      • System Suitability Test: Regularly perform a system suitability test to check column performance (e.g., theoretical plates, tailing factor).

      • Column Flushing and Regeneration: Follow the manufacturer's instructions for column cleaning and regeneration.

      • Replace the Column: If performance does not improve, the column may have reached the end of its lifespan.

Q2: I have baseline noise and ghost peaks in my chromatogram. What could be the cause?

Possible Causes & Solutions:

  • Contaminated Mobile Phase or Sample: Impurities in your solvents or sample can introduce extraneous peaks.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

      • Filter Mobile Phase and Samples: Filter all mobile phases and samples through a 0.22 µm or 0.45 µm filter to remove particulate matter.

      • Blank Injection: Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvents.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.

    • Troubleshooting Steps:

      • Flush the Flow Cell: Flush the detector flow cell with a strong, appropriate solvent (e.g., isopropanol).

      • Check Lamp Energy: Monitor the detector lamp energy. A low or fluctuating energy level may indicate that the lamp needs replacement.

Q3: My recovery of the target isomer is consistently low. How can I improve it?

Possible Causes & Solutions:

  • Sample Adsorption: The analyte may be adsorbing to the column, tubing, or vials.

    • Scientific Rationale: Acidic compounds can interact with active sites on silica-based columns or metal surfaces in the HPLC system.

    • Troubleshooting Steps:

      • Use an Inert Column: Consider using a column with end-capping or a bio-inert column to minimize secondary interactions.

      • Mobile Phase Additives: Adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase can help to mask active sites.

      • Sample Vial Selection: Use deactivated glass or polypropylene vials.

  • Sample Degradation: The isomer may be unstable under the analytical conditions.

    • Troubleshooting Steps:

      • Control Temperature: Use a cooled autosampler and a column thermostat to maintain consistent and appropriate temperatures.

      • pH Stability: Investigate the pH stability of your analyte. Adjust the mobile phase pH if necessary.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the separation of 4-Methyl-5-oxohex-2-enedioic acid and its isomers.

Method Development & Optimization

Q4: What is the best starting point for developing an HPLC method for separating geometric and positional isomers of 4-Methyl-5-oxohex-2-enedioic acid?

A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for the carboxyl group)[3].

This initial gradient will help to determine the approximate elution conditions for your isomers. You can then optimize the gradient or switch to an isocratic method for better resolution of the peaks of interest.

Q5: How do I resolve the enantiomers of 4-Methyl-5-oxohex-2-enedioic acid?

Enantiomers have identical physical properties in a non-chiral environment, so a chiral separation technique is required.

  • Chiral HPLC: This is the most common approach. You will need a chiral stationary phase (CSP).

    • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good first choice for a wide range of compounds[7]. For acidic compounds, a CHIROBIOTIC R column may also show good selectivity[8].

    • Mobile Phase: The choice of mobile phase depends on the CSP. Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with an acidic modifier) conditions can be used.

  • Derivatization: You can react the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) HPLC column. After separation, the derivatizing agent can be removed to yield the pure enantiomers.

Alternative Separation Techniques

Q6: Are there any non-chromatographic methods for separating these isomers?

Yes, several classical and modern techniques can be considered, especially for preparative scale separations.

  • Fractional Crystallization: This technique relies on differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized out of the solution. This method has been used for the separation of dicarboxylic acid isomers[9].

  • Solvent Extraction: Based on differing partition coefficients of the isomers between two immiscible solvents, this can be an effective separation method.

  • Membrane Filtration: The permeability of membranes to certain dissolved substances can be controlled by adjusting the pH of the solution, which can be used to separate dicarboxylic acids[9].

  • Selective Crystallization with Metal-Organic Frameworks (MOFs): A more advanced technique where a specific isomer is preferentially incorporated into a growing MOF crystal structure, allowing for its separation from other isomers[10][11].

Data Interpretation & Analysis

Q7: How can I confirm the identity of the separated isomers?

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) will provide mass-to-charge ratio information, confirming the molecular weight of each eluting peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Collecting fractions of the separated isomers and analyzing them by NMR will provide detailed structural information, allowing for the definitive identification of each isomer.

  • Reference Standards: If available, injecting pure standards of the expected isomers will allow for confirmation of retention times.

IV. Experimental Protocols & Data Presentation

Table 1: Physicochemical Properties of 4-Methyl-5-oxohex-2-enedioic Acid and a Positional Isomer
Property4-Methyl-5-oxohex-2-enedioic acid5-Methyl-4-oxohex-2-enoic acid
Molecular Formula C7H8O5[1]C7H10O3[2]
Molecular Weight 172.14 g/mol [1]142.15 g/mol [2]
Structure CC(C=CC(=O)O)C(=O)C(=O)O[1]CC(C)C(=O)C=CC(=O)O[2]
Protocol 1: General HPLC Method for Isomer Screening
  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: UV at 210 nm

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peaks and evaluate the resolution between them.

V. Visualizations

Diagram 1: General Troubleshooting Workflow for Poor HPLC Resolution

TroubleshootingWorkflow Start Poor Peak Resolution CheckMobilePhase Check Mobile Phase (pH, Composition) Start->CheckMobilePhase CheckColumn Check Stationary Phase (Type, Age, Efficiency) Start->CheckColumn CheckSystem Check HPLC System (Connections, Flow Rate) Start->CheckSystem AdjustpH Adjust pH / Buffer CheckMobilePhase->AdjustpH pH out of range OptimizeGradient Optimize Gradient / Solvent Strength CheckMobilePhase->OptimizeGradient Suboptimal composition TryNewColumn Try Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) CheckColumn->TryNewColumn Poor selectivity PerformMaintenance Perform System Maintenance (e.g., Change Filters) CheckSystem->PerformMaintenance High backpressure / Leaks Resolved Resolution Improved AdjustpH->Resolved OptimizeGradient->Resolved TryNewColumn->Resolved PerformMaintenance->Resolved SeparationDecisionTree Start Isomer Mixture of 4-Methyl-5-oxohex-2-enedioic acid IsomerType What type of isomers? Start->IsomerType GeometricPositional Geometric / Positional IsomerType->GeometricPositional Different Connectivity or Spatial Arrangement Enantiomers Enantiomers IsomerType->Enantiomers Non-superimposable mirror images RP_HPLC Reversed-Phase HPLC (C18, Phenyl-Hexyl) GeometricPositional->RP_HPLC NP_HPLC Normal-Phase HPLC (Silica, Cyano) GeometricPositional->NP_HPLC Chiral_HPLC Chiral HPLC (CSP) Enantiomers->Chiral_HPLC Derivatization Derivatization + Achiral HPLC Enantiomers->Derivatization

Caption: A decision tree to guide the selection of an appropriate separation method.

VI. References

  • Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. Chem Asian J. 2019 Jan 4;14(1):135-140.

  • Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal‐Organic Frameworks. ResearchGate.

  • Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof. Google Patents.

  • Process for the separation of dicarboxylic acids. Google Patents.

  • Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof. Patent Alert.

  • Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Sigma-Aldrich.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.

  • HPLC Separation of Organic Acids. SIELC Technologies.

  • A review on method development by hplc. SciSpace.

  • Analytical Methods for Organic Acids. Shimadzu.

  • Ácido 4-metil-5-oxohex-2-enodioico 412324-07-3 wiki. Guidechem.

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

  • 5-Methyl-4-oxohex-2-enoic acid | C7H10O3 | CID 73117885. PubChem.

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.

Sources

Dealing with the solubility of 4-Methyl-5-oxohex-2-enedioic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Methyl-5-oxohex-2-enedioic acid. It offers troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its solubility in various solvents.

Introduction

4-Methyl-5-oxohex-2-enedioic acid is a dicarboxylic acid with the molecular formula C7H8O5[1]. Understanding its solubility is critical for a wide range of applications, from reaction chemistry to formulation development. This guide is designed to provide a framework for approaching solvent selection and dissolution of this compound, even in the absence of extensive published solubility data.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Methyl-5-oxohex-2-enedioic acid that influence its solubility?

A1: The solubility of 4-Methyl-5-oxohex-2-enedioic acid is primarily governed by the interplay of its functional groups:

  • Two Carboxylic Acid Groups: These groups are polar and capable of hydrogen bonding, which suggests potential solubility in polar protic solvents like water and alcohols.

  • A Ketone Group: The ketone group is also polar and can participate in dipole-dipole interactions.

  • A Seven-Carbon Backbone with a Methyl Group: This hydrocarbon portion of the molecule is nonpolar, which can contribute to solubility in organic solvents. The presence of a double bond adds some rigidity to the structure.

The overall solubility will be a balance between the polar character of the oxygen-containing functional groups and the nonpolar nature of the carbon backbone.

Q2: In what types of solvents would 4-Methyl-5-oxohex-2-enedioic acid be expected to be soluble?

A2: Based on its structure, you can expect the following:

  • Polar Protic Solvents: Water, methanol, ethanol, and other alcohols are likely to be good solvents, especially with heating, due to hydrogen bonding.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent choices for dissolving a wide range of organic compounds, including carboxylic acids.

  • Aqueous Basic Solutions: The solubility in water is expected to increase significantly in the presence of a base (e.g., sodium hydroxide, sodium bicarbonate)[2][3]. The base will deprotonate the carboxylic acid groups to form a more polar and water-soluble carboxylate salt[4].

  • Ethers and Ketones: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) may also be effective, particularly if the nonpolar character of the molecule has a significant influence.

Q3: How does pH affect the aqueous solubility of 4-Methyl-5-oxohex-2-enedioic acid?

A3: The pH of an aqueous solution will have a dramatic effect on the solubility of this dicarboxylic acid.

  • Acidic to Neutral pH: In acidic or neutral water, the carboxylic acid groups will be protonated (-COOH). In this form, the molecule is less polar, and its solubility in water may be limited.

  • Basic pH: As the pH increases, the carboxylic acid groups will be deprotonated to form carboxylate anions (-COO⁻). This ionized form is significantly more polar and will exhibit much higher solubility in water[3][4]. The general principle is that for ionic compounds with basic anions, solubility increases as the pH of the solution decreases[5].

Q4: Are there any safety concerns I should be aware of when handling 4-Methyl-5-oxohex-2-enedioic acid and its solutions?

Troubleshooting Guide

This section provides solutions to common problems encountered during the dissolution of 4-Methyl-5-oxohex-2-enedioic acid.

Problem Potential Cause Troubleshooting Steps
Compound is not dissolving in a nonpolar organic solvent. The compound is too polar for the chosen solvent.1. Select a more polar organic solvent (e.g., move from hexane to ethyl acetate or acetone).2. Consider a polar aprotic solvent like DMSO or DMF for maximum solubility.
Compound has low solubility in water. The carboxylic acid groups are protonated, limiting aqueous solubility.1. Increase the pH of the solution by adding a base (e.g., dilute NaOH, NaHCO₃) to form the more soluble carboxylate salt[2][3].2. Gently heat the solution while stirring.
Compound precipitates out of aqueous solution. The pH of the solution has decreased, causing the carboxylate salt to revert to the less soluble carboxylic acid form.1. Check and adjust the pH of the solution to a more basic level.2. If the solution is intended to be near neutral or acidic, consider adding a co-solvent like ethanol or DMSO to increase the solubility of the protonated form.
Solution is cloudy or forms a suspension. The compound has reached its solubility limit at the current temperature.1. Gently heat the solution while stirring to increase solubility.2. Add more solvent to decrease the concentration.3. Filter the solution to remove any undissolved solids if a saturated solution is acceptable.
Degradation of the compound is suspected upon heating. The compound may be thermally unstable.1. Attempt dissolution at room temperature for a longer period with vigorous stirring.2. Use sonication to aid dissolution without excessive heating.3. Consult literature for the thermal stability of similar compounds.

Experimental Protocols

Protocol 1: Screening for Suitable Organic Solvents

This protocol outlines a systematic approach to identify an appropriate organic solvent for 4-Methyl-5-oxohex-2-enedioic acid.

Materials:

  • 4-Methyl-5-oxohex-2-enedioic acid

  • A selection of solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, DMSO)

  • Small vials or test tubes

  • Vortex mixer

  • Stir plate and stir bars

Procedure:

  • Add a small, known amount of 4-Methyl-5-oxohex-2-enedioic acid (e.g., 1-5 mg) to a series of labeled vials.

  • To each vial, add a small, known volume of a different solvent (e.g., 0.5 mL).

  • Vortex each vial for 30 seconds.

  • Observe and record the initial solubility at room temperature (e.g., insoluble, partially soluble, fully soluble).

  • For vials where the compound is not fully soluble, gently heat the solution while stirring and observe any changes in solubility.

  • Allow the heated vials to cool to room temperature and observe if the compound precipitates.

  • Based on these observations, select the most suitable solvent for your application.

Protocol 2: Determining Approximate Aqueous Solubility as a Function of pH

This protocol provides a method to estimate the aqueous solubility of 4-Methyl-5-oxohex-2-enedioic acid at different pH values.

Materials:

  • 4-Methyl-5-oxohex-2-enedioic acid

  • Deionized water

  • Buffer solutions at various pH levels (e.g., pH 2, 4, 6, 8, 10)

  • Small beakers or flasks

  • Stir plate and stir bars

  • pH meter

Procedure:

  • Prepare a series of beakers, each containing a known volume of a different buffer solution.

  • To each beaker, add a small, pre-weighed amount of 4-Methyl-5-oxohex-2-enedioic acid.

  • Stir the solutions at a constant temperature for a set period (e.g., 1-2 hours) to allow them to reach equilibrium.

  • If the compound completely dissolves, add another pre-weighed amount and continue stirring. Repeat this process until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Record the total amount of compound added to each buffer solution to determine the approximate solubility at that pH.

  • Optionally, filter the saturated solutions and use a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound more accurately.

Visualization

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for 4-Methyl-5-oxohex-2-enedioic acid.

SolventSelection start Start: Need to dissolve 4-Methyl-5-oxohex-2-enedioic acid is_aqueous Is an aqueous system required? start->is_aqueous check_ph Is pH adjustment permissible? is_aqueous->check_ph Yes try_organic Screen organic solvents of varying polarity. is_aqueous->try_organic No yes_aqueous Yes no_aqueous No use_base Use aqueous base (e.g., NaOH, NaHCO3) to increase solubility. check_ph->use_base Yes use_polar_protic Try polar protic solvents (Water, Ethanol, Methanol). Consider gentle heating. check_ph->use_polar_protic No yes_ph Yes no_ph No end Solution Prepared use_base->end use_polar_protic->end polar_aprotic Try polar aprotic solvents (DMSO, DMF) for high solubility. try_organic->polar_aprotic less_polar Try moderately polar solvents (Acetone, Ethyl Acetate, THF). Consider gentle heating. try_organic->less_polar polar_aprotic->end less_polar->end

Caption: Solvent selection workflow for 4-Methyl-5-oxohex-2-enedioic acid.

References

  • Quora. (2021, April 30). Do acids dissolve in organic solvents? If so, will the resulting solution have acidic properties? Retrieved from [Link]

  • XULA Digital Commons. (n.d.). Extraction: Separation of Acidic Substances Notes. Retrieved from [Link]

  • Reddit. (2023, January 5). Dicarboxylic acid solubility. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, September 9). Safety Data Sheet: Hexa-2,4-dienoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2019, August 21). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in the Analysis of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of 4-Methyl-5-oxohex-2-enedioic acid from biological extracts using liquid chromatography-mass spectrometry (LC-MS).

Introduction to Matrix Effects

In LC-MS based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest. These endogenous components, such as salts, proteins, and phospholipids, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and reproducibility of quantitative results.[1] For a small molecule like 4-Methyl-5-oxohex-2-enedioic acid, which possesses polar functional groups (two carboxylic acids and a ketone), interactions with matrix components can be particularly challenging.

This technical center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues and provide robust, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

Q1: My signal for 4-Methyl-5-oxohex-2-enedioic acid is inconsistent and lower than expected in biological samples compared to pure solvent. How can I confirm if this is due to matrix effects?

A1: This is a classic sign of ion suppression.[3][4] To definitively diagnose matrix effects, you should perform one of the following experiments:

  • Post-Extraction Spike Method (Quantitative Assessment): This is the most direct way to quantify the extent of the matrix effect.

    • Protocol:

      • Extract a blank biological matrix sample (e.g., plasma, urine) using your established protocol.

      • Prepare a standard solution of 4-Methyl-5-oxohex-2-enedioic acid in a pure solvent (e.g., mobile phase). Let's call this Sample A .

      • Spike the extracted blank matrix with the same standard at the same final concentration. This is Sample B .

      • Analyze both samples by LC-MS/MS.

      • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100

    • Interpretation: A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable, but this depends on your assay requirements.[5]

  • Post-Column Infusion Method (Qualitative Assessment): This method helps identify at which retention times ion suppression or enhancement occurs.[4][6][7]

    • Protocol:

      • Set up a constant infusion of a standard solution of 4-Methyl-5-oxohex-2-enedioic acid into the MS detector, post-analytical column, using a T-junction.[4]

      • This will create a stable, elevated baseline signal for your analyte.

      • Inject a prepared extract of a blank biological matrix.

      • Monitor the baseline signal. Any deviation (dips or peaks) indicates regions of ion suppression or enhancement.[4][7]

    • Causality: If the retention time of your analyte coincides with a dip in the baseline, its ionization is being suppressed by co-eluting matrix components.

Below is a workflow to diagnose matrix effects:

MatrixEffectDiagnosis start Inconsistent Analyte Signal in Biological Matrix q1 Is a quantitative measure of matrix effect needed? start->q1 exp1 Perform Post-Extraction Spike Experiment q1->exp1 Yes exp2 Perform Post-Column Infusion Experiment q1->exp2 No result1 Calculate Matrix Effect % exp1->result1 result2 Identify Retention Time of Suppression/Enhancement exp2->result2 end_node Proceed to Mitigation Strategy result1->end_node result2->end_node

Caption: Workflow for diagnosing matrix effects.

Part 2: Troubleshooting Guides - Mitigation Strategies

Once matrix effects are confirmed, the primary goal is to either remove the interfering components or compensate for their effects.

Q2: How can I improve my sample preparation to reduce matrix interferences, especially phospholipids?

A2: Improving sample preparation is the most effective way to combat matrix effects.[8][9] Biological fluids like plasma and serum are rich in phospholipids, which are notorious for causing ion suppression.[10][11]

Here is a comparison of common techniques, ordered from least to most effective for removing matrix components:

TechniquePrincipleProsConsPhospholipid Removal
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Simple, fast, inexpensive.Non-selective; phospholipids and other small molecules remain in the supernatant.[12]Poor[10]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Cleaner extracts than PPT.Can be labor-intensive; analyte recovery may be low for polar compounds.[12]Moderate to Good
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides clean extracts and can concentrate the analyte.[13]Requires method development.Good to Excellent[13]
Phospholipid Removal Plates/Tips Specialized media (e.g., HybridSPE®) that combines protein precipitation with specific removal of phospholipids.Simple workflow similar to PPT but with excellent phospholipid removal (>99%).[10][11]Higher cost per sample than PPT.Excellent[10][11]

Step-by-Step Protocol: Phospholipid Removal using a Specialized Plate (e.g., HybridSPE®)

This protocol combines the simplicity of PPT with targeted phospholipid removal, making it a robust choice.

  • Sample Addition: Pipette 100 µL of your biological sample (e.g., plasma) into the wells of the phospholipid removal plate.[10]

  • Precipitation: Add 300 µL of acidified acetonitrile (e.g., with 1% formic acid) to each well. If you are using an internal standard, it should be in this solution.[10]

  • Mixing: Mix thoroughly by vortexing the plate for 1-2 minutes to ensure complete protein precipitation.[10]

  • Extraction & Filtration: Place the plate on a vacuum manifold and apply vacuum. The packed bed in each well physically filters the precipitated proteins while chemically retaining the phospholipids. Your analyte, 4-Methyl-5-oxohex-2-enedioic acid, will pass through unretained into the collection plate.[10]

  • Analysis: The resulting filtrate is now free of proteins and phospholipids and is ready for direct injection or further evaporation and reconstitution.[10]

The following decision tree can help you choose a sample preparation method:

SamplePrepDecision start Need to Reduce Matrix Effects q1 Is the primary interference from phospholipids? start->q1 q2 Is high throughput required? q1->q2 No/Unsure method1 Use Phospholipid Removal Plates/Tips q1->method1 Yes q3 Is your analyte polar? q2->q3 Yes method4 Use Protein Precipitation (PPT) (Least Effective) q2->method4 No (Low Throughput) method2 Consider Solid-Phase Extraction (SPE) q3->method2 Yes method3 Consider Liquid-Liquid Extraction (LLE) q3->method3 No SIL_IS_Principle cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: 50% Ion Suppression A1 Analyte Signal (Area = 1000) Ratio1 Ratio = 1.0 A1->Ratio1 IS1 SIL IS Signal (Area = 1000) IS1->Ratio1 Conclusion Calculated Ratio remains constant, ensuring accurate quantification. A2 Analyte Signal (Area = 500) Ratio2 Ratio = 1.0 A2->Ratio2 IS2 SIL IS Signal (Area = 500) IS2->Ratio2

Sources

Refining the experimental conditions for 4-Methyl-5-oxohex-2-enedioic acid biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-5-oxohex-2-enedioic Acid Assays

Welcome to the technical support resource for researchers working with 4-Methyl-5-oxohex-2-enedioic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you refine your experimental conditions and ensure the integrity of your results. As Senior Application Scientists, we have designed this center to explain the causality behind experimental choices, providing a self-validating framework for your protocols.

Part 1: Frequently Asked Questions (FAQs) & Compound Handling

This section addresses preliminary questions regarding the properties and handling of 4-Methyl-5-oxohex-2-enedioic acid, which are critical for robust assay design.

Q1: What are the basic chemical properties of 4-Methyl-5-oxohex-2-enedioic acid?

A1: 4-Methyl-5-oxohex-2-enedioic acid (CAS Registry Number: 412324-07-3) is a dicarboxylic acid with a molecular weight of approximately 172.14 g/mol .[1] Its structure contains two carboxylic acid groups, a ketone, and an alkene, making it a multifunctional molecule with potential for various chemical interactions within a biological system. Due to the two carboxyl groups, it is more polar than corresponding monocarboxylic acids, which influences its solubility and how it crosses cell membranes.[2]

PropertyValueSource
IUPAC Name (E)-4-methyl-5-oxohex-2-enedioic acid[1]
CAS Number 412324-07-3[1][3][4]
Molecular Formula C₇H₈O₅Inferred from structure
Molecular Weight 172.13542 g/mol [1]

Q2: I'm having trouble dissolving the compound. What is the recommended solvent and procedure?

A2: Dicarboxylic acids can exhibit limited solubility in aqueous buffers, especially at neutral or acidic pH where one or both carboxyl groups are protonated.

  • Primary Recommendation: Start by preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. DMSO is a common choice but should be kept at a consistent and low final concentration (typically <0.5%) in your assay, as it can affect enzyme activity and cell health.[5]

  • Alternative for Aqueous Buffers: If an organic solvent is not suitable for your assay, you can attempt to dissolve the compound directly in your assay buffer. The solubility will be highly pH-dependent. Try adjusting the pH of the buffer to be slightly alkaline (e.g., pH 7.5-8.5) to deprotonate the carboxylic acids, which should increase solubility. Use a gentle vortex and sonication to aid dissolution.

  • Causality: The negative charges on the deprotonated carboxylate groups increase the molecule's polarity, enhancing its interaction with water molecules and thereby increasing solubility.

Q3: How stable is 4-Methyl-5-oxohex-2-enedioic acid in solution? How should I store it?

A3: The stability of the compound depends on the storage conditions. The α,β-unsaturated ketone system is potentially reactive.

  • Stock Solutions: Aliquot your stock solution (e.g., in DMSO) into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6]

  • Working Solutions: Prepare fresh working dilutions from the frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods, as the compound may be less stable.

  • Expert Insight: The presence of the ketone and the double bond suggests potential sensitivity to light and strong oxidizing/reducing agents. Protect solutions from light where possible.

Part 2: General Assay Development & Optimization Workflow

Developing a new assay requires a systematic approach. The following workflow provides a logical progression from initial setup to a validated protocol.

AssayDevelopmentWorkflow cluster_prep Phase 1: Preparation & Feasibility cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Analysis CompoundPrep Compound Preparation (Solubility, Stability Testing) AssayChoice Assay Selection (Biochemical vs. Cell-Based) CompoundPrep->AssayChoice InitialScreen Initial Feasibility Screen (Concentration Ranging) AssayChoice->InitialScreen EnzymeOpt Parameter Optimization (Enzyme/Substrate Conc., Incubation Time) InitialScreen->EnzymeOpt Proceed based on assay type CellOpt Cellular Parameter Opt. (Cell Density, Passage #, Serum %) InitialScreen->CellOpt Proceed based on assay type BufferOpt Buffer/Media Optimization (pH, Ionic Strength, Additives) EnzymeOpt->BufferOpt CellOpt->BufferOpt Controls Define Controls (Positive, Negative, Vehicle) BufferOpt->Controls ZFactor Assay Performance (Z'-factor) Controls->ZFactor DataAnalysis Data Analysis & Curve Fitting ZFactor->DataAnalysis

Caption: General workflow for biological assay development.

Part 3: Troubleshooting Guide for Enzyme Inhibition Assays

Enzyme inhibition assays are a common application for novel small molecules. This section addresses frequent problems encountered during these experiments.[7]

Q1: My standard curve looks inconsistent or is not linear. What's wrong?

A1: An unreliable standard curve is a critical failure point. Several factors can cause this issue.[8]

  • Improper Reagent Handling: Ensure all components, especially standards and enzymes, are fully thawed and mixed to a homogenous solution before use.

  • Pipetting Errors: Avoid pipetting very small volumes (<2 µL) as this increases error. Use calibrated pipettes and proper technique, such as reverse pipetting for viscous solutions.

  • Incorrect Incubation: Verify that incubation times and temperatures are consistent across the entire plate. Temperature gradients can cause significant variability.

  • Self-Validation Check: Always prepare standards fresh from a reliable stock. If the problem persists, use a new kit or freshly prepared reagents to rule out component degradation.

Q2: I am not observing any enzyme inhibition, even at high concentrations of the compound. What should I do?

A2: This can be a frustrating result, indicating either a true lack of activity or a technical flaw in the assay setup.

NoInhibitionTroubleshooting node_sol node_sol Start No Inhibition Observed CheckEnzyme Is the enzyme active? (Run positive control inhibitor) Start->CheckEnzyme CheckCompound Is the compound soluble in the final assay buffer? CheckEnzyme->CheckCompound Yes Sol_Enzyme Solution: - Use fresh enzyme - Verify buffer conditions - Check for contaminants CheckEnzyme->Sol_Enzyme No CheckConc Is the enzyme concentration too high? CheckCompound->CheckConc Yes Sol_Compound Solution: - Visually inspect for precipitation - Test solubility with light scatter - Increase DMSO % (if possible) - Re-evaluate solvent system CheckCompound->Sol_Compound No CheckMechanism Could it be an uncompetitive inhibitor? CheckConc->CheckMechanism No Sol_Conc Solution: - Perform enzyme titration - Reduce enzyme concentration - This avoids tight-binding issues CheckConc->Sol_Conc Yes Sol_Mechanism Solution: - Vary substrate concentration - Uncompetitive inhibitors require the substrate to bind first CheckMechanism->Sol_Mechanism Yes Sol_NoActivity Conclusion: Compound may be inactive under these conditions CheckMechanism->Sol_NoActivity No

Caption: Decision tree for troubleshooting lack of enzyme inhibition.

Q3: My results show high variability between replicate wells. What is the cause?

A3: High variability undermines data confidence. This often points to issues with consistency in the assay setup.

  • Contaminants: Ensure your DNA, if used as a substrate, is free of inhibitors from the purification process (e.g., high salt from spin columns).[6] Contaminants like EDTA, detergents, or heavy metals can inhibit enzymes sporadically.[9]

  • Incomplete Mixing: Ensure the reaction mix is homogenous before dispensing it into the plate. After adding the final reagent, gently mix the plate on an orbital shaker. Avoid introducing air bubbles.[8]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Consider avoiding the use of the outermost wells or filling them with buffer/media to create a humidity barrier.

  • Expert Insight: A "spike and recovery" experiment can help determine if your sample buffer contains inhibitors. Add a known amount of active enzyme to your buffer and a control buffer; lower activity in your sample buffer indicates the presence of an inhibitor.[9]

Part 4: Troubleshooting Guide for Cell-Based Assays

Cell-based assays provide a more physiologically relevant context but also introduce more variables.[10][11]

Q1: The compound appears to be cytotoxic at concentrations where I expect to see a specific biological effect. How can I distinguish specific activity from general toxicity?

A1: This is a critical challenge in drug discovery.

  • Multiplexing Assays: The best approach is to run a cytotoxicity assay in parallel with your functional assay.[12] For example, measure cell viability (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay) from the same wells where you measure your specific endpoint (e.g., reporter gene expression).

  • Time-Course and Dose-Response: Perform a detailed time-course experiment. Cytotoxicity may only become apparent after longer incubation periods (24-48 hours), while a specific signaling event might occur much earlier (minutes to hours). A steep dose-response curve often suggests a non-specific or toxic effect.

  • Causality: If the loss of signal in your primary assay directly correlates with a decrease in cell viability, the observed effect is likely due to toxicity. True modulators should ideally show activity at sub-toxic concentrations.

Q2: My signal-to-background ratio is very low. How can I improve it?

A2: A low signal-to-background (or signal-to-noise) ratio makes it difficult to detect real effects.

Possible CauseRecommended Solution & Rationale
Inappropriate Microplate For fluorescence assays, use black-walled plates to reduce background and crosstalk. For luminescence, use white-walled plates to maximize signal reflection. Clear-bottom plates are necessary for bottom-reading instruments and imaging.[8][13]
High Cell Autofluorescence Change to a luminescence-based readout, which has virtually no biological background.[12] Alternatively, if using fluorescence, use red-shifted dyes and ensure your media does not contain components like phenol red that increase background.
Suboptimal Cell Health/Number Ensure cells are not passaged too many times, as this can alter their characteristics.[12] Titrate the cell seeding density to find the optimal number that provides a robust signal without over-confluency.[14]
Low Expression of Target If detecting an endogenous target, the expression level might be too low. Consider using a more sensitive detection instrument or switching to an overexpression system, but be aware this may alter the physiological response.[13]

Q3: I see significant well-to-well variability in my cell-based assay.

A3: In addition to pipetting and edge effects mentioned previously, cell-based assays have unique sources of variability.[15]

  • Uneven Cell Seeding: An uneven distribution of cells is a major cause of variability. Ensure you have a single-cell suspension before plating. Mix the cell suspension gently between plating rows/columns to prevent cells from settling in the reservoir.

  • Cell Clumping: Use enzymes like TrypLE™ or Accutase® for gentle dissociation and avoid over-trypsinization. If clumping persists, a cell strainer can be used.

  • Inconsistent Cell Health: Factors like mycoplasma contamination can dramatically affect experimental outcomes.[12] Regularly test your cell cultures. Also, ensure that cells are in the logarithmic growth phase when plated for experiments.

Part 5: Detailed Experimental Protocols (Templates)

These protocols are designed as templates. You must optimize concentrations and incubation times for your specific enzyme or cell model.

Protocol 1: Template for an Enzyme Inhibition Assay (Colorimetric)
  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare Substrate stock solution in Assay Buffer.

    • Prepare Enzyme stock solution in Assay Buffer containing stabilizers like BSA or glycerol if needed.

    • Prepare a 10 mM stock of 4-Methyl-5-oxohex-2-enedioic acid in 100% DMSO. Create a dilution series in DMSO.

  • Assay Procedure (96-well plate):

    • Add 2 µL of the compound dilution series (or DMSO vehicle control) to appropriate wells.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of Substrate solution to all wells. Mix gently.

    • Pre-incubation (optional): Incubate the plate for 10 minutes at the desired temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of Enzyme solution to all wells.

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 60 seconds for 15-30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control.

    • Plot the % inhibition vs. log[compound concentration] and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Protocol 2: Template for a Cell Viability/Cytotoxicity Assay (Luminescent)
  • Cell Plating:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to the optimized seeding density (e.g., 1 x 10⁵ cells/mL) in the appropriate culture medium.

    • Dispense 100 µL of the cell suspension into the wells of a white, clear-bottom 96-well plate.

    • Incubate for 24 hours (or until cells are well-adhered and growing).

  • Compound Treatment:

    • Prepare a 2X concentration dilution series of 4-Methyl-5-oxohex-2-enedioic acid in culture medium from a DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.

    • Remove the old media from the cells and add 100 µL of the compound-containing media (or vehicle control media) to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout (e.g., using Promega CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the luminescent reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control wells.

    • Plot the % viability vs. log[compound concentration] to determine the CC₅₀ (cytotoxic concentration 50%).

References

  • Andersen, M. R., & Schlegel, J. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(9), 1644-1652. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from BioAgilytix website. [Link]

  • Brylinski, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from NCBI Bookshelf. [Link]

  • New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly. [Link]

  • Ivy Fine Chemicals. (n.d.). 4-Methyl-5-oxohex-2-enedioic acid [CAS: 412324-07-3]. Retrieved from Ivy Fine Chemicals website. [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from SciTechnol website. [Link]

  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Sauerborn, M. (2017, January 13). WEBINAR: Assay Development – From Scratch to Validated Assays. YouTube. [Link]

  • Li, H., Wang, Y., Zhang, J., Wang, Y., & Liu, T. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC advances, 14(24), 17131–17144. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 4-Methyl-5-oxohex-2-enedioic Acid Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of the synthesized target molecule, 4-Methyl-5-oxohex-2-enedioic acid. We will move beyond a simple recitation of methods to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The synthesis of novel organic compounds like 4-Methyl-5-oxohex-2-enedioic acid is foundational to advancements in medicinal chemistry and materials science. However, synthesis is only the first chapter of the story. The conclusive identification of the synthesized molecule is paramount, as incorrect structural assignment can lead to flawed biological data and wasted resources. While one-dimensional (1D) NMR provides initial clues, complex molecules often yield spectra with overlapping signals that are difficult to interpret definitively.[1] It is in this context that 2D NMR spectroscopy becomes an indispensable tool, offering a higher level of detail by spreading correlations across two frequency dimensions.[2][3]

This guide will dissect the application of three core 2D NMR experiments:

  • COSY (Correlation Spectroscopy) : To reveal proton-proton (¹H-¹H) coupling networks.[4]

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[5][6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-4 bond) ¹H-¹³C connectivities.[6][7][8][9]

Through a detailed examination of the expected data from each experiment, we will demonstrate how these techniques, when used in concert, provide a comprehensive and unequivocal structural confirmation of 4-Methyl-5-oxohex-2-enedioic acid.

The Target Molecule: 4-Methyl-5-oxohex-2-enedioic acid

Before delving into the analytical techniques, let us first consider the structure of our target molecule:

Structure:

Key Structural Features to Confirm:

  • The presence of two carboxylic acid groups.

  • An α,β-unsaturated dicarboxylic acid moiety.

  • A ketone functional group.

  • A methyl group attached to a chiral center.

  • The specific connectivity of all atoms.

Experimental Protocol: A Step-by-Step Guide to 2D NMR Data Acquisition

The quality of the final data is intrinsically linked to the rigor of the experimental setup. The following protocol outlines the essential steps for acquiring high-quality 2D NMR spectra on a modern NMR spectrometer.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized 4-Methyl-5-oxohex-2-enedioic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals.
  • Filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

2. Initial 1D NMR Spectra Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum. This is crucial for checking sample purity, determining the appropriate spectral width, and referencing the chemical shift scale.[10]
  • Acquire a 1D ¹³C NMR spectrum. This provides the carbon chemical shifts, which are essential for interpreting the heteronuclear 2D spectra.

3. 2D NMR Experiment Setup and Acquisition:

  • General Parameters: For each 2D experiment, it is important to properly set the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals.[11] The number of scans (ns) and the number of increments in the indirect dimension (t1) will determine the experiment time and the resolution in that dimension.[11]
  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. The number of increments in the F1 dimension is usually set to 256 or 512.[12]
  • HSQC: A phase-sensitive gradient-edited HSQC experiment is recommended as it provides information about the multiplicity of the carbon signals (CH, CH₂, CH₃).[7]
  • HMBC: A gradient-selected HMBC experiment is used. The long-range coupling delay should be optimized based on the expected J-couplings (typically 2-4 Hz for two- and three-bond correlations).[7]

4. Data Processing and Analysis:

  • The raw data (Free Induction Decay or FID) is processed using a Fourier transform in both dimensions to generate the 2D spectrum.[13][14]
  • Phase correction and baseline correction are applied to obtain a clean spectrum for analysis.[14]

Data Interpretation and Structural Confirmation

The following sections will present the expected 2D NMR data for 4-Methyl-5-oxohex-2-enedioic acid and provide a comparative analysis of how each experiment contributes to the final structural proof.

COSY: Unraveling the Proton-Proton Connectivity

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.[2][4][15][16] Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecule.

Expected ¹H NMR Chemical Shifts (Predicted):

Proton Predicted Chemical Shift (ppm) Multiplicity
H2 6.0 - 7.0 Doublet
H3 6.5 - 7.5 Doublet
H4 3.0 - 4.0 Quartet
CH₃ 1.2 - 1.8 Doublet
COOH 10.0 - 13.0 Broad Singlet

| COOH | 10.0 - 13.0 | Broad Singlet |

Table 1: Expected COSY Correlations for 4-Methyl-5-oxohex-2-enedioic acid

Correlating ProtonsExpected Cross-PeakInterpretation
H2 - H3YesConfirms the vinyl proton coupling in the α,β-unsaturated system.
H3 - H4YesEstablishes the connectivity between the vinyl proton and the methine proton at C4.
H4 - CH₃YesConfirms that the methyl group is attached to the C4 carbon.

The COSY experiment provides a foundational map of the proton spin systems within the molecule.[10] For 4-Methyl-5-oxohex-2-enedioic acid, the key takeaway from the COSY spectrum is the confirmation of the continuous proton network from the vinyl protons (H2 and H3) to the methine proton (H4) and its attached methyl group.

HSQC: Direct Proton-Carbon Attachments

The HSQC experiment identifies all carbons that are directly attached to a proton.[5][6][7][17] Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Expected ¹³C NMR Chemical Shifts (Predicted):

Carbon Predicted Chemical Shift (ppm)
C1 (COOH) 165 - 175
C2 120 - 140
C3 130 - 150
C4 40 - 55
C5 (C=O) 190 - 210
C6 (COOH) 170 - 180

| CH₃ | 15 - 25 |

Table 2: Expected HSQC Correlations for 4-Methyl-5-oxohex-2-enedioic acid

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment
6.0 - 7.0120 - 140H2 - C2
6.5 - 7.5130 - 150H3 - C3
3.0 - 4.040 - 55H4 - C4
1.2 - 1.815 - 25CH₃ - C(CH₃)

The HSQC spectrum provides a direct and unambiguous correlation between each proton and the carbon to which it is attached. This experiment is highly sensitive and allows for the confident assignment of the protonated carbons in the molecule.[6]

HMBC: Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework of a molecule.[6][8][9] It reveals correlations between protons and carbons that are separated by two to four bonds. These long-range correlations are crucial for connecting the individual spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the structure.

Table 3: Key Expected HMBC Correlations for 4-Methyl-5-oxohex-2-enedioic acid

ProtonCorrelating Carbons (2-4 bonds away)Interpretation
H2C1, C3, C4Confirms the connectivity of the vinyl proton to the C1 carboxylic acid, the adjacent vinyl carbon, and the C4 methine carbon.
H3C1, C2, C4, C5Establishes the link between the vinyl proton and the C1 carboxylic acid, the adjacent vinyl carbon, the C4 methine carbon, and the C5 ketone.
H4C2, C3, C5, C6, CH₃Provides extensive connectivity information, linking the C4 methine to the vinyl carbons, the ketone, the second carboxylic acid, and the methyl group.
CH₃C3, C4, C5Confirms the placement of the methyl group at C4 by showing correlations to the C3 vinyl carbon, the C4 methine, and the C5 ketone.

The HMBC data acts as the "glue" that holds the molecular structure together. The correlations from the methyl protons to C3, C4, and C5 are particularly diagnostic, as they unequivocally establish the position of the methyl group relative to the double bond and the ketone. Similarly, the correlations from the vinyl protons to the carboxylic acid and ketone carbons confirm the overall arrangement of the functional groups.

Comparative Analysis and Conclusion

While each 2D NMR experiment provides valuable information, it is their combined interpretation that leads to a definitive structural confirmation.

  • COSY excels at defining the proton-proton connectivities within individual spin systems. However, it provides no information about quaternary carbons or the relative arrangement of disconnected spin systems.

  • HSQC provides a direct and highly reliable map of one-bond C-H attachments. Its primary limitation is that it only shows directly bonded pairs.

  • HMBC is the key to assembling the complete molecular skeleton by revealing long-range C-H correlations. It allows for the placement of quaternary carbons and the connection of different functional groups.

Visualizing the Workflow and Correlations

To further clarify the logical flow of this analytical process, the following diagrams illustrate the experimental workflow and the key NMR correlations.

G cluster_0 1. Data Acquisition cluster_1 2. Data Analysis cluster_2 3. Structural Elucidation Sample Preparation Sample Preparation 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Preparation->1D NMR (¹H, ¹³C) 2D NMR Experiments 2D NMR Experiments 1D NMR (¹H, ¹³C)->2D NMR Experiments COSY COSY 2D NMR Experiments->COSY HSQC HSQC 2D NMR Experiments->HSQC HMBC HMBC 2D NMR Experiments->HMBC Proton Spin Systems Proton Spin Systems COSY->Proton Spin Systems Direct C-H Correlations Direct C-H Correlations HSQC->Direct C-H Correlations Long-Range C-H Correlations Long-Range C-H Correlations HMBC->Long-Range C-H Correlations Combined Interpretation Combined Interpretation Proton Spin Systems->Combined Interpretation Direct C-H Correlations->Combined Interpretation Long-Range C-H Correlations->Combined Interpretation Final Structure Confirmation Final Structure Confirmation Combined Interpretation->Final Structure Confirmation

Caption: Workflow for 2D NMR-based structural elucidation.

Caption: Key 2D NMR correlations for structural confirmation.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Advanced Organic Chemistry. (n.d.). Organic Structure Determination Using 2D NMR Spectroscopy A Problem Based Approach. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • NPTEL. (n.d.). Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]

  • Nmr Spectroscopy Basic Principles. (n.d.). Concepts And Applications In Chemistry. Retrieved from [Link]

  • University of Arizona. (2022, March 22). Manually Setting up 2D experiments. Retrieved from [Link]

  • YouTube. (2016, August 23). HMBC and its utility. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Bruker. (n.d.). 2D Acquisition and Processing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, May 28). Synthesis of (S)-2-hydroxy-4-oxohex-5-enal. Retrieved from [Link]

  • ResearchGate. (2004, May). A Versatile Synthesis of 6Oxo1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxohex-2-enedioic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4-oxohex-2-enedioate. Retrieved from [Link]

Sources

A Comparative Guide to Keto Acids in Metabolic Research: Benchmarking 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Keto Acids in Cellular Metabolism

In the intricate landscape of cellular metabolism, keto acids stand as critical crossroads, directing the flow of carbon skeletons for energy production, biosynthesis, and intercellular signaling. These organic compounds, characterized by the presence of both a carboxylic acid and a ketone functional group, are pivotal intermediates in numerous biochemical pathways. Their concentrations and flux are tightly regulated, and dysregulation is often a hallmark of metabolic diseases, including cancer and diabetes.

This guide provides a comparative analysis of several key keto acids to provide a framework for understanding their diverse roles in metabolic studies. We will delve into the well-established functions of central metabolic players—α-ketoglutarate, pyruvate, and oxaloacetate—and contrast them with the lesser-known compound, 4-Methyl-5-oxohex-2-enedioic acid. While research on 4-Methyl-5-oxohex-2-enedioic acid is nascent, its structure suggests potential involvement in metabolic pathways that warrant investigation. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to explore the roles of both established and novel keto acids in metabolic research.

Established Keto Acids: Pillars of Cellular Metabolism

To understand the potential significance of any novel keto acid, it is essential to first grasp the functions of well-characterized keto acids that form the backbone of cellular metabolism.

α-Ketoglutarate (α-KG): A Master Regulator of Metabolism and Epigenetics

Alpha-ketoglutarate (α-KG), a five-carbon dicarboxylic keto acid, is a cornerstone of the tricarboxylic acid (TCA) cycle, a series of chemical reactions essential for aerobic respiration.[1][2][3] Beyond its bioenergetic role, α-KG is a key metabolic hub, linking amino acid metabolism with cellular energy status.[1][4] It acts as a nitrogen scavenger and is a precursor for the synthesis of glutamate and glutamine, which are vital for protein synthesis and as a fuel for rapidly dividing cells like enterocytes.[1][3]

Recent research has illuminated α-KG's role as a signaling molecule and an epigenetic regulator. It is a crucial cofactor for a class of enzymes called α-KG-dependent dioxygenases, which are involved in DNA and histone demethylation, thereby influencing gene expression. Furthermore, studies have shown that α-KG can extend the lifespan of adult Caenorhabditis elegans by inhibiting ATP synthase and the Target of Rapamycin (TOR) pathway.[1][5]

Pyruvate: The Linchpin of Glycolysis and the TCA Cycle

Pyruvate, a three-carbon α-keto acid, occupies a central position in cellular energy metabolism as the end-product of glycolysis.[6][7][8] Its fate is determined by the cellular oxygen availability. In aerobic conditions, pyruvate is transported into the mitochondria and converted to acetyl-CoA, the primary fuel for the TCA cycle.[6][7] In anaerobic conditions, pyruvate undergoes fermentation to lactate in animals or ethanol in microorganisms, a process crucial for regenerating NAD+ to sustain glycolysis.[8]

Beyond its energetic role, pyruvate is a versatile precursor for the biosynthesis of amino acids, fatty acids, and glucose (via gluconeogenesis).[6][7][8][9] Its metabolism is also intricately linked to mitochondrial quality control and inflammatory responses.[10]

Oxaloacetate: The Catalyst of the Citric Acid Cycle

Oxaloacetate is a four-carbon dicarboxylic keto acid that plays an indispensable role in the citric acid cycle by condensing with acetyl-CoA to form citrate, the cycle's first intermediate.[11][12][13] It is also a key intermediate in gluconeogenesis, the urea cycle, amino acid synthesis, and fatty acid synthesis.[12] Due to its central role, maintaining appropriate levels of oxaloacetate is crucial for metabolic homeostasis. This is achieved through anaplerotic reactions, which replenish TCA cycle intermediates.[13]

Emerging research suggests that oxaloacetate may have therapeutic potential in neurodegenerative diseases by reducing glutamate excitotoxicity and in metabolic disorders by influencing the NAD+/NADH ratio.[13][14]

Comparative Analysis of Key Keto Acids

To facilitate a clear comparison, the following table summarizes the key characteristics of the discussed keto acids.

Featureα-KetoglutaratePyruvateOxaloacetate4-Methyl-5-oxohex-2-enedioic acid (Hypothetical)
Carbon Skeleton 5-carbon dicarboxylic acid3-carbon monocarboxylic acid4-carbon dicarboxylic acid7-carbon dicarboxylic acid
Primary Metabolic Role TCA cycle intermediate, nitrogen transport, precursor for amino acid synthesis, epigenetic regulator[1][2][3]End-product of glycolysis, link to TCA cycle, precursor for biosynthesis[6][7][8]TCA cycle intermediate, gluconeogenesis, amino acid and fatty acid synthesis[11][12][13]Potential intermediate in branched-chain amino acid or xenobiotic metabolism
Key Metabolic Junction Links TCA cycle with amino acid metabolismConnects glycolysis with mitochondrial respiration and anaerobic fermentationConnects TCA cycle with gluconeogenesis and amino acid metabolismUnknown
Involvement in Disease Cancer, aging[1][15]Cancer, metabolic disorders, neurodegenerative diseases, cardiovascular diseases[7][10]Neurodegenerative diseases, cancer, metabolic disorders[14]Unknown
Analytical Methods LC-MS/MS, GC-MS, HPLC with fluorescence detection[16][17]LC-MS/MS, GC-MS, enzymatic assays[16]LC-MS/MS, enzymatic assays[18]Adaptable from general keto acid methods (LC-MS/MS, GC-MS)

4-Methyl-5-oxohex-2-enedioic Acid: An Uncharted Territory in Metabolism

A comprehensive review of the current scientific literature reveals a notable absence of established metabolic roles for 4-Methyl-5-oxohex-2-enedioic acid.[19] While its chemical structure is known, its biological significance remains to be elucidated.[20][21][22][23][24]

Structural Insights and Hypothetical Metabolic Placement

Based on its structure, we can hypothesize its potential origin and role. The presence of a methyl group suggests a possible connection to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[19] BCAA catabolism is a multi-step process that generates various keto acid intermediates. It is conceivable that 4-Methyl-5-oxohex-2-enedioic acid could be a novel, yet-to-be-identified intermediate in this pathway or a related one.

Alternatively, it could be a product of xenobiotic metabolism, where foreign compounds are modified for excretion. The double bond in its structure might be a result of a dehydrogenation reaction, a common step in metabolic pathways.

The following diagram illustrates a hypothetical placement of 4-Methyl-5-oxohex-2-enedioic acid within the context of BCAA metabolism.

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain Keto Acids (α-KIC, α-KIV, α-KMV) BCAA->BCKA Transamination AcetylCoA Acetyl-CoA BCKA->AcetylCoA SuccinylCoA Succinyl-CoA BCKA->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA Hypothetical 4-Methyl-5-oxohex-2-enedioic acid Hypothetical->TCA Potential Entry Unknown_Precursor Unknown Precursor Unknown_Precursor->Hypothetical Hypothetical Pathway

Caption: Hypothetical integration of 4-Methyl-5-oxohex-2-enedioic acid into metabolic pathways.

Experimental Protocols for Keto Acid Analysis

The accurate quantification of keto acids in biological samples is paramount for understanding their metabolic roles. The following are generalized protocols that can be adapted for the analysis of 4-Methyl-5-oxohex-2-enedioic acid.

Protocol 1: Extraction of Keto Acids from Plasma

Objective: To extract keto acids from plasma for subsequent analysis by LC-MS/MS or GC-MS.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), ice-cold

  • Internal standards (e.g., isotopically labeled keto acids)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma, add 400 µL of ice-cold ACN containing internal standards.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for analysis.

Protocol 2: Derivatization of Keto Acids for GC-MS Analysis

Objective: To derivatize keto acids to increase their volatility for GC-MS analysis.

Materials:

  • Dried keto acid extract

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • GC-MS system

Procedure:

  • To the dried extract, add 50 µL of PFBHA solution.

  • Incubate at 60°C for 60 minutes.

  • Evaporate the solvent under nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Incubate at 60°C for 30 minutes.

  • The sample is now ready for injection into the GC-MS.

Protocol 3: LC-MS/MS Analysis of Keto Acids

Objective: To quantify keto acids using a highly sensitive and specific LC-MS/MS method.

Materials:

  • Reconstituted keto acid extract

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)

Procedure:

  • Inject the reconstituted sample onto the LC system.

  • Separate the keto acids using a gradient elution.

  • Detect and quantify the keto acids using the mass spectrometer in multiple reaction monitoring (MRM) mode.

The following diagram illustrates a general workflow for keto acid analysis.

Keto_Acid_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Analysis Analytical Platform Extraction->Analysis Derivatization->Analysis LCMS LC-MS/MS Analysis->LCMS GCMS GC-MS Analysis->GCMS Data Data Analysis (Quantification, Pathway Analysis) LCMS->Data GCMS->Data

Caption: General workflow for the analysis of keto acids in biological samples.

Conclusion and Future Directions

The study of keto acids is fundamental to our understanding of cellular metabolism and its role in health and disease. While molecules like α-ketoglutarate, pyruvate, and oxaloacetate are well-established pillars of metabolic pathways, the vast landscape of the metabolome likely contains numerous other keto acids with undiscovered functions. 4-Methyl-5-oxohex-2-enedioic acid represents one such molecule, whose structural characteristics suggest a potential role in branched-chain amino acid metabolism.

The lack of current research on 4-Methyl-5-oxohex-2-enedioic acid presents a unique opportunity for novel discoveries. By adapting the established analytical methods outlined in this guide, researchers can begin to investigate its presence in biological systems, its metabolic origins, and its potential physiological or pathological significance. Such exploratory studies are essential for expanding our knowledge of metabolic networks and identifying new biomarkers and therapeutic targets for a range of diseases.

References

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A Senior Application Scientist's Guide to the Robust Quantification of 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Methyl-5-oxohex-2-enedioic acid, a dicarboxylic acid with potential significance in various biological and chemical processes. We will delve into the technical nuances of each method, present a detailed, validated protocol for the superior methodology, and offer insights grounded in years of field experience to ensure the integrity and reproducibility of your results.

The Analytical Challenge: Understanding 4-Methyl-5-oxohex-2-enedioic Acid

4-Methyl-5-oxohex-2-enedioic acid is an unsaturated dicarboxylic acid containing a ketone functional group. Its structure presents several analytical challenges, including potential for isomerization, thermal instability, and the need for sensitive detection in complex biological matrices. The selection of an appropriate quantification method is therefore critical to achieving reliable and accurate measurements.

Comparative Analysis of Quantification Methodologies

The three primary analytical techniques for the quantification of organic acids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation by liquid chromatography and detection by UV absorbance of the carboxyl group.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.
Sample Prep Minimal, typically filtration.Derivatization required to increase volatility and thermal stability (e.g., oximation and silylation).[1][2]Often direct injection is possible; derivatization can enhance sensitivity.
Sensitivity Lower, typically in the µg/mL range.[3]High, in the ng/mL to pg/mL range.Highest, often in the pg/mL to fg/mL range.[4]
Selectivity Lower, prone to interference from co-eluting compounds with similar UV absorbance.High, mass spectral data provides structural information.Very high, precursor-product ion transitions are highly specific.
Throughput Moderate to high.Lower, due to longer run times and derivatization steps.High, with the advent of ultra-fast liquid chromatography (UFLC).[5]
Cost Low initial and operational cost.Moderate initial and operational cost.High initial and operational cost.
Robustness Generally robust and easy to use.Can be complex due to derivatization and potential for sample degradation.[1]Robust with proper method development and maintenance.

Expert Insight: While HPLC-UV offers simplicity and low cost, its lack of selectivity makes it unsuitable for complex matrices where interferences are likely. GC-MS provides good sensitivity, but the mandatory derivatization step adds complexity and potential for variability.[1][2] LC-MS/MS emerges as the gold standard for this application, offering unparalleled sensitivity and selectivity, which are crucial for accurate quantification in biological samples.[4]

Recommended Method: Validated LC-MS/MS Quantification

Based on the comparative analysis, a targeted LC-MS/MS method is recommended for the quantification of 4-Methyl-5-oxohex-2-enedioic acid. This section provides a detailed experimental protocol and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[6][7][8][9][10][11][12]

Experimental Protocol: LC-MS/MS

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection.

3.1.1. Sample Preparation

  • Matrix Spiking: For method development and validation, spike known concentrations of 4-Methyl-5-oxohex-2-enedioic acid analytical standard into the blank matrix (e.g., plasma, urine, cell lysate).

  • Internal Standard Addition: Add an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., 4-Methyl-5-oxohex-2-enedioic acid-d3), to all samples, calibrators, and quality controls.

  • Protein Precipitation: For biological samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.

3.1.2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for separating this polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.1.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

  • Multiple Reaction Monitoring (MRM):

    • Analyte: Determine the precursor ion ([M-H]⁻) and the most abundant, stable product ion. For 4-Methyl-5-oxohex-2-enedioic acid (C7H8O5, MW: 172.14 g/mol ), the precursor would be m/z 171.0. The product ion would be determined by fragmentation experiments (e.g., loss of CO2, m/z 127.0).

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled IS.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI (Negative Mode) Separate->Ionize Detect Tandem MS (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS/MS workflow for the quantification of 4-Methyl-5-oxohex-2-enedioic acid.

Method Validation Protocol

A robust method validation is essential to ensure that the analytical method is suitable for its intended purpose.[6][7][10] The following parameters should be assessed:

3.2.1. Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[7][11]

  • Procedure:

    • Analyze at least six different blank matrix samples to check for interferences at the retention time of the analyte and IS.

    • Spike the blank matrix with plausible related compounds (e.g., isomers, metabolites) to ensure no interference.

3.2.2. Linearity and Range

  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards by spiking the blank matrix with at least six to eight different concentrations of the analyte.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

3.2.3. Accuracy and Precision

  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

3.2.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Procedure:

    • LOD: Typically determined as a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with a signal-to-noise ratio of ≥ 10 and meets the accuracy and precision criteria.

3.2.5. Recovery

  • Objective: To assess the efficiency of the extraction procedure.

  • Procedure:

    • Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

    • Calculate the recovery at low, medium, and high concentrations.

3.2.6. Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

  • Procedure:

    • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

    • Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample handling.

    • Long-Term Stability: Determine stability under long-term storage conditions (e.g., -80°C).

    • Post-Preparative Stability: Assess stability of the reconstituted samples in the autosampler.

validation_workflow cluster_core Core Validation Parameters cluster_additional Additional Essential Parameters Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOQ Recovery Extraction Recovery Stability Stability (Freeze-Thaw, Long-Term, etc.) Matrix Matrix Effect Validation Method Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOQ Validation->Recovery Validation->Stability Validation->Matrix

Caption: Key parameters for analytical method validation.

Conclusion

The robust quantification of 4-Methyl-5-oxohex-2-enedioic acid is achievable with a well-developed and validated LC-MS/MS method. While other techniques have their merits, the superior sensitivity and selectivity of LC-MS/MS make it the most suitable choice for reliable measurements in complex biological matrices. By following a rigorous validation protocol grounded in regulatory guidelines, researchers can ensure the integrity and reproducibility of their data, which is the cornerstone of sound scientific and drug development research.

References

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A Comparative Guide to the Biological Activity of 4-Methyl-5-oxohex-2-enedioic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating and comparing the biological activity of 4-Methyl-5-oxohex-2-enedioic acid against a panel of its rationally designed structural analogs. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational principles, detailed experimental designs, and data interpretation strategies necessary for a thorough investigation.

Introduction: Unveiling the Therapeutic Potential of a Unique Scaffold

4-Methyl-5-oxohex-2-enedioic acid is an intriguing small molecule characterized by several key functional groups: two carboxylic acid moieties, an α,β-unsaturated ketone, and a methyl group. This combination, particularly the α,β-unsaturated ketone, suggests a high potential for biological activity. This structural motif is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine thiols, in proteins.[1][2] This reactivity is a cornerstone of the mechanism of action for numerous therapeutic agents, including several anti-cancer drugs.[2][3]

Given the scarcity of published data on 4-Methyl-5-oxohex-2-enedioic acid itself, this guide proposes a systematic approach to characterize its biological profile. The core of this investigation lies in comparing its activity to that of carefully selected structural analogs. This comparative methodology allows for the elucidation of structure-activity relationships (SAR), revealing which chemical features are critical for the observed biological effects.

Proposed Structural Analogs for Comparative Analysis:

To understand the contribution of each functional group to the overall biological activity, the following analogs are proposed for synthesis and evaluation:

  • Analog A (Parent Core): 5-Oxohex-2-enedioic acid (lacks the C4-methyl group).

  • Analog B (Saturated Backbone): 4-Methyl-5-oxohexanedioic acid (the C2-C3 double bond is reduced).

  • Analog C (Parent Dienedioic Acid): Hex-2-enedioic acid (lacks the C4-methyl and C5-oxo groups).

  • Analog D (Isomeric Control): 3-Methyl-5-oxohex-2-enedioic acid (methyl group shifted).

Hypothesized Biological Activities and Underlying Mechanisms

The presence of the α,β-unsaturated ketone moiety strongly suggests that 4-Methyl-5-oxohex-2-enedioic acid may function as a covalent inhibitor.[2] This class of compounds can irreversibly bind to target proteins, often leading to potent and sustained biological effects. Key cellular pathways regulated by proteins rich in reactive cysteine residues are prime candidates for modulation.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade .[4] NF-κB is a master regulator of inflammation, immunity, cell survival, and proliferation.[5] Its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions and cancer.[6][7] Small molecules that can inhibit NF-κB activation are therefore of significant therapeutic interest.[5][8] The proposed mechanism involves the covalent modification of key proteins in the NF-κB pathway, such as IκB kinase (IKK), thereby preventing the nuclear translocation of NF-κB and subsequent gene transcription.[9]

Based on this rationale, we hypothesize that 4-Methyl-5-oxohex-2-enedioic acid will exhibit:

  • Cytotoxic activity against cancer cell lines.

  • Anti-inflammatory activity .

  • Antimicrobial properties .

The comparison with its analogs will be crucial. For instance, the saturated Analog B, which is not a Michael acceptor, is predicted to have significantly lower activity, thereby validating the role of the α,β-unsaturated system.

Experimental Design and Methodologies

A robust and multi-faceted experimental plan is required to comprehensively assess the biological profile of these compounds. The overall workflow is designed to progress from broad cytotoxicity screening to more specific mechanistic assays.

Overall Experimental Workflow

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies Compound_Synthesis Synthesis of Parent & Analog Compounds QC Purity & Structural Verification (NMR, MS, HPLC) Compound_Synthesis->QC Cytotoxicity Cytotoxicity Screening (MTT Assay) QC->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (MIC Determination) QC->Antimicrobial Anti_Inflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) QC->Anti_Inflammatory Enzyme_Inhibition Target Enzyme Inhibition Assay Cytotoxicity->Enzyme_Inhibition Pathway_Analysis NF-κB Pathway Analysis (Western Blot / Reporter Assay) Anti_Inflammatory->Pathway_Analysis

Caption: High-level experimental workflow for comparative analysis.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a standardized colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the parent compound and its analogs against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-Methyl-5-oxohex-2-enedioic acid and its analogs) in culture medium. The final concentration should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12][13]

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against representative bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

Methodology: This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[14][15]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of each test compound in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Protocol: Anti-Inflammatory Activity via Nitric Oxide Assay

Objective: To assess the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[17][18]

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere for 24 hours.[19]

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C.[17]

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[20]

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 2.5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[19]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well and incubate for another 5-10 minutes.[19]

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable metabolite of NO, is proportional to the absorbance.[21]

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Proposed Mechanism of Action: NF-κB Inhibition

The α,β-unsaturated ketone of 4-Methyl-5-oxohex-2-enedioic acid is a classic Michael acceptor, poised to react with cellular nucleophiles.[1] A primary target for such electrophiles is the NF-κB signaling pathway, which is rich in reactive cysteine residues critical for its function.[4] We hypothesize that the compound covalently modifies a key cysteine residue on the IKKβ subunit, inhibiting its kinase activity. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[5][6]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkBa NF-κB / IκBα IKK->NFkB_IkBa Phosphorylates IκBα Test_Compound 4-Methyl-5-oxohex-2-enedioic acid Test_Compound->IKK Inhibits (Covalent Modification) IkBa_p P-IκBα IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome Degradation NFkB NF-κB Proteasome->NFkB Releases NFkB_IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Activates

Sources

Comparative analysis of different synthesis routes for 4-Methyl-5-oxohex-2-enedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methyl-5-oxohex-2-enedioic Acid

4-Methyl-5-oxohex-2-enedioic acid is a polyfunctional organic molecule featuring a conjugated alkene, a ketone, and two carboxylic acid moieties. This unique combination of functional groups makes it a potentially valuable building block in the synthesis of complex molecular architectures, including novel pharmaceuticals and biologically active compounds. Its structural motifs suggest possibilities for a range of chemical transformations, offering pathways to diverse heterocyclic and carbocyclic systems. Despite its potential, the synthesis of 4-Methyl-5-oxohex-2-enedioic acid is not well-documented in publicly available literature, necessitating a theoretical and comparative exploration of plausible synthetic routes.

This guide provides an in-depth analysis of two primary, theoretically-sound synthetic strategies for the preparation of 4-Methyl-5-oxohex-2-enedioic acid: a Knoevenagel Condensation-based approach and a Michael Addition-centric pathway . Each route is critically evaluated, considering the underlying chemical principles, potential challenges, and the experimental data from analogous transformations to provide a practical framework for researchers.

Route 1: Knoevenagel Condensation of Pyruvic Acid with an Active Methylene Compound

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[1][2] This strategy proposes the reaction of a pyruvic acid derivative with a malonic acid derivative, followed by subsequent transformations to yield the target molecule.

Conceptual Framework

The core of this approach lies in the reaction between the ketone of a pyruvate derivative and the activated methylene group of a malonate. Subsequent hydrolysis and decarboxylation steps would then be required to unveil the final dicarboxylic acid structure.

Knoevenagel_Route Pyruvic_Acid Pyruvic Acid Derivative Intermediate_1 Knoevenagel Adduct Pyruvic_Acid->Intermediate_1 Knoevenagel Condensation Malonic_Ester Malonic Ester Derivative Malonic_Ester->Intermediate_1 Intermediate_2 Hydrolyzed Intermediate Intermediate_1->Intermediate_2 Hydrolysis Target 4-Methyl-5-oxohex-2-enedioic acid Intermediate_2->Target Decarboxylation

Figure 1: Proposed Knoevenagel condensation pathway.

Detailed Experimental Protocol (Analogous Reaction)

While a direct protocol for the target molecule is unavailable, the following procedure for a similar Knoevenagel condensation provides a strong starting point.[2]

Synthesis of a Cinnamic Acid Derivative via Doebner Modification of the Knoevenagel Condensation [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic aldehyde (1 equivalent) in pyridine.

  • Addition of Reagents: To the stirred solution, add malonic acid (1.2 equivalents).

  • Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench by adding a 2M solution of hydrochloric acid until the pH is acidic.

  • Isolation: The product often precipitates upon acidification. If so, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality and Experimental Choices
  • Choice of Base: A weak base like piperidine or pyridine is crucial to catalyze the reaction without promoting the self-condensation of the ketone.[1]

  • Doebner Modification: The use of pyridine as a solvent and a carboxylic acid as the active methylene component can facilitate a subsequent decarboxylation step, which might be advantageous in a modified synthesis for the target molecule.[1][3]

  • Pyruvic Acid Derivative: Using an ester of pyruvic acid (e.g., ethyl pyruvate) could prevent unwanted side reactions involving the carboxylic acid group of pyruvic acid itself.

Advantages and Disadvantages
Advantages Disadvantages
Convergent synthesis, building complexity quickly.Potential for self-condensation of the pyruvic acid derivative.
Well-established and versatile reaction.[4]The reactivity of the methyl ketone of pyruvate might be lower than that of aldehydes.
Readily available starting materials.Careful control of reaction conditions is necessary to avoid side reactions like Michael additions to the product.

Route 2: Michael Addition to a Maleic Anhydride Derivative

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] This proposed route utilizes the addition of an enolate derived from a propionate derivative to a substituted maleic anhydride or a related Michael acceptor.

Conceptual Framework

This pathway would involve the formation of the C4-C5 and C5-C6 bonds through a Michael addition. The enolate of an ester of propionic acid would act as the Michael donor, and a derivative of methylmaleic anhydride (citraconic anhydride) would serve as the Michael acceptor.

Michael_Addition_Route Propionate_Ester Propionate Ester Derivative Intermediate_Adduct Michael Adduct Propionate_Ester->Intermediate_Adduct Michael Addition Citraconic_Anhydride Citraconic Anhydride Citraconic_Anhydride->Intermediate_Adduct Target 4-Methyl-5-oxohex-2-enedioic acid Intermediate_Adduct->Target Hydrolysis & Ring Opening

Figure 2: Proposed Michael addition pathway.

Detailed Experimental Protocol (Analogous Reaction)

The following protocol for the Michael addition of dimethyl malonate to maleic anhydride illustrates the general principles of this approach.[6]

Michael Reaction of Dimethyl Malonate with Maleic Anhydride [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve maleic anhydride (1 equivalent) and dimethyl malonate (1 equivalent) in a solvent such as toluene.

  • Catalyst: Add a catalytic amount of a weak base, such as sodium acetate.

  • Reaction: Stir the mixture at ambient temperature. The reaction is often exothermic. Monitor the progress by TLC.

  • Workup: Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an appropriate organic solvent.

  • Isolation and Purification: The organic layer is then dried and concentrated. The resulting crude product can be purified by chromatography or recrystallization.

Causality and Experimental Choices
  • Michael Acceptor: Citraconic anhydride (methylmaleic anhydride) is a logical starting point as it already contains the methyl group at the desired position (C4).

  • Michael Donor: The enolate of a propionate ester would provide the remaining carbon backbone. The choice of base to generate the enolate is critical; a non-nucleophilic, strong base like lithium diisopropylamide (LDA) would be suitable to ensure complete enolate formation.

  • Reaction Conditions: The reaction is thermodynamically controlled, and the choice of solvent and temperature can influence the yield and selectivity.[5]

Advantages and Disadvantages
Advantages Disadvantages
Potentially high regioselectivity.The enolate of the propionate ester can be challenging to generate and handle.
Commercially available starting materials.The Michael addition to the hindered double bond of citraconic anhydride might be sterically hindered.
The anhydride functionality allows for a straightforward ring-opening to the dicarboxylic acid.Potential for polymerization or other side reactions of the Michael acceptor.

Comparative Performance and Data Summary

As no direct experimental data for the synthesis of 4-Methyl-5-oxohex-2-enedioic acid is available, a direct quantitative comparison is not possible. However, based on the general yields of analogous reactions reported in the literature, we can project the potential efficiency of each route.

Parameter Route 1: Knoevenagel Condensation Route 2: Michael Addition
Plausible Yield Moderate to GoodModerate
Key Challenge Controlling side reactionsSteric hindrance
Scalability Potentially scalableMay require specialized conditions
Versatility HighModerate

Conclusion and Future Outlook

Both the Knoevenagel condensation and Michael addition pathways present viable, albeit theoretical, strategies for the synthesis of 4-Methyl-5-oxohex-2-enedioic acid. The Knoevenagel approach appears more direct but may require careful optimization to control competing side reactions. The Michael addition route is conceptually elegant but may face challenges related to steric hindrance at the reaction center.

For researchers embarking on the synthesis of this molecule, it is recommended to initially explore the Knoevenagel condensation route due to its broader applicability and the wealth of literature on related transformations. Small-scale pilot reactions to determine the optimal catalyst, solvent, and temperature would be a prudent first step. Subsequent investigation into the Michael addition pathway could provide an alternative and potentially more convergent approach.

The development of a reliable synthetic route to 4-Methyl-5-oxohex-2-enedioic acid will undoubtedly open new avenues for the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • Knoevenagel Condensation. Wikipedia. [Link]

  • Doebner Modification. Organic Chemistry Portal. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • The Reaction of Maleic Anhydride with Dimethyl Malonate. Oddwheel. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results. ResearchGate. [Link]

  • 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central. [Link]

  • Synthesis of alkyl 4-aryl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. ResearchGate. [Link]

Sources

Cross-validation of 4-Methyl-5-oxohex-2-enedioic acid identification in metabolomics data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of 4-Methyl-5-oxohex-2-enedioic Acid in Metabolomics Data

Authored by a Senior Application Scientist

Abstract

The robust identification of metabolites is a cornerstone of high-impact metabolomics research. This guide provides a comprehensive, technically detailed framework for the cross-validation of 4-Methyl-5-oxohex-2-enedioic acid, a metabolite whose structural complexity presents unique analytical challenges. We move beyond simplistic database matching to establish a multi-platform validation workflow, integrating liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) data. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the highest level of confidence in their metabolomics findings. Every protocol described herein is designed as a self-validating system, grounded in established analytical principles and authoritative standards.

The Analytical Imperative: Why Cross-Validation is Non-Negotiable

In non-targeted metabolomics, the journey from a detected feature to a confidently identified metabolite is fraught with potential pitfalls, including isomeric and isobaric interferences.[1] For a molecule like 4-Methyl-5-oxohex-2-enedioic acid (Molecular Formula: C7H8O5; Monoisotopic Mass: 172.0372 Da), its keto and vinyl functionalities can lead to ambiguous identifications if relying solely on a single analytical dimension like accurate mass.[2] The Metabolomics Standards Initiative (MSI) has proposed clear reporting standards to address this, with the highest confidence (Level 1) requiring comparison to an authentic chemical standard in your own lab.[1][3] This guide operationalizes these standards through a practical, cross-platform approach.

The core principle of our workflow is the use of orthogonal analytical techniques.[4][5] By separating and analyzing the same sample using fundamentally different chemical principles (e.g., reversed-phase liquid chromatography versus gas chromatography), we create independent lines of evidence that, when converged, provide a highly confident identification.

G cluster_0 LC-MS Analysis cluster_1 GC-MS Analysis (Orthogonal) cluster_2 Gold Standard Confirmation lcms_feature Putative Feature (Accurate Mass + RT) lcms_msms MS/MS Fragmentation lcms_feature->lcms_msms validation Cross-Validation Point lcms_msms->validation gcms_feature Derivatized Analyte (Retention Index) gcms_spectrum EI Mass Spectrum gcms_feature->gcms_spectrum gcms_spectrum->validation standard_lcms Standard LC-MS Analysis identification Level 1 Identification standard_lcms->identification standard_gcms Standard GC-MS Analysis standard_gcms->identification validation->standard_lcms Compare validation->standard_gcms Compare

Figure 1: Logical workflow for cross-platform metabolite identification.

Platform 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-MS is the workhorse of discovery metabolomics, offering sensitive detection of a wide range of metabolites in their native state.[4] For dicarboxylic acids, reversed-phase chromatography coupled with negative mode electrospray ionization is a robust starting point.[6][7]

Experimental Protocol: LC-HRMS
  • Metabolite Extraction:

    • Begin with 50 µL of biological fluid (e.g., plasma) or ~20 mg of tissue homogenate.

    • Add 200 µL of ice-cold 80:20 Methanol:Water. This high organic ratio effectively precipitates proteins while extracting polar and semi-polar metabolites.

    • Vortex for 1 minute, then incubate at -20°C for 30 minutes to maximize protein precipitation.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new vial for analysis. A pooled Quality Control (QC) sample should be created by mixing a small aliquot from each sample.[8]

  • Chromatographic Separation:

    • Instrument: UPLC system (e.g., Waters Acquity, Thermo Vanquish).

    • Column: A C18 stationary phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm). The C18 chemistry provides retention for moderately polar dicarboxylic acids.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 1% B

      • 1-9 min: Ramp to 99% B

      • 9-11 min: Hold at 99% B

      • 11-11.1 min: Return to 1% B

      • 11.1-14 min: Re-equilibration

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry Detection:

    • Instrument: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Agilent Q-TOF).

    • Ionization: Heated Electrospray Ionization (HESI), Negative Mode.

    • Scan Range: m/z 70-1000.

    • Resolution: 70,000.

    • Data Acquisition: Data-dependent MS/MS (ddMS2) with a TopN of 5. This ensures fragmentation spectra are acquired for the most abundant ions.

Data Evaluation Criteria

A feature is putatively identified as 4-Methyl-5-oxohex-2-enedioic acid if it meets the following criteria:

  • Accurate Mass: The [M-H]⁻ ion is detected at m/z 171.0299 ± 5 ppm.

  • Retention Time (RT): Consistent RT across all injections, particularly in QC samples.

  • MS/MS Fragmentation: The fragmentation pattern should be consistent with the proposed structure. Expect losses of water (H₂O) and carboxyl groups (CO₂).

Platform 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional chromatographic resolution and generates highly reproducible electron ionization (EI) spectra that are ideal for library matching. For non-volatile analytes like dicarboxylic acids, chemical derivatization is mandatory to increase volatility.[9][10]

Experimental Protocol: GC-MS Derivatization and Analysis
  • Sample Preparation and Derivatization:

    • Take 50 µL of the same metabolite extract used for LC-MS.

    • Dry completely under a gentle stream of nitrogen or using a centrifugal evaporator. Water must be completely removed for efficient derivatization.

    • Step 1 (Oximation): Add 20 µL of Methoxyamine HCl in Pyridine (20 mg/mL). This step protects the ketone group from undergoing enolization. Vortex and incubate at 60°C for 45 minutes.

    • Step 2 (Silylation): Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (MSTFA + 1% TMCS). This reagent silylates the acidic carboxyl protons. Vortex and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Instrument: GC-MS system (e.g., Agilent 7890/5977, LECO Pegasus).

    • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL splitless injection.

    • Oven Program:

      • Initial: 70°C, hold 1 min.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-650.

Data Evaluation Criteria

Orthogonal confirmation is achieved if:

  • Spectral Match: The deconvoluted EI mass spectrum of a chromatographic peak shows a high similarity score (>800/1000) to the derivatized 4-Methyl-5-oxohex-2-enedioic acid spectrum in a reference library (e.g., NIST, Fiehn).

  • Retention Index (RI): The calculated RI of the peak is consistent with library values.

The Gold Standard: Confirmation with an Authentic Chemical Standard

Neither LC-MS nor GC-MS data alone provides definitive proof. Level 1 identification is only achieved by comparing sample data to that of a pure, authentic chemical standard analyzed on the same instruments under identical conditions.[3][5]

Confirmation Workflow
  • Procure Standard: Obtain 4-Methyl-5-oxohex-2-enedioic acid.[11][12]

  • LC-MS Analysis: Prepare a dilution series of the standard and analyze using the exact LC-MS method described in Section 2.1.

    • Confirmation: The RT and the MS/MS fragmentation pattern of the standard must match the putative feature in the biological sample.

  • GC-MS Analysis: Derivatize and analyze the chemical standard using the protocol in Section 3.1.

    • Confirmation: The RI and the EI mass spectrum of the standard must match the feature identified in the biological sample.

  • Spike-in Experiment: Add a known amount of the standard to a biological sample extract and re-analyze. The peak area of the feature of interest should increase predictably.

Comparative Data Summary

This table summarizes the evidence required for a confident, cross-validated identification.

Parameter LC-HRMS Evidence GC-MS Evidence Chemical Standard Confirmation MSI Confidence Level
Mass Information Accurate Mass [M-H]⁻ at 171.0299 ± 5 ppmEI Fragmentation PatternMatchLevel 1
Chromatography Consistent Retention Time (RT)Consistent Retention Index (RI)RT & RI MatchLevel 1
Spectrometry MS/MS Fragmentation PatternMass Spectral Library Match (>800)MS/MS & EI Spectra MatchLevel 1
Orthogonal Check YesYesYesLevel 1

Table 1: A multi-platform evidence matrix for the identification of 4-Methyl-5-oxohex-2-enedioic acid.

Conclusion: From Putative to Proven

This guide has outlined a rigorous, multi-platform workflow for the confident identification of 4-Methyl-5-oxohex-2-enedioic acid. By demanding convergence of evidence from orthogonal analytical systems (LC-MS and GC-MS) and confirming against an authentic chemical standard, researchers can eliminate ambiguity and achieve the highest standard of metabolite identification. Adherence to these principles ensures that downstream biological interpretations are built upon a foundation of analytical certainty, enhancing the reproducibility and impact of the research.

References

  • Title: Schematic representation of cross-validation procedure. Source: ResearchGate. URL: [Link]

  • Title: Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Source: Longdom Publishing. URL: [Link]

  • Title: Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Source: PubMed. URL: [Link]

  • Title: Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Source: ResearchGate. URL: [Link]

  • Title: Method validation strategies involved in non-targeted metabolomics. Source: ScienceDirect. URL: [Link]

  • Title: HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Source: SIELC Technologies. URL: [Link]

  • Title: Guide to Metabolomics Analysis: A Bioinformatics Workflow. Source: PMC. URL: [Link]

  • Title: Metabolomics Society. Source: Metabolomics Society. URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Source: MDPI. URL: [Link]

  • Title: The role of reporting standards for metabolite annotation and identification in metabolomic studies. Source: PMC. URL: [Link]

  • Title: Cross-validation (statistics). Source: Wikipedia. URL: [Link]

  • Title: 4-Methyl-5-oxohex-2-enedioic acid [CAS: 412324-07-3]. Source: Ivy Fine Chemicals. URL: [Link]

  • Title: Metabolomic comparison followed by cross-validation of enzyme-linked immunosorbent assay to reveal potential biomarkers of diabetic retinopathy in Chinese with type 2 diabetes. Source: National Institutes of Health. URL: [Link]

  • Title: Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Source: ACS Publications. URL: [Link]

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available 4-Methyl-5-oxohex-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful results are built. In the context of a functionally complex molecule like 4-Methyl-5-oxohex-2-enedioic acid, with its multiple reactive centers, even trace impurities can lead to unforeseen side reactions, altered biological activity, or confounded analytical results.

This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially available 4-Methyl-5-oxohex-2-enedioic acid. Moving beyond a simple recitation of methods, we will explore the causality behind our experimental choices, presenting a multi-faceted, self-validating approach to ensure the highest degree of confidence in your starting material.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Each method has its own strengths and inherent biases. A robust purity assessment, therefore, relies on the principle of orthogonality—using multiple, mechanistically different techniques to challenge the sample. An impurity that is "invisible" to one method will likely be detected by another. For a dicarboxylic acid like our target compound, we will deploy a quartet of powerful techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying the main component and any related organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method for determining absolute purity against a certified internal standard, providing structural confirmation simultaneously.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the detection and identification of trace-level and unknown impurities, providing critical molecular weight information.

  • Acid-Base Titration: A classic, cost-effective method to determine the total acidic content, offering a valuable cross-validation of the overall purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Expertise & Experience: The "Why" Behind the Method

HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[1] For a polar, acidic molecule like 4-Methyl-5-oxohex-2-enedioic acid, a reversed-phase (RP) C18 column is the logical starting point.[2] However, highly polar analytes can suffer from poor retention on standard C18 phases, a phenomenon known as "phase collapse" in highly aqueous mobile phases.[3] Therefore, we select a modern, polar-embedded or polar-endcapped C18 column (often designated with "AQ" or similar) designed for stability and enhanced retention in 100% aqueous conditions.[1][2][3]

The mobile phase is acidified, typically with phosphoric or formic acid, to suppress the ionization of the carboxylic acid groups. This ensures a single, uncharged species, leading to better peak shape and reproducible retention times. UV detection is effective due to the presence of the carboxyl groups and the conjugated double bond, which exhibit absorbance in the low UV region (around 210 nm).[4]

Trustworthiness: A Self-Validating Protocol

A trustworthy HPLC method incorporates system suitability tests (SSTs) at the start of every run. By injecting a standard solution multiple times, we verify that the system is performing as expected. Key SST parameters include:

  • Tailing Factor: Should be close to 1 for symmetrical peaks.

  • Theoretical Plates: A measure of column efficiency.

  • Reproducibility (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be low (<2%).

Experimental Protocol: HPLC-UV Analysis
  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in HPLC-grade water. Filter and degas thoroughly.

  • Standard Preparation: Accurately weigh approximately 10 mg of the 4-Methyl-5-oxohex-2-enedioic acid reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by dilution.

  • Sample Preparation: Prepare samples from commercial suppliers at the same 0.1 mg/mL concentration.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18 (e.g., Agilent Polaris C18-A, Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: 100% 0.1% H₃PO₄ in water.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[4]

    • Injection Volume: 10 µL.

  • Analysis:

    • Perform five replicate injections of the working standard to establish system suitability.

    • Inject each commercial sample in duplicate.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Visualization: HPLC Workflow

Caption: Workflow for HPLC-UV Purity Assessment.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Approach

Expertise & Experience: The "Why" Behind the Method

While HPLC provides relative purity, quantitative NMR (qNMR) can determine absolute purity.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] By adding a known amount of a certified internal standard to a precisely weighed sample, we can use the ratio of integrals to calculate the absolute mass of our analyte, and thus its purity.[8]

Maleic acid is an excellent choice for an internal standard in this case. It is stable, non-volatile, has simple, well-resolved peaks that do not overlap with our analyte, and is structurally related, ensuring similar relaxation properties. This non-destructive technique also provides unequivocal structural confirmation of the main component.[5][9]

Trustworthiness: A Self-Validating Protocol

The protocol's integrity is ensured by using a high-purity, certified internal standard with a known, traceable concentration. The experiment must be set up to ensure full relaxation of all signals, which is critical for accurate quantification. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being integrated.

Experimental Protocol: qNMR Analysis
  • Internal Standard Stock: Accurately weigh ~20 mg of certified maleic acid into a 10 mL volumetric flask and dissolve in DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4-Methyl-5-oxohex-2-enedioic acid sample into an NMR tube.

    • Precisely add 500 µL of the internal standard stock solution to the NMR tube.

    • Cap and vortex until fully dissolved.

  • NMR Data Acquisition (400 MHz or higher):

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard 1D proton (e.g., 'zg30').

    • Flip Angle: 30 degrees.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation).

    • Scans: 16-32.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the DMSO peak at 2.50 ppm.

    • Integrate a well-resolved, unique proton signal from the analyte and the vinyl proton signal from the maleic acid standard (~6.3 ppm, 2H).

  • Calculation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization: qNMR Workflow

Caption: Workflow for qNMR Absolute Purity Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unmasking Trace Impurities

Expertise & Experience: The "Why" Behind the Method

Mass spectrometry is an indispensable tool for impurity profiling due to its high sensitivity and specificity.[10] When coupled with HPLC (LC-MS), it allows us to assign molecular weights to the small impurity peaks observed in the UV chromatogram, and more importantly, to detect impurities that may not have a UV chromophore and are thus invisible to the UV detector.[11]

Using a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap, provides highly accurate mass measurements.[11] This allows for the confident determination of the elemental formula of an impurity, which is a critical first step in its structural elucidation. Electrospray ionization (ESI) in negative mode is ideal for dicarboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

Trustworthiness: A Self-Validating Protocol

The system is validated through a continuous infusion of a known calibration compound, allowing for real-time mass accuracy correction. The identity of the main peak is confirmed by matching its accurate mass to the theoretical mass of 4-Methyl-5-oxohex-2-enedioic acid (C₇H₈O₅, Theoretical [M-H]⁻: 171.0300). Any detected impurities can be tentatively identified by proposing structures that fit their measured accurate mass.

Experimental Protocol: LC-MS Impurity Profiling
  • Chromatography: Use the same HPLC method as described above, but replace the phosphoric acid mobile phase with a volatile alternative like 0.1% formic acid to ensure compatibility with the MS source.

  • Mass Spectrometry Conditions (ESI Negative Mode):

    • Ionization Mode: ESI⁻.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Gas Flow: As per instrument recommendation.

  • Analysis:

    • Inject a 0.1 mg/mL solution of the commercial sample.

    • Extract ion chromatograms for the expected [M-H]⁻ of the parent compound.

    • Examine the total ion chromatogram (TIC) for any peaks not present in the UV chromatogram.

    • Obtain the accurate mass spectrum for any detected impurity peaks.

    • Use the measured accurate mass to predict the elemental composition of the impurities.

Visualization: LC-MS Workflow

Caption: Workflow for LC-MS Impurity Profiling.

Acid-Base Titration: A Classic Confirmatory Technique

Expertise & Experience: The "Why" Behind the Method

Titrimetric analysis is a robust, inexpensive, and highly precise method for quantifying the total amount of an acidic substance in a sample.[12] It serves as an excellent orthogonal technique to chromatography. While HPLC and NMR measure the specific target molecule against other organic impurities, titration measures the total acidic functionality. For a dicarboxylic acid, two equivalence points are expected. A purity value from titration that is significantly higher than that from HPLC could suggest the presence of acidic impurities that were not resolved chromatographically. Conversely, a lower value might indicate the presence of non-acidic impurities.

Trustworthiness: A Self-Validating Protocol

The accuracy of titration hinges on the use of a standardized titrant.[12][13] The sodium hydroxide (NaOH) solution must be standardized against a primary standard acid, such as potassium hydrogen phthalate (KHP), immediately before use to determine its exact concentration. The endpoint is determined potentiometrically with a calibrated pH meter for greater accuracy than a colorimetric indicator.

Experimental Protocol: Potentiometric Titration
  • Titrant Standardization: Standardize a ~0.1 M NaOH solution against primary standard KHP to determine its precise molarity.

  • Sample Preparation: Accurately weigh ~100 mg of the 4-Methyl-5-oxohex-2-enedioic acid sample into a beaker. Dissolve in 50 mL of deionized water.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode.

    • Titrate the sample solution with the standardized 0.1 M NaOH, recording the pH after each addition of titrant.

    • Continue the titration past the second equivalence point.

  • Analysis:

    • Plot pH versus volume of NaOH added.

    • Determine the volume of NaOH used at the second equivalence point (V_eq) from the point of maximum inflection on the curve (or by using the first derivative).

  • Calculation: Purity (%) = (V_eq * M_NaOH * MW_analyte) / (2 * m_sample) * 100

    • M_NaOH = Molarity of standardized NaOH

    • MW_analyte = Molecular weight of the analyte (172.14 g/mol )

    • m_sample = mass of the sample in mg

    • The factor of 2 is used because the analyte is a dicarboxylic acid.

Comparative Analysis: A Hypothetical Case Study

To illustrate the power of this multi-pronged approach, consider the hypothetical purity assessment of 4-Methyl-5-oxohex-2-enedioic acid from three different commercial suppliers.

Analytical MethodSupplier ASupplier BSupplier CKey Insights
HPLC-UV (Area %) 98.9%99.6%98.8%Supplier B appears cleanest by UV. Supplier A and C have minor, late-eluting impurities.
qNMR (Absolute %) 98.7%95.5%88.1%Reveals major discrepancies. Supplier B contains significant non-protonated impurities (e.g., salts) or residual solvent not visible by ¹H NMR. Supplier C has a large amount of non-target organic material.
LC-MS (Impurity ID) Main peak + one impurity at m/z 185.0455 ([M+CH₃-H]⁻, likely a methyl ester)Main peak + high abundance of sodium formate (m/z 67.98)Main peak + major impurity at m/z 173.0451 ([M+2H-H₂O]⁻, a dehydration product)Confirms the nature of impurities. Supplier B's low qNMR result is due to a salt. Supplier C has a significant degradation product.
Titration (%) 98.8%95.8%94.5%Corroborates qNMR. Titration confirms the lower acidic content in B and C. The value for C is higher than qNMR, suggesting the major impurity is also acidic.
Interpretation of Results
  • Supplier A: The results are consistent across all platforms, indicating a genuinely high-purity product with a minor, structurally related impurity. This is likely a reliable source.

  • Supplier B: Appears pure by HPLC but is revealed by qNMR and titration to contain a significant non-analyte component, identified as a salt by LC-MS. This material is unsuitable for applications where precise molar concentration is critical.

  • Supplier C: Shows poor purity across all methods, with a major degradation product present. This material is not recommended for use.

Conclusion

Assessing the purity of a critical reagent like 4-Methyl-5-oxohex-2-enedioic acid is a rigorous scientific endeavor that demands more than a single certificate of analysis. By employing an orthogonal set of analytical techniques—HPLC for separation, qNMR for absolute quantification, LC-MS for impurity identification, and titration for confirmation—researchers can build a comprehensive and trustworthy profile of their material. This multi-faceted approach empowers scientists to make informed decisions, ensuring that their research is built on a foundation of unimpeachable quality.

References

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Fu, R., & Wu, C. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. Retrieved from [Link]

  • Phenomenex. (2020). Fast and Robust Analysis of Organic Acids from Wine using HPLC-UV. Retrieved from [Link]

  • GfG Instrumentation, Inc. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. Retrieved from [Link]

  • Van der Greef, J., et al. (2004). Mass spectrometry in impurity profiling. ResearchGate. Retrieved from [Link]

  • Aziz, A. (2021). Why do we use NMR spectroscopy in purity analysis?. Quora. Retrieved from [Link]

  • Kumar, S., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Retrieved from [Link]

  • LGC Group. (n.d.). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • IJCRT. (2023). IMPURITY PROFILING. IJCRT.org. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Impurity Profiling Service. Retrieved from [Link]

  • American Chemical Society. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Marion, D., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Retrieved from [Link]

  • University of Notre Dame. (2022). NMR of molecules large and small in biomedical research and drug design. YouTube. Retrieved from [Link]

  • Chemia Naissensis. (2019). Titrimetric Analysis. Retrieved from [Link]

  • MedMuv. (n.d.). TITRIMETRIC METHODS OF ANALYSIS. Retrieved from [Link]

  • Slideshare. (n.d.). Titrimetric analysis lec. Retrieved from [Link]

  • BAuA. (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method of analyzing dicarboxylic acids.
  • Ivy Fine Chemicals. (n.d.). 4-Methyl-5-oxohex-2-enedioic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Titrimetric Analysis. Retrieved from [Link]

  • Roin, F., et al. (2002). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. Retrieved from [Link]

  • Harvey, D. (n.d.). Titrimetric Methods. Retrieved from [Link]

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A Methodological Guide to Investigating the Biological Effects and Reproducibility of 4-Methyl-5-oxohex-2-enedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide addresses the current knowledge gap surrounding the biological activities of 4-Methyl-5-oxohex-2-enedioic acid. In the absence of published data on this specific molecule, this document provides a comprehensive, hypothetical framework for its initial investigation. We will explore potential biological activities based on the known effects of the broader class of dicarboxylic acids, propose a detailed experimental plan to test these hypotheses, and identify suitable comparators to establish a baseline for its potential efficacy and reproducibility.

Introduction: The Uncharted Territory of 4-Methyl-5-oxohex-2-enedioic acid

4-Methyl-5-oxohex-2-enedioic acid is a dicarboxylic acid with a chemical structure that suggests potential for biological activity. Dicarboxylic acids are known to play various roles in cellular metabolism and signaling.[1] For instance, they are involved in fatty acid metabolism and can be products of ω-oxidation.[1] Some dicarboxylic acids have also demonstrated anti-inflammatory properties.[2] However, to date, no specific biological effects of 4-Methyl-5-oxohex-2-enedioic acid have been documented in the scientific literature.

This guide, therefore, serves as a starting point for researchers interested in this molecule. It outlines a logical and scientifically rigorous approach to its initial characterization, with a strong emphasis on establishing reproducible methodologies.

Potential Biological Activities: An Evidence-Based Hypothesis

Based on the known functions of structurally related dicarboxylic acids, we can hypothesize several potential biological activities for 4-Methyl-5-oxohex-2-enedioic acid:

  • Anti-inflammatory Effects: Some dicarboxylic acids, such as sebacic acid, have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[2]

  • Metabolic Modulation: As dicarboxylic acids are intermediates in fatty acid metabolism, 4-Methyl-5-oxohex-2-enedioic acid could potentially influence cellular energy homeostasis.[1]

  • Cellular Viability and Proliferation: Depending on its interaction with cellular pathways, the compound could impact cell survival and growth.

A Proposed Experimental Workflow for a Comprehensive Initial Investigation

To systematically investigate the potential biological effects of 4-Methyl-5-oxohex-2-enedioic acid and ensure the reproducibility of the findings, a multi-tiered experimental approach is recommended. This workflow is designed to first assess cytotoxicity, then screen for anti-inflammatory activity, and finally, to probe its impact on metabolic pathways.

Experimental_Workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Bioactivity Screening cluster_phase3 Phase 3: Mechanistic Insights cluster_phase4 Phase 4: Reproducibility and Validation A Compound Preparation and Quality Control B Cell Line Selection and Culture A->B C Cytotoxicity Assessment (MTT/LDH Assays) B->C D Anti-inflammatory Assay (LPS-stimulated Macrophages) C->D Proceed if non-toxic at working concentrations E Measurement of Inflammatory Mediators (NO, TNF-α, IL-6) D->E F Metabolic Pathway Analysis (Seahorse Assay) E->F If significant anti-inflammatory effect is observed G Western Blot for Key Signaling Proteins (NF-κB, p38, JNK, ERK) F->G H Independent Experimental Replicates G->H I Validation in a Second Cell Line/Model H->I

Caption: Proposed experimental workflow for the investigation of 4-Methyl-5-oxohex-2-enedioic acid.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of 4-Methyl-5-oxohex-2-enedioic acid on a selected cell line (e.g., RAW 264.7 macrophages).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 4-Methyl-5-oxohex-2-enedioic acid in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to final concentrations ranging from 1 µM to 100 µM. Add the treatment solutions to the cells.

  • Incubation: Incubate the cells with the compound for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Treatment GroupDescription
Vehicle Control Cells treated with the same concentration of the solvent used to dissolve the compound.
Positive Control Cells treated with a known cytotoxic agent (e.g., doxorubicin).
Test Compound Cells treated with varying concentrations of 4-Methyl-5-oxohex-2-enedioic acid.
Anti-inflammatory Assay

Objective: To assess the anti-inflammatory effects of 4-Methyl-5-oxohex-2-enedioic acid by measuring the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

  • Cell Seeding and Treatment: Seed cells as described above. Pre-treat the cells with non-toxic concentrations of 4-Methyl-5-oxohex-2-enedioic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Treatment GroupDescription
Negative Control Untreated cells.
LPS Control Cells treated with LPS only.
Positive Control Cells treated with LPS and a known anti-inflammatory agent (e.g., dexamethasone).
Test Compound Cells treated with LPS and varying concentrations of 4-Methyl-5-oxohex-2-enedioic acid.

Potential Alternatives for Comparison

To provide context to the experimental results, it is crucial to include well-characterized compounds as comparators.

CompoundKnown Biological EffectRationale for Comparison
Sebacic Acid Anti-inflammatoryA dicarboxylic acid with established anti-inflammatory properties.[2]
Itaconic Acid ImmunomodulatoryA dicarboxylic acid known to modulate macrophage function.
Dexamethasone Potent Anti-inflammatoryA standard positive control for anti-inflammatory assays.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Example Data Table for Anti-inflammatory Assay:

TreatmentNO Production (µM)% Inhibition of NO Production
Control 1.2 ± 0.3-
LPS (1 µg/mL) 25.6 ± 2.10%
LPS + Dexamethasone (10 µM) 5.4 ± 0.878.9%
LPS + 4-Methyl-5-oxohex-2-enedioic acid (10 µM) Hypothetical ValueHypothetical Value
LPS + 4-Methyl-5-oxohex-2-enedioic acid (50 µM) Hypothetical ValueHypothetical Value

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of 4-Methyl-5-oxohex-2-enedioic acid. The proposed experiments, if conducted with rigor and appropriate controls, will yield reproducible data to establish its biological activity profile. Positive findings in the initial screening assays would warrant further investigation into its mechanism of action, including its effects on specific signaling pathways and its potential in vivo efficacy. The lack of current data on 4-Methyl-5-oxohex-2-enedioic acid presents a unique opportunity for novel discoveries in the field of dicarboxylic acid biology.

References

  • Monocarboxylic Acids and Dicarboxylic Acids Induce Different Responses in terms of Osmotic Fragility in Rat and Guinea Pig Erythrocytes In vitro. ResearchGate. Available at: [Link]

  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC - NIH. Available at: [Link]

  • Advances in bio-based production of dicarboxylic acids longer than C4. PMC - NIH. Available at: [Link]

  • In Vitro Anti-Inflammatory Effects of Three Fatty Acids From Royal Jelly. PubMed. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Methyl-5-oxohex-2-enedioic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 4-Methyl-5-oxohex-2-enedioic acid is paramount to its safe handling and disposal. As a dicarboxylic acid containing a ketone functional group, we can infer several key properties relevant to its hazard profile.

PropertyInferred CharacteristicImplication for Disposal
Physical State Likely a solid at room temperatureSpills of solids are less likely to spread rapidly than liquids, but dust inhalation is a potential hazard.
Acidity The two carboxylic acid groups confer acidic properties.The waste will be corrosive. Neutralization may be a necessary pre-treatment step.
Reactivity Potential for reactivity with strong bases and oxidizing agents.Segregation from incompatible chemicals is crucial to prevent violent reactions.[1][2]
Toxicity Data not available. Assume it is hazardous.All direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).[3][4]

Given the lack of specific toxicity data, it is imperative to treat 4-Methyl-5-oxohex-2-enedioic acid as a hazardous substance.[3][4] All laboratory personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-Methyl-5-oxohex-2-enedioic acid in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are essential to protect against potential splashes of solutions or contact with dust particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully buttoned laboratory coat must be worn to protect the skin from accidental contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All work with the solid form should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of 4-Methyl-5-oxohex-2-enedioic acid waste. This workflow is designed to align with the guidelines set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8][9]

Disposal workflow for 4-Methyl-5-oxohex-2-enedioic acid.
Step 1: Waste Segregation

Proper segregation of chemical waste is the cornerstone of laboratory safety.[10][11]

  • Isolate Acidic Waste: 4-Methyl-5-oxohex-2-enedioic acid waste, whether in solid form or in solution, must be collected separately from other waste streams.

  • Incompatible Materials: Never mix this waste with bases, oxidizing agents, or other reactive chemicals.[1][2] Mixing with bases can cause a vigorous exothermic reaction.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and spills.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, for collecting the waste.[11][12] Ensure the container is in good condition with a secure, leak-proof cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Methyl-5-oxohex-2-enedioic acid," and the accumulation start date.[8]

Step 3: Waste Accumulation

All laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[2]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage: Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks. Do not overfill the container; a good practice is to fill it to no more than 80% of its capacity.[1]

Step 4: Neutralization (Facility-Dependent)

Some institutions may require the neutralization of acidic waste before collection by Environmental Health and Safety (EHS). Always consult your institution's specific waste disposal guidelines before proceeding with neutralization.

  • Procedure: If neutralization is required, slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste solution while stirring in a chemical fume hood. Monitor the pH using a calibrated pH meter or pH paper until it is in the neutral range (pH 6-8). This process may generate gas, so proceed with caution.

  • Solid Waste: For solid waste, dissolve it in a suitable solvent before attempting neutralization.

Step 5: Final Disposal

Once the waste container is full or has reached the end of its accumulation time limit, it is ready for final disposal.

  • Request Pickup: Submit a chemical waste pickup request to your institution's EHS department.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

Spill Response: Preparedness is Key

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • Small Spills (Solid): For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled hazardous waste container.

  • Small Spills (Liquid): For small spills of a solution, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS department.

After any spill cleanup, decontaminate the area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Methyl-5-oxohex-2-enedioic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of hazard assessment, proper segregation, and the detailed protocols outlined in this guide, researchers can confidently manage this chemical waste stream, ensuring a safe and sustainable research environment.

References

  • 29 CFR 1910.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
  • The OSHA Labor
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • SAFETY D
  • Properly Managing Chemical Waste in Labor
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Organic-Acids_SOP_Template.docx.
  • Organic Acid Standard Operating Procedure. University of Washington.
  • SAFETY D
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • SAFETY D
  • SAFETY D
  • HANDLING PROCEDURES FOR CHEMICAL WASTES. University of Toronto.
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  • SAFETY D
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

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Comprehensive Safety and Handling Guide for 4-Methyl-5-oxohex-2-enedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 4-Methyl-5-oxohex-2-enedioic acid (CAS No. 412324-07-3). As a dicarboxylic acid, this compound requires careful handling to mitigate potential health risks. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.

Hazard Identification and Risk Assessment

Based on analogous compounds, 4-Methyl-5-oxohex-2-enedioic acid is anticipated to pose the following hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation and potential damage.[1][2][3]

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Ingestion: May be harmful if swallowed.

A thorough risk assessment should be conducted before commencing any work, considering the quantity of the substance being handled, the experimental procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to ensure handler safety. The following table summarizes the recommended PPE for handling 4-Methyl-5-oxohex-2-enedioic acid.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or when there is a significant splash risk.[4][5]
Hands Nitrile or Neoprene glovesThese materials offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can be considered for extended handling periods.[6]
Body Laboratory coatA standard lab coat provides a removable barrier to protect skin and personal clothing from minor spills and contamination.
Respiratory N95 respirator or higherRecommended when handling the compound as a powder or if there is a potential for aerosol generation. The specific type of respirator should be determined by a formal risk assessment.[4]

Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE
  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of the head.

  • Lab Coat: Remove the lab coat by turning it inside out to contain any contamination.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Engineering Controls and Safe Handling Practices

  • Ventilation: Always handle 4-Methyl-5-oxohex-2-enedioic acid in a well-ventilated area. For procedures with a higher risk of exposure, a chemical fume hood is mandatory.[7]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

  • Spill Management: Have appropriate spill control materials, such as a chemical absorbent kit, readily available. In case of a spill, evacuate the area and follow established laboratory procedures for cleanup.

Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling 4-Methyl-5-oxohex-2-enedioic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Review Safety Data Sheets (for analogous compounds) A->B C Assemble Required PPE B->C D Don PPE Correctly C->D E Handle Compound in Chemical Fume Hood D->E F Perform Experiment E->F G Segregate Waste for Disposal F->G H Decontaminate Work Area G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling 4-Methyl-5-oxohex-2-enedioic acid.

Disposal Plan

All waste containing 4-Methyl-5-oxohex-2-enedioic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled with the contents.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

References

  • LeelineWork. (2026-01-07). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • PubChem. 4-Oxohex-2-enedioate. Retrieved from [Link]

  • Quicktest. (2022-08-26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019-09-09). Safety Data Sheet: Hexa-2,4-dienoic acid. Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]

  • PubChem. (E)-5-methyl-4-oxohex-2-enal. Retrieved from [Link]

Sources

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